molecular formula C9H19NO4 B3152876 D-Panthenol CAS No. 74561-18-5

D-Panthenol

Cat. No.: B3152876
CAS No.: 74561-18-5
M. Wt: 205.25 g/mol
InChI Key: SNPLKNRPJHDVJA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Panthenol (C 9 H 19 NO 4 ), also known as Dexpanthenol, is the biologically active alcohol derivative of pantothenic acid (Vitamin B5) and functions as a provitamin . This compound is characterized as a highly viscous, colorless liquid at room temperature and is highly soluble in water . With a CAS registry number of 81-13-0, it has a molecular weight of 205.25 g·mol⁻¹ . The provided this compound is of high purity, typically exceeding 98.0%, ensuring consistency and reliability for research applications . In experimental models, this compound demonstrates significant research value due to its hygroscopic nature and its role as a precursor to pantothenic acid, a vital component of coenzyme A (CoA) . Its primary mechanism of action is attributed to its deep skin penetration and subsequent enzymatic conversion to vitamin B5 within the skin . This activity supports cellular processes essential for normal metabolism and is fundamental to its observed effects in research settings . Studies indicate that this compound can enhance skin barrier repair and function by significantly increasing stratum corneum hydration and reducing transepidermal water loss (TEWL) . Furthermore, it has been shown to stimulate fibroblast proliferation, which is a key process in wound healing research . Its anti-inflammatory properties are also a key area of investigation, with clinical studies noting reductions in erythema and skin roughness . These properties make this compound a critical compound for in vitro and in vivo research across several fields, including cosmetic science, dermatology, and pharmaceutical development. It is extensively used in studies focused on skin moisturization, wound healing, anti-irritant formulations, and the repair of damaged skin barriers . In haircare research, it is valued for its ability to penetrate the hair shaft, improve hair moisture content, and enhance tensile strength . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPLKNRPJHDVJA-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)NCCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74561-18-5
Record name Panthenol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074561185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PANTHENOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U633D4Z7JC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

D-Panthenol's Mechanism of Action in Cellular Repair: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Panthenol, the stable alcohol analog of pantothenic acid (Vitamin B5), is a ubiquitous active ingredient in dermatological and cosmetic formulations, lauded for its role in promoting skin barrier function and tissue repair. Upon topical application, this compound is readily absorbed and enzymatically converted to pantothenic acid, a fundamental precursor for the biosynthesis of Coenzyme A (CoA).[1][2][3] CoA is an indispensable cofactor in a vast array of metabolic pathways that are critical for cellular energy production, the synthesis of essential lipids and proteins, and the overall maintenance of cellular homeostasis.[4] This technical guide provides a comprehensive exploration of the molecular and cellular mechanisms through which this compound facilitates cellular repair. It details its influence on cellular proliferation and migration, the modulation of gene expression, and its anti-inflammatory activities. This document synthesizes quantitative data from key studies, presents detailed experimental protocols, and includes visual diagrams of pivotal pathways and workflows to offer a thorough resource for the scientific community.

Core Mechanism of Action: From Provitamin to Metabolic Keystone

The primary mechanism of this compound's therapeutic action is its role as a precursor to pantothenic acid and, subsequently, Coenzyme A.[5][6] This conversion is the rate-limiting step for CoA biosynthesis in the skin.[4][7]

  • Penetration and Conversion: Topically applied this compound penetrates the skin and is rapidly oxidized by enzymes into its biologically active form, D-pantothenic acid.[1][8]

  • Coenzyme A Synthesis: Pantothenic acid is an essential substrate for the multi-step enzymatic synthesis of CoA.[9]

  • Metabolic Hub: CoA is a central player in cellular metabolism. It is crucial for the Krebs cycle (cellular respiration and ATP production) and the synthesis and oxidation of fatty acids.[5][10] These fatty acids and sphingolipids are vital components of the stratum corneum, directly contributing to the integrity and function of the skin barrier.[1][11]

The enhanced availability of CoA initiates a cascade of cellular events that are fundamental to the processes of tissue regeneration and wound healing.[1][12]

D_Panthenol_Metabolic_Pathway cluster_skin Skin Layers cluster_cellular Cellular Processes D_Panthenol This compound (Topical Application) Pantothenic_Acid Pantothenic Acid (Vitamin B5) D_Panthenol->Pantothenic_Acid Enzymatic Conversion CoA Coenzyme A (CoA) Pantothenic_Acid->CoA 5-Step Enzymatic Synthesis Metabolism Fatty Acid & Lipid Synthesis CoA->Metabolism Energy ATP Production (Krebs Cycle) CoA->Energy Repair Cellular Repair & Proliferation Metabolism->Repair Strengthens Barrier Energy->Repair Fuels Processes

Caption: Core metabolic pathway of this compound in the skin.

Effects on Cellular Processes in Wound Healing

This compound, through its conversion to pantothenic acid, directly influences the key cellular populations involved in wound repair, namely fibroblasts and keratinocytes.

Stimulation of Cellular Proliferation and Migration

A critical step in wound closure is the proliferation and migration of dermal fibroblasts and keratinocytes to repopulate the damaged area.[1][13] In vitro studies have consistently demonstrated that pantothenic acid stimulates these processes.[14]

  • Fibroblast Activation: this compound promotes the proliferation and migration of human dermal fibroblasts, the cells responsible for synthesizing collagen and other extracellular matrix components that form the new tissue.[5][12][15]

  • Keratinocyte Proliferation: It enhances the proliferation of keratinocytes, which is essential for re-epithelialization, the process of covering the wound with a new epidermal layer.[3][11] Studies on pantothenic acid deficiency show it suppresses keratinocyte proliferation, highlighting its necessity for maintaining the balance between proliferation and differentiation.[16][17]

Modulation of Gene Expression

Dexpanthenol (B1670349) has been shown to modulate the expression of genes integral to the inflammatory and remodeling phases of wound healing.[14][18] In an in vivo study on human skin, topical application of dexpanthenol led to the upregulation of several key genes compared to a placebo.[14][19]

  • Pro-inflammatory Cytokines: Upregulation of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) is observed.[14][20] These cytokines are crucial for initiating the wound healing cascade by recruiting immune cells to the site of injury.[1]

  • Chemokines: Increased expression of chemokines such as CXCL1 and CCL18 helps in the recruitment of neutrophils and other immune cells necessary for clearing debris and pathogens.[14][18]

Anti-Inflammatory Effects

While it promotes the initial inflammatory signals necessary for healing, this compound also exhibits anti-inflammatory properties that help to resolve inflammation in later stages.[5][21] This dual action is critical for preventing chronic inflammation, which can impair healing. The mechanism is believed to involve the modulation of key inflammatory signaling pathways.[20][21]

  • NF-κB and MAPK Pathways: this compound has been shown to influence the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response and control the transcription of numerous pro-inflammatory genes.[21][22]

  • Suppression of Inflammatory Mediators: It can reduce the production and release of key inflammatory mediators like Prostaglandin E2 (PGE2) in skin cells.[21]

Signaling_Pathway cluster_inflammation Inflammatory Response cluster_proliferation Cellular Proliferation & Migration D_Panthenol This compound NFkB NF-κB Pathway D_Panthenol->NFkB Modulates MAPK MAPK Pathway D_Panthenol->MAPK Modulates Proliferation Fibroblast & Keratinocyte Proliferation & Migration D_Panthenol->Proliferation Stimulates Pro_inflammatory Pro-inflammatory Gene Expression (e.g., IL-6, IL-1β) NFkB->Pro_inflammatory MAPK->Pro_inflammatory Wound_Healing Wound Closure & Re-epithelialization Proliferation->Wound_Healing

Caption: this compound's influence on key cellular pathways.

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from various studies, illustrating the impact of this compound and its derivatives on key cellular and molecular parameters in skin repair.

Table 1: Effect of Dexpanthenol on Gene Expression in Human Skin In Vivo (Data sourced from Heise et al., 2012)[1][14]

GeneFold Change (Dexpanthenol vs. Placebo)Function in Wound Healing
IL-6 ~7.0Pro-inflammatory cytokine, involved in immune response and cell proliferation.
IL-1β ~6.0Pro-inflammatory cytokine, mediates inflammatory response.
CYP1B1 ~6.0Enzyme involved in metabolism.
CCR1 ~3.5Chemokine receptor, involved in immune cell recruitment.
CCL18 ~2.5Chemokine, attracts immune cells.
CXCL1 ~2.5Chemokine, involved in neutrophil recruitment and angiogenesis.

Table 2: Effect of this compound on Human Hair Follicle Outer Root Sheath Cell (hORSC) Viability (Data synthesized from studies on human hair follicle cells, a type of keratinocyte)[16]

This compound ConcentrationCell Viability (% of Control)
0 µM (Control)100%
150 µM~115%
300 µM~120%

Table 3: Effect of Calcium D-Pantothenate on Dermal Fibroblast Migration (Data sourced from Weimann & Hermann, 1999)

ParameterControl (No Ca D-pantothenate)100 µg/ml Ca D-pantothenate
Migrated Cells / mm 32 ± 776 ± 2
Mean Migration Distance / cell (mm) 0.23 ± 0.050.33 ± 0.02

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of this compound in cellular repair.

Protocol: In Vitro Scratch Assay for Cell Migration

This assay is used to study collective cell migration, mimicking wound closure in a 2D environment.[23][24]

Scratch_Assay_Workflow cluster_workflow Scratch Assay Workflow A 1. Cell Seeding Seed fibroblasts or keratinocytes in a multi-well plate. B 2. Confluent Monolayer Culture cells until they form a single, confluent layer. A->B C 3. Scratch Creation Create a uniform, cell-free gap ('scratch') with a sterile pipette tip. B->C D 4. Treatment Replace media with fresh media containing varying concentrations of this compound and controls. C->D E 5. Image Acquisition Capture images of the scratch at T=0 and subsequent time points (e.g., 12h, 24h) using phase-contrast microscopy. D->E F 6. Data Analysis Measure the area of the cell-free gap over time. Calculate the rate of wound closure. E->F

Caption: Workflow for an in vitro scratch assay.

Methodology:

  • Cell Culture: Plate human dermal fibroblasts or keratinocytes in 6-well plates and culture until a confluent monolayer is formed.

  • Scratch Induction: Using a sterile p200 pipette tip, create a linear scratch through the center of the monolayer.

  • Washing: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove dislodged cells.

  • Treatment Application: Add culture medium containing various concentrations of this compound (e.g., 0, 50, 100, 200 µM). An untreated well serves as the negative control. To distinguish migration from proliferation, a proliferation inhibitor like Mitomycin-C can be added.

  • Imaging: Place the plate on a microscope stage within an incubator. Capture images of the same scratch field at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.

Protocol: Gene Expression Analysis from Skin Biopsies

This protocol details the method used to analyze changes in gene expression in response to this compound treatment in vivo.[14][20]

Methodology:

  • Clinical Study Design: In a controlled study, induce small, standardized wounds (e.g., 4-mm punch biopsies) on the skin of healthy human volunteers.

  • Topical Application: Treat the wound sites topically with a dexpanthenol-containing formulation and a placebo formulation at regular intervals (e.g., every 12 hours) for a set duration (e.g., 3 days).

  • Tissue Harvesting: Collect tissue samples from the treated wound sites via punch biopsy at the end of the treatment period.

  • RNA Isolation: Immediately place the biopsy samples in an RNA stabilization solution (e.g., RNAlater). Homogenize the tissue and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • Quality Control: Assess the quantity and quality of the isolated RNA using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

  • Gene Expression Profiling:

    • Microarray: Convert the RNA to labeled cDNA and hybridize it to a microarray chip (e.g., Affymetrix® GeneChip). Scan the chip and analyze the raw data to determine the expression levels of thousands of genes simultaneously.

    • Quantitative Real-Time PCR (qRT-PCR): For validation, convert a portion of the RNA to cDNA. Perform qRT-PCR using primers specific to the genes of interest (e.g., IL-6, IL-1β) and housekeeping genes for normalization.

  • Data Analysis: Compare the gene expression levels between the dexpanthenol-treated and placebo-treated samples to calculate the fold change and determine statistical significance.

Conclusion

The mechanism of action of this compound in cellular repair is fundamentally linked to its conversion into pantothenic acid, a vital precursor for Coenzyme A biosynthesis.[1][5] This metabolic role fuels a spectrum of cellular activities essential for skin health and regeneration. The available evidence robustly supports its function in enhancing fibroblast and keratinocyte proliferation and migration, modulating the expression of genes critical to the wound healing cascade, and exerting a balancing anti-inflammatory effect.[13][14][21] The quantitative data and established experimental protocols presented in this guide provide a solid framework for further research and development in leveraging this compound for therapeutic and cosmetic applications in skin repair.

References

The Biochemical Conversion of D-Panthenol to Pantothenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Panthenol (Dexpanthenol), the alcohol analogue of pantothenic acid, serves as a stable provitamin B5 that is readily absorbed and converted into its biologically active form. This conversion is fundamental to its widespread use in pharmaceutical and cosmetic applications, where it functions to improve hydration, accelerate wound healing, and maintain normal epithelial function. The biological efficacy of this compound is entirely dependent on its enzymatic oxidation to pantothenic acid, an essential precursor for the biosynthesis of Coenzyme A (CoA). CoA is a critical cofactor in a multitude of metabolic pathways, including the Krebs cycle and the synthesis of fatty acids, steroids, and neurotransmitters.[1][2][3][4] This technical guide provides an in-depth examination of the biochemical pathway, cellular transport mechanisms, quantitative kinetics, and key experimental methodologies used to study the conversion of this compound to pantothenic acid.

The Biochemical Pathway: From Cellular Entry to Bioactivation

The transformation of this compound into pantothenic acid is a multi-stage process involving passive diffusion, enzymatic oxidation, and active transport. Only the dextrorotatory isomer, this compound, is biologically active, while the L-isomer is not metabolized.[5]

Cellular Uptake of this compound

Due to its relatively small molecular weight and hydrophilic nature, this compound is believed to permeate the stratum corneum and enter cells, such as dermal fibroblasts, primarily through passive diffusion .[6]

Enzymatic Oxidation

Once inside the cell or in the dermal microenvironment, this compound undergoes a two-step enzymatic oxidation to become pantothenic acid.

  • Step 1: Oxidation to an Aldehyde Intermediate: The primary alcohol group of this compound is first oxidized to its corresponding aldehyde, pantothenal. This reaction is catalyzed by Alcohol Dehydrogenase (ADH) (EC 1.1.1.1), a ubiquitous enzyme.[7]

  • Step 2: Oxidation to Pantothenic Acid: The intermediate aldehyde is subsequently oxidized to D-pantothenic acid. This second step is catalyzed by an Aldehyde Dehydrogenase (ALDH) .

Cellular Uptake of Pantothenic Acid

Following its formation, pantothenic acid is actively transported into cells from the extracellular space. This process is mediated by the Sodium-Dependent Multivitamin Transporter (SMVT) , a member of the solute carrier family (SLC5A6). This carrier-mediated transport ensures efficient intracellular accumulation of the newly synthesized vitamin B5.[8]

Downstream Synthesis of Coenzyme A

The ultimate biological function of this pathway is to supply the substrate for Coenzyme A synthesis. Intracellular pantothenic acid is phosphorylated by the enzyme Pantothenate Kinase (PANK) , which is the initial and rate-limiting step in the five-step biosynthesis of CoA.[9][10]

Quantitative Data and Enzyme Kinetics

The efficiency of the this compound to pantothenic acid pathway is governed by the kinetics of the enzymes and transporters involved. While comprehensive kinetic data for all steps is not available in the literature, key parameters have been reported.

Component Substrate Parameter Value Source Organism/System
Alcohol Dehydrogenase (ADH)This compoundKm8.0 mMHorse Liver
Aldehyde Dehydrogenase (ALDH)PantothenalKm, VmaxData not available in reviewed literature-
Sodium-Dependent Multivitamin Transporter (SMVT)Pantothenic AcidKm1.5 µMHuman (hSMVT)

Table 1: Summary of reported kinetic parameters for the key steps in the this compound bioactivation pathway.[8][11]

Experimental Protocols

The study of this compound metabolism and its effects relies on a variety of robust analytical and cell-based methods. Detailed methodologies for key experiments are outlined below.

Quantification of this compound and Pantothenic Acid by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of this compound and pantothenic acid from a biological matrix (e.g., cell culture lysate, skin homogenate).

1. Principle: High-Performance Liquid Chromatography (HPLC) separates the analytes from the matrix, and tandem Mass Spectrometry (MS/MS) provides sensitive and specific detection and quantification. A stable isotope-labeled internal standard (e.g., this compound-d4) is used to ensure accuracy.[5]

2. Materials and Reagents:

  • This compound and Pantothenic Acid analytical standards

  • This compound-d4 (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • QuEChERS salts (e.g., MgSO₄, NaCl) for sample cleanup

  • Primary-Secondary Amine (PSA) sorbent for cleanup

  • Biological matrix (e.g., cell lysate)

3. Sample Preparation (QuEChERS-based extraction):

  • Homogenize 1 g of the biological sample with 10 mL of water.

  • Spike the sample with the internal standard solution (this compound-d4).

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add QuEChERS salts, shake for 1 minute, and centrifuge at >3000 x g for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a new tube containing MgSO₄ and PSA sorbent.

  • Shake for 1 minute and centrifuge for 5 minutes.

  • Transfer the supernatant to a clean vial, acidify with formic acid, and inject into the LC-MS/MS system.[12]

4. Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound, pantothenic acid, and the internal standard.

5. Quantification: Construct a calibration curve using standards of known concentrations. Quantify the analytes in the samples by comparing their peak area ratios relative to the internal standard against the calibration curve.

Cell Proliferation Assessment using CCK-8 Assay

This protocol measures cell viability and proliferation in response to this compound treatment.

1. Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt (WST-8). WST-8 is reduced by dehydrogenases in viable cells to produce a water-soluble, orange-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of living cells.[13]

2. Materials and Reagents:

  • 96-well cell culture plates

  • Cell line of interest (e.g., human dermal fibroblasts)

  • Complete cell culture medium

  • This compound stock solution (sterile-filtered)

  • CCK-8 reagent

  • Microplate reader capable of measuring absorbance at 450 nm

3. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[1][14]

4. Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the absorbance of blank wells (medium + CCK-8 only). Cell Viability (%) = [(Abssample - Absblank) / (Abscontrol - Absblank)] x 100

Skin Barrier Function Assessment by Transepidermal Water Loss (TEWL)

This protocol describes the in vivo measurement of TEWL to assess the effect of this compound on skin barrier integrity.

1. Principle: TEWL measures the quantity of water that passes from inside the body through the epidermal layers to the surrounding atmosphere via diffusion. A lower TEWL value indicates a more intact and functional skin barrier. The measurement is typically performed with an open-chamber probe that detects the water vapor pressure gradient.[15][16]

2. Materials and Instrumentation:

  • TEWL measurement device (e.g., Tewameter®)

  • Test formulation containing this compound and a placebo/vehicle control

  • Environmentally controlled room (Temperature: 20-22°C, Relative Humidity: 45-55%)

3. Procedure:

  • Acclimatize subjects in the controlled environment for at least 20-30 minutes before measurements.

  • Define test sites on the volar forearm.

  • Measure baseline TEWL at each test site before product application.

  • Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the designated sites.

  • At specified time points post-application (e.g., 1, 2, 4, 24 hours), repeat the TEWL measurements. The probe should be held gently and perpendicularly on the skin surface until a stable reading is obtained.[17]

4. Data Analysis: Compare the TEWL values of the this compound-treated site to both its baseline value and the values from the placebo-treated and untreated sites. A statistically significant decrease in TEWL indicates an improvement in skin barrier function.

Visualizations of Pathways and Workflows

biochemical_pathway cluster_inside Intracellular Space (Cytosol) D_Panthenol_ext This compound D_Panthenol_int This compound D_Panthenol_ext->D_Panthenol_int Passive Diffusion Pantothenal Pantothenal (Aldehyde Intermediate) D_Panthenol_int->Pantothenal Oxidation Pantothenic_Acid Pantothenic Acid (Vitamin B5) Pantothenal->Pantothenic_Acid Oxidation ADH Alcohol Dehydrogenase (ADH) ADH->D_Panthenol_int ALDH Aldehyde Dehydrogenase (ALDH) ALDH->Pantothenal SMVT SMVT Transporter

Figure 1: Biochemical pathway of this compound conversion to Pantothenic Acid.

coa_synthesis PA Pantothenic Acid Step1 4'-Phosphopantothenate PA->Step1 PANK Pantothenate Kinase (PANK) (Rate-Limiting Step) PANK->PA Step2 4'-Phospho-N- pantothenoylcysteine Step1->Step2 Step3 4'-Phosphopantetheine Step2->Step3 Step4 Dephospho-CoA Step3->Step4 CoA Coenzyme A (CoA) Step4->CoA

Figure 2: Downstream biosynthesis of Coenzyme A from Pantothenic Acid.

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Skin Homogenate) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Acetonitrile Extraction (QuEChERS) Spike->Extract Cleanup 4. Dispersive SPE Cleanup (PSA) Extract->Cleanup Final 5. Final Extract for Injection Cleanup->Final HPLC 6. HPLC Separation (C18 Column) Final->HPLC MS 7. MS/MS Detection (ESI+, MRM) HPLC->MS Integrate 8. Peak Integration MS->Integrate Calibrate 9. Calibration Curve Generation Integrate->Calibrate Quantify 10. Concentration Calculation Calibrate->Quantify

Figure 3: Experimental workflow for LC-MS/MS quantification of this compound.

References

synthesis and purification of D-Panthenol for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Laboratory Synthesis and Purification of D-Panthenol

Introduction

This compound, also known as dexpanthenol (B1670349) or provitamin B5, is the biologically active alcohol analog of D-pantothenic acid (Vitamin B5).[1][2][3] Upon topical application or ingestion, it is readily converted in the body to pantothenic acid, an essential component of Coenzyme A.[1][2] Coenzyme A plays a pivotal role in the metabolism of proteins, fats, and carbohydrates.[1] Due to its moisturizing, healing, and anti-inflammatory properties, this compound is a widely utilized ingredient in the pharmaceutical, cosmetic, and personal care industries.[1][4][5][6]

For laboratory use, particularly in drug development and scientific research, the synthesis of high-purity this compound is crucial. Only the dextrorotatory (D) enantiomer is biologically active.[1][2] This guide provides a detailed overview of the core chemical synthesis and purification methodologies for preparing this compound on a laboratory scale, focusing on achieving high enantiomeric and chemical purity.

Synthesis of this compound

The most prevalent and commercially adopted method for synthesizing this compound is the condensation reaction between D-pantolactone and 3-aminopropanol.[1][4][5][7] The critical aspect of this process is securing an enantiomerically pure source of the key intermediate, D-pantolactone.

Synthesis of the Precursor: D-Pantolactone

There are two primary strategies for obtaining optically active D-pantolactone: the resolution of a racemic mixture of DL-pantolactone or the direct asymmetric synthesis of the D-enantiomer.

2.1.1. Synthesis of Racemic (DL)-Pantolactone Racemic pantolactone is commonly prepared in a one-pot reaction from hydroxypivalaldehyde, which is synthesized by condensing isobutyraldehyde (B47883) with formaldehyde.[8][9][10] This intermediate is then reacted with sodium cyanide followed by acid hydrolysis to yield DL-pantolactone.[8][9][11]

2.1.2. Resolution of Racemic (DL)-Pantolactone Since direct synthesis often yields a racemic mixture, a resolution step is necessary to isolate the desired D-enantiomer.

  • Chemical Resolution: This classic method involves reacting the racemic DL-pantolactone with a chiral resolving agent, such as a guanidine (B92328) derivative, to form a pair of diastereomeric salts.[1][4] These salts exhibit different solubilities, allowing them to be separated by fractional crystallization. The separated diastereomer is then hydrolyzed under acidic conditions to yield pure D-pantolactone.[1][4][12] This method is effective but can be laborious and produces waste from the undesired L-enantiomer, which can, however, be racemized and recycled.[13]

  • Enzymatic Kinetic Resolution: A more efficient and environmentally friendly approach is the biocatalytic kinetic resolution of DL-pantolactone.[14][15][16] This process utilizes an enantioselective D-lactonase enzyme, often from microbial sources like Fusarium oxysporum or recombinant E. coli.[13][16][17] The enzyme selectively hydrolyzes D-pantolactone into D-pantoic acid, leaving the L-pantolactone unreacted.[16][18] The resulting D-pantoic acid can then be separated from the mixture and subsequently re-lactonized back to D-pantolactone by heating under acidic conditions.[13][18]

2.1.3. Asymmetric Synthesis Direct enantioselective synthesis offers a more elegant route to D-pantolactone, avoiding the need for resolution and the loss of 50% of the starting material. Methods include the asymmetric hydrogenation of 3,3-dimethyl-2-oxobutyrolactone using metal catalyst systems or catalyzed aldol (B89426) reactions to create the chiral center with high enantiomeric excess.[8][9]

Final Condensation Step: D-Pantolactone to this compound

The final step is the amidation of D-pantolactone with 3-aminopropanol. This reaction is typically performed under controlled temperature and pH conditions.[4] It can be carried out neat (solvent-free) or in the presence of a solvent like methanol (B129727) or ethanol, particularly for smaller laboratory-scale preparations.[5] The reaction proceeds readily to form this compound, a highly viscous, colorless liquid.[4][5]

Purification of this compound

Post-synthesis, the crude this compound contains unreacted starting materials (primarily 3-aminopropanol), solvent residues if used, and potential by-products.[4] Purification is essential to achieve the high purity required for research applications.

  • Vacuum Distillation: This is a primary method for purifying the final this compound product.[4] Given that this compound is a high-boiling, viscous liquid, distillation under reduced pressure is necessary to remove more volatile impurities like residual 3-aminopropanol and solvents without degrading the product.

  • Crystallization: this compound itself is a viscous liquid that is difficult to crystallize.[1] However, crystallization is a key purification technique for the solid precursor, D-pantolactone.[4] The crude D-pantolactone can be dissolved in a suitable solvent (e.g., benzene (B151609) and petroleum ether), and then allowed to slowly cool or evaporate, leading to the formation of pure crystals.[10]

  • Chromatography: For achieving the highest purity, column chromatography can be employed. While less common for large-scale industrial production, it is a viable option in the lab. For analytical purposes to determine purity and enantiomeric excess, High-Performance Liquid Chromatography (HPLC) is the standard method.[19][20] Chiral stationary phases are used to separate the D- and L-enantiomers and confirm the optical purity of the final product.[19]

Data Presentation

Table 1: Summary of this compound Synthesis Reaction Conditions & Yields

StepReactantsSolventTemperature (°C)Time (h)Reported YieldCitation(s)
Synthesis D-pantolactone, 3-aminopropanolNone (neat)50 - 603~100%[5][21]
Synthesis D-pantolactone, 3-aminopropanolMethanol or EthanolRefluxNot specified~100%[3][5]
Synthesis D-pantolactone solution, 3-aminopropanolEthyl acetate (B1210297) or Water60398 - 99%[5]
Precursor Step DL-pantolactone, Guanidine CarbonateMethanolNot specifiedNot specified91.6% (for salt)[12]
Precursor Step Guanidine D-pantoateSulfuric AcidNot specifiedNot specified92.3% (for lactone)[12]

Table 2: Purification Techniques for this compound and Precursors

CompoundTechniquePurposeKey ParametersCitation(s)
D-Pantolactone CrystallizationRemoval of impurities from racemic or resolved lactone.Solvents: Benzene, petroleum ether.[10]
D-Pantolactone DecoloringRemoval of colored impurities.Reflux with activated carbon (0.5-8% by weight).[5]
This compound Vacuum DistillationRemoval of unreacted 3-aminopropanol and solvents.Performed post-reaction to concentrate the product.[4]
This compound HPLC AnalysisDetermination of chemical and enantiomeric purity.Chiral stationary phases (e.g., amylose-based) are effective.[19]
This compound Solid-Phase ExtractionSample cleanup and enrichment before analysis.C18 sorbent can be used to enrich the analyte.[20]

Experimental Protocols

Protocol 1: Synthesis of this compound from D-Pantolactone

This protocol is adapted from reported solvent-free laboratory methods.[5][21]

Materials:

  • D-pantolactone (1.0 kg, 7.68 mol)

  • 3-aminopropanol (580 g, 7.72 mol)

  • Reaction vessel (e.g., 3L three-neck flask) with mechanical stirrer and heating mantle.

  • Thermometer

Procedure:

  • Add the refined D-pantolactone (1.0 kg) and 3-aminopropanol (580 g) to the reaction vessel.

  • Begin stirring the mixture.

  • Heat the reaction mixture to 50-60°C.[5][21]

  • Maintain the temperature and continue stirring for 3 hours to ensure the reaction goes to completion.[5][21]

  • After 3 hours, turn off the heat and allow the mixture to cool to room temperature.

  • The resulting product is crude this compound, a clear, colorless, and highly viscous liquid. The reported yield is nearly quantitative (~100%).[5][12]

  • The crude product can be purified via vacuum distillation to remove any excess 3-aminopropanol.

Protocol 2: Purification of D-Pantolactone by Crystallization

This protocol describes a general approach to purifying the solid D-pantolactone precursor.

Materials:

  • Crude D-pantolactone

  • Solvent system (e.g., Benzene and Petroleum Ether)

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude D-pantolactone in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., benzene) to dissolve the solid, gently heating if necessary.[10]

  • Once fully dissolved, slowly add the anti-solvent (e.g., petroleum ether) until the solution becomes slightly cloudy.

  • Gently heat the solution again until it becomes clear.

  • Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator or ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold anti-solvent to remove any remaining impurities.

  • Dry the crystals under vacuum. The melting point of pure D-pantolactone is 92°C.[10]

Mandatory Visualizations

Synthesis_Pathway cluster_0 DL-Pantolactone Synthesis cluster_1 Chiral Resolution cluster_2 Final Synthesis isobutyraldehyde Isobutyraldehyde + Formaldehyde dl_pantolactone DL-Pantolactone (Racemic Mixture) isobutyraldehyde->dl_pantolactone Cyanation & Hydrolysis d_pantoic_acid D-Pantoic Acid dl_pantolactone->d_pantoic_acid Enzymatic Hydrolysis (D-Lactonase) l_pantolactone L-Pantolactone (Unreacted) dl_pantolactone->l_pantolactone Remains d_pantolactone D-Pantolactone (Optically Pure) d_pantoic_acid->d_pantolactone Acidic Lactonization d_panthenol This compound d_pantolactone->d_panthenol aminopropanol 3-Aminopropanol aminopropanol->d_panthenol Condensation

Caption: Overall synthesis pathway for this compound via chiral resolution.

Lab_Workflow start Start: D-Pantolactone & 3-Aminopropanol reaction Condensation Reaction (50-60°C, 3h) start->reaction crude_product Crude this compound (Viscous Liquid) reaction->crude_product purification Purification: Vacuum Distillation crude_product->purification pure_product Pure this compound purification->pure_product analysis Quality Control: HPLC Analysis pure_product->analysis final Final Product analysis->final

Caption: Laboratory workflow for this compound synthesis and purification.

Enzymatic_Resolution cluster_products Reaction Products dl_mix DL-Pantolactone Mixture enzyme D-Lactonase Enzyme dl_mix->enzyme d_acid D-Pantoic Acid enzyme->d_acid Selective Hydrolysis l_lactone L-Pantolactone enzyme->l_lactone No Reaction separation Separation Step (e.g., Extraction) d_acid->separation l_lactone->separation d_lactone_final D-Pantolactone separation->d_lactone_final Acidic workup on D-Pantoic Acid

Caption: Enzymatic kinetic resolution of DL-Pantolactone.

References

The Contrasting Biological Activities of D-Panthenol and L-Panthenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panthenol, the alcohol analog of pantothenic acid (vitamin B5), is a well-established active ingredient in a multitude of dermatological and pharmaceutical products. It exists as two stereoisomers: dextrorotatory D-panthenol (dexpanthenol) and levorotatory L-panthenol. While both forms are chemically similar, their biological activities diverge significantly. This technical guide provides an in-depth exploration of the distinct roles of D- and L-panthenol, with a focus on their mechanisms of action, quantitative effects on skin physiology, and the experimental methodologies used to elucidate these properties. It is now understood that only this compound is biologically active and can be converted into vitamin B5 in the human body.[1][2][3][4] The racemic mixture, DL-panthenol, therefore, possesses only half the physiological activity of this compound.[1][4]

Core Mechanism of Action: The Central Role of Coenzyme A

The primary mechanism underpinning the biological effects of this compound lies in its enzymatic conversion to pantothenic acid, a crucial precursor for the biosynthesis of Coenzyme A (CoA).[5][6] This conversion is fundamental to its role in cellular metabolism. CoA is a vital cofactor in numerous metabolic pathways within epithelial cells, essential for cellular energy production, the synthesis of lipids and proteins, and overall skin barrier function and repair.[5] The L-isomer of panthenol is not metabolized to pantothenic acid and is considered biologically inactive in these physiological processes.[7]

Comparative Biological Activities of this compound and L-Panthenol

While both D- and L-panthenol exhibit moisturizing properties, their effects on key physiological processes such as wound healing and inflammation are distinct.[1][4][8]

Skin Barrier Function and Hydration

Both stereoisomers contribute to skin hydration due to their hygroscopic nature.[1][4][8] However, this compound's role in promoting the synthesis of lipids strengthens the skin barrier, leading to a reduction in transepidermal water loss (TEWL) and an increase in stratum corneum hydration.[5]

Table 1: Quantitative Data on the Effect of Panthenol on Skin Barrier Function

ParameterConcentration of PanthenolResultsReference Study
Transepidermal Water Loss (TEWL)1.0% and 5.0%Significant decrease after 30 days of application.Camargo et al., 2011[9]
Skin Hydration7-11 wt% in o/w and w/o emulsionsIncreased skin hydration.Vávrová et al., 2018[10]
Stratum Corneum HydrationNot specifiedImproved with dexpanthenol (B1670349) treatment.Gehring & Gloor, 2000[11]
Wound Healing

This compound actively promotes wound healing by stimulating the proliferation and migration of dermal fibroblasts and keratinocytes, which are essential for re-epithelialization and wound closure.[5][8] This is attributed to its role in CoA synthesis, which supports the increased metabolic demands of cell division and migration.[5] L-panthenol does not exhibit these pro-healing properties, and some evidence suggests it may even counteract the efficacy of the D-enantiomer.[12]

Table 2: Quantitative Data on the Effect of this compound on Cellular Processes in Wound Healing

Cellular ProcessCell TypeThis compound ConcentrationQuantitative EffectReference Study
Cell ProliferationHuman Dermal Papilla Cells (hDPCs)2.5 mM~30% increase in cell viabilityShin et al., 2021[13]
Proliferation Marker (Ki67)Human Dermal Papilla Cells (hDPCs)Not specifiedIncreased percentage of Ki67 positive cellsShin et al., 2021[13]
Apoptosis Markers (Caspase-3/9)Human Dermal Papilla Cells (hDPCs)Not specifiedSignificantly reducedShin et al., 2021[13]
Senescence Markers (p21/p16)Human Dermal Papilla Cells (hDPCs)Not specifiedSignificantly reducedShin et al., 2021[13]
Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory effects by modulating the expression of inflammatory mediators.[6][8] This is, in part, mediated through the downregulation of pro-inflammatory signaling pathways such as NF-κB and MAPK.[14] L-panthenol is considered inactive in this regard.[4]

Table 3: Quantitative Data on the Anti-Inflammatory Effects of this compound

Inflammatory MediatorExperimental ModelThis compound TreatmentQuantitative EffectReference Study
IL-6 mRNAHuman skin biopsiesTopical applicationUp to 7-fold increaseHeise et al., 2012[7]
IL-1β mRNAHuman skin biopsiesTopical applicationNearly 6-fold increaseHeise et al., 2012[7]
PGE2UVB-exposed keratinocytesCombination with other activesReduced productionLin et al., 2024[15]

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through complex intracellular signaling cascades.

Wound Healing and Cell Proliferation

In the context of wound healing and cell proliferation, this compound, through its conversion to pantothenic acid and subsequent role in cellular metabolism, is thought to influence key signaling pathways like the MAPK/ERK pathway, which is a central regulator of cell proliferation.[14][16]

wound_healing_pathway D_Panthenol This compound Pantothenic_Acid Pantothenic Acid D_Panthenol->Pantothenic_Acid Enzymatic Conversion CoA Coenzyme A Pantothenic_Acid->CoA Metabolism Increased Cellular Metabolism CoA->Metabolism Proliferation Cell Proliferation (Fibroblasts, Keratinocytes) Metabolism->Proliferation Migration Cell Migration Metabolism->Migration Growth_Factors Growth Factors MAPK_ERK MAPK/ERK Pathway Growth_Factors->MAPK_ERK MAPK_ERK->Proliferation Wound_Healing Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing

Figure 1: Simplified signaling pathway of this compound in wound healing.

Anti-Inflammatory Response

The anti-inflammatory effects of this compound are linked to the modulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[14] By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., UVB, Irritants) NFkB_Inhibition Inhibition of NF-κB Pathway Inflammatory_Stimuli->NFkB_Inhibition D_Panthenol This compound D_Panthenol->NFkB_Inhibition Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (e.g., IL-6, IL-1β, PGE2) NFkB_Inhibition->Cytokine_Reduction Anti_Inflammatory_Effect Anti-Inflammatory Effect Cytokine_Reduction->Anti_Inflammatory_Effect scratch_assay_workflow Start Seed cells to confluence Create_Scratch Create a 'scratch' in the cell monolayer Start->Create_Scratch Treatment Treat with: - Vehicle Control - this compound - L-Panthenol Create_Scratch->Treatment Imaging_T0 Image scratch at T=0 Treatment->Imaging_T0 Incubate Incubate for 24-48h Imaging_T0->Incubate Imaging_Tx Image same scratch area at defined time points Incubate->Imaging_Tx Analysis Measure wound area and calculate closure rate Imaging_Tx->Analysis End Compare migration rates Analysis->End tewl_measurement_workflow Start Acclimatize subjects to environmental conditions Baseline Measure baseline TEWL on defined skin areas Start->Baseline Application Apply formulations: - Vehicle Control - this compound - L-Panthenol Baseline->Application Measurement Measure TEWL at specified time points (e.g., 1, 2, 4, 24h) Application->Measurement Analysis Calculate change in TEWL from baseline Measurement->Analysis End Compare barrier function Analysis->End

References

Enzymatic Conversion of D-Panthenol In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized active ingredient in pharmaceutical and cosmetic formulations, prized for its moisturizing, healing, and anti-inflammatory properties. The biological efficacy of this compound is entirely dependent on its enzymatic conversion within tissues to its active form, D-pantothenic acid. As an essential precursor to the biosynthesis of Coenzyme A (CoA), D-pantothenic acid plays a pivotal role in a myriad of metabolic pathways, including the Krebs cycle and the synthesis and oxidation of fatty acids. This technical guide provides an in-depth overview of the in vitro enzymatic conversion of this compound, offering detailed experimental protocols, quantitative data, and pathway visualizations for researchers, scientists, and drug development professionals.

The Enzymatic Conversion Pathway of this compound

In biological systems, the conversion of this compound to D-pantothenic acid is a crucial activation step. The levorotatory isomer, L-panthenol, is not metabolized and is considered biologically inactive. The conversion of the D-isomer is proposed to be a two-step oxidation process catalyzed by cytosolic enzymes.

  • Step 1: Oxidation to an Aldehyde Intermediate. The primary alcohol group of this compound is first oxidized to an aldehyde intermediate. This reaction is likely catalyzed by Alcohol Dehydrogenase (ADH) .

  • Step 2: Oxidation to Carboxylic Acid. The aldehyde intermediate is subsequently oxidized to form D-pantothenic acid. This second step is thought to be catalyzed by Aldehyde Dehydrogenase (ALDH) .

G DPanthenol This compound Intermediate Aldehyde Intermediate (Pantothenal) DPanthenol->Intermediate NAD+ -> NADH PA D-Pantothenic Acid (Vitamin B5) Intermediate->PA NAD+ -> NADH ADH Alcohol Dehydrogenase (ADH) ADH->Intermediate ALDH Aldehyde Dehydrogenase (ALDH) ALDH->PA

Figure 1: Enzymatic conversion of this compound.

Downstream Metabolism: Coenzyme A Biosynthesis

Following its formation, D-pantothenic acid serves as the essential precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in cellular metabolism. This multi-step enzymatic pathway begins with the rate-limiting phosphorylation of pantothenate.[1][2]

The key enzymatic steps are:

  • Pantothenate Kinase (PanK): Catalyzes the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate. This is the primary regulatory and rate-limiting step in the pathway.[2][3]

  • Phosphopantothenoylcysteine Synthetase (PPCS): Adds a cysteine residue to 4'-phosphopantothenate.

  • Phosphopantothenoylcysteine Decarboxylase (PPCDC): Removes the carboxyl group from the cysteine moiety.

  • Phosphopantetheine Adenylyltransferase (PPAT): Transfers an AMP group from ATP to 4'-phosphopantetheine.

  • Dephospho-CoA Kinase (DPCK): Phosphorylates dephospho-CoA to form the final product, Coenzyme A.

CoA_Pathway cluster_0 This compound Conversion cluster_1 CoA Biosynthesis Pathway DP This compound PA D-Pantothenic Acid DP->PA ADH / ALDH pPA 4'-Phosphopantothenate PA->pPA Pantothenate Kinase (PanK) ATP -> ADP pPC 4'-Phosphopantothenoyl-cysteine pPA->pPC PPCS ATP -> ADP Cysteine -> pP 4'-Phosphopantetheine pPC->pP PPCDC CO2 -> dCoA Dephospho-CoA pP->dCoA PPAT ATP -> PPi CoA Coenzyme A dCoA->CoA DPCK ATP -> ADP

Figure 2: Coenzyme A biosynthesis from this compound.

Quantitative Data: Enzyme Kinetics

While specific kinetic parameters for the conversion of this compound by human ADH and ALDH isoforms are not extensively documented in the literature, data for related substrates and the key downstream enzyme, Pantothenate Kinase (PanK), provide valuable context for in vitro studies.

Table 1: Kinetic Parameters of Aldehyde Dehydrogenase (ALDH) with Various Substrates

Enzyme Isoform Substrate Km (µM) Source
Human ALDH-1 Decanal 0.0029 ± 0.0004 [4]
Human ALDH-2 Decanal 0.022 ± 0.003 [4]
Human ALDH-1 all-trans-Retinal 1.1 [4]

| Human ALDH-1A Subfamily | all-trans-Retinal | Low µM range |[5] |

Table 2: Kinetic and Inhibition Parameters for Mammalian Pantothenate Kinase (PanK)

Enzyme Isoform Parameter Value Substrate/Inhibitor Source
Human PanK3 KM 311 ± 53 µM ATP [6]
Human PanK3 KM 14 ± 0.1 µM Pantothenate [6]
Human PanK1β IC50 ~5 µM Acetyl-CoA [2]

| Human PanK2 | IC50 | ~0.1 µM | Acetyl-CoA |[2] |

Experimental Protocols

General Experimental Workflow

A typical workflow for investigating the effects of this compound in vitro involves treating a cell or tissue model, followed by a series of assays to determine cytotoxicity, barrier function, and molecular changes, including the quantification of this compound and its metabolite, pantothenic acid.

Workflow cluster_assays Endpoint Assays start Start: Prepare In Vitro Model (e.g., 3D Skin Equivalent) treatment Topical Application of This compound Formulations start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation cytotoxicity Cytotoxicity (MTT / LDH Assay) incubation->cytotoxicity barrier Barrier Function (TEWL Measurement) incubation->barrier hplc Quantification (HPLC Analysis of this compound & Pantothenic Acid) incubation->hplc gene_exp Molecular Analysis (qPCR / Western Blot) incubation->gene_exp analysis Data Analysis & Interpretation cytotoxicity->analysis barrier->analysis hplc->analysis gene_exp->analysis

Figure 3: General workflow for in vitro this compound studies.
Protocol: this compound Treatment on 3D Reconstituted Human Epidermis (RHE) Model

This protocol details the assessment of this compound's effects on a 3D skin model.[7]

Materials:

  • Reconstituted Human Epidermis (RHE) tissue models in well inserts

  • Assay medium (as per manufacturer's instructions)

  • This compound stock solution (e.g., 50% w/v in sterile water)

  • Vehicle control (e.g., sterile water or phosphate-buffered saline)

  • Positive control (e.g., 1% Triton X-100 for cytotoxicity)

  • Sterile PBS, pH 7.4

  • Multi-well plates

Procedure:

  • Model Equilibration: Upon receipt, place the RHE tissue inserts into a 6-well plate containing assay medium. Equilibrate overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Test Solutions: Prepare serial dilutions of the this compound stock solution in the appropriate vehicle to achieve final concentrations (e.g., 0.5%, 1%, 5% w/v).

  • Topical Application: Carefully remove the medium from the top of the RHE tissues. Apply a defined volume (e.g., 25-50 µL) of the this compound solutions, vehicle control, and positive/negative controls to the apical surface of the tissues. Ensure triplicate wells for each condition.

  • Incubation: Incubate the treated tissues for the desired period (e.g., 24 to 48 hours) at 37°C with 5% CO₂.

  • Endpoint Analysis: Following incubation, proceed with desired assays such as cytotoxicity (MTT, LDH), barrier function (TEWL), or tissue harvesting for molecular analysis and metabolite quantification.

Protocol: Alcohol Dehydrogenase (ADH) Activity Assay (Spectrophotometric)

This protocol is a general method that can be adapted to measure the conversion of this compound by ADH by monitoring the production of NADH.[8][9]

Materials:

  • Cell or tissue lysate (source of ADH)

  • Spectrophotometer and UV-transparent cuvettes or 96-well plates

  • Reaction Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8

  • NAD⁺ stock solution (e.g., 25 mM in Reaction Buffer)

  • Substrate: this compound solution (e.g., 2 M in water)

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture (final volume of 3.0 mL):

    • 1.5 mL of 0.1 M Pyrophosphate buffer, pH 8.8

    • 1.0 mL of 25 mM NAD⁺ solution

    • 0.4 mL of purified water

  • Blank Measurement: Incubate the mixture in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and measure the blank rate (if any).

  • Initiate Reaction: Add 0.1 mL of the cell/tissue lysate (enzyme source) to the cuvette, mix by gentle inversion, and immediately start recording the absorbance at 340 nm for 3-5 minutes.

  • Data Analysis: Calculate the change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve. Enzyme activity can be calculated using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the simultaneous quantification of this compound and pantothenic acid.[10][11][12]

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.037 M Monobasic Potassium Phosphate in water, pH adjusted to 3.2 with phosphoric acid.

  • Mobile Phase B: Methanol

  • Standard solutions of this compound and Pantothenic Acid of known concentrations.

  • Sample extracts from in vitro models.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm or 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation: Homogenize cell/tissue samples in a suitable buffer. Perform protein precipitation (e.g., with acetonitrile (B52724) or perchloric acid) followed by centrifugation. The supernatant may require further cleanup using solid-phase extraction (SPE) on a C18 cartridge.[10]

  • Calibration Curve: Prepare a series of standard solutions containing both this compound and pantothenic acid. Inject each standard and record the peak area to construct a calibration curve (Peak Area vs. Concentration).

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Identify the peaks for this compound and pantothenic acid based on their retention times compared to the standards. Quantify the amount of each analyte in the sample by correlating their peak areas with the calibration curve.

Signaling Pathways and Cellular Effects

The conversion of this compound to D-pantothenic acid and subsequently to CoA has profound effects on cellular function, influencing metabolic and signaling pathways critical for tissue health and repair. In skin models, panthenol has been shown to influence pathways crucial for homeostasis and wound healing.[7] The central role of CoA links this conversion to core metabolic processes.

Signaling cluster_metabolism Core Metabolic Pathways cluster_signaling Cellular Signaling & Outcomes DP This compound PA D-Pantothenic Acid DP->PA Enzymatic Conversion CoA Coenzyme A PA->CoA Biosynthesis Wnt Wnt/β-catenin Pathway PA->Wnt TGF TGF-β Pathway PA->TGF Krebs Krebs Cycle CoA->Krebs Acetyl-CoA FAS Fatty Acid Synthesis & Oxidation CoA->FAS Acyl-CoA Repair Skin Barrier Repair & Homeostasis Wnt->Repair TGF->Repair

Figure 4: Influence of this compound conversion on cellular metabolism and signaling.

The in vitro study of this compound's enzymatic conversion is fundamental to understanding its mechanism of action and substantiating its efficacy in various applications. This process, primarily mediated by alcohol and aldehyde dehydrogenases, yields the biologically active D-pantothenic acid, the gateway to Coenzyme A biosynthesis. By employing robust in vitro models, specific enzyme assays, and precise analytical techniques like HPLC, researchers can effectively quantify this conversion and elucidate its downstream effects on cellular metabolism and signaling pathways. The protocols and data presented in this guide serve as a comprehensive resource for the design and execution of experiments aimed at exploring the multifaceted role of this compound in biological systems.

References

Foundational Properties of D-Panthenol in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Panthenol, the biologically active alcohol analog of pantothenic acid (Vitamin B5), is a cornerstone ingredient in a multitude of pharmaceutical and cosmetic formulations.[1][2] Its widespread use is attributed to its excellent moisturizing, wound healing, and anti-inflammatory properties.[3] Upon topical application or administration, this compound readily penetrates the skin and is oxidized to D-pantothenic acid, an essential precursor for the biosynthesis of Coenzyme A (CoA).[2] CoA is a critical cofactor in numerous metabolic pathways vital for cellular energy production, lipid synthesis, and protein metabolism, which are fundamental for skin barrier function and repair.

This technical guide provides a comprehensive overview of the core foundational properties of this compound in solution, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action relevant to formulation development and scientific research.

Physicochemical and Solubility Properties

This compound is a clear, colorless to slightly yellow, highly viscous, and hygroscopic liquid at room temperature.[4][5] Its physicochemical characteristics are pivotal for its formulation and delivery.

General Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₉H₁₉NO₄[6]
Molecular Weight 205.25 g/mol [5][6]
Appearance Colorless, clear, highly viscous, hygroscopic liquid[5]
Density 1.20 g/mL at 20 °C[6]
Refractive Index (n20/D) 1.495 - 1.502
Specific Optical Rotation ([α]20/D) +29.0° to +31.5°[7]
Boiling Point 118-120 °C at 0.02 mmHg[8]
Solubility Profile

This compound's solubility is a critical factor in formulation design. It is a polar molecule, exhibiting high solubility in polar solvents and poor solubility in non-polar media.

Table 2: Solubility of this compound in Various Solvents

SolventQualitative SolubilityQuantitative SolubilityReference(s)
Water Readily miscible / Freely soluble> 509 g/L (22 °C)[1][5]
Ethanol Readily miscible / Freely soluble-[1][5]
Methanol Readily miscible / Freely soluble-[1][5]
Propylene Glycol Readily miscible / Freely soluble-[1][5]
Glycerin Slightly soluble-[5][8]
Diethyl Ether Moderately soluble-[4][8]
Chloroform Soluble (1:100)-[4][8]
Fats and Oils Insoluble-[1][4]

Stability in Solution

The stability of this compound is paramount for ensuring the efficacy and shelf-life of formulations. Its degradation is primarily influenced by pH and temperature.

Influence of pH

This compound is most stable in aqueous solutions with a pH range of 4 to 6.[5][9] In more acidic or alkaline conditions, it is susceptible to hydrolytic cleavage of its amide bond, yielding pantoic acid and 3-aminopropanol.[9][10]

Influence of Temperature

Exposure to temperatures exceeding 70-75°C can cause racemization, the conversion of the biologically active this compound to a mixture of D- and L-isomers.[4][9][10] Since only the D-enantiomer is biologically active, racemization leads to a reduction in the formulation's physiological efficacy.[1] For short periods, this compound may be heated to 40°C to improve its flowability.[4]

Table 3: Stability Profile of this compound in Aqueous Solution

ConditionEffectRecommended HandlingReference(s)
Optimal pH Range High stabilityMaintain pH between 4 and 6.[5][9]
Acidic Conditions (pH < 4) Hydrolytic cleavageAvoid prolonged exposure.[9][10]
Alkaline Conditions (pH > 7) Hydrolytic cleavageAvoid prolonged exposure.[9][10]
Elevated Temperature (> 70-75°C) Racemization and potential cleavageAvoid high temperatures. Add to formulations during the cooling phase (< 40°C).[4][9][10]
Low Temperature May cause crystallizationCan be liquefied by heating at 65°C for several hours.[9]
Air and Light Fairly stableStore in sealed containers protected from light.[4]

Biological Mechanism of Action

The therapeutic effects of this compound are mediated through its conversion to pantothenic acid and subsequent integration into a fundamental metabolic pathway.

D_Panthenol_Mechanism D_Panthenol This compound (Provitamin B5) Absorption Cellular Absorption (e.g., in Epithelial Cells) D_Panthenol->Absorption Penetrates Skin Penetration Topical Administration Conversion Enzymatic Oxidation Absorption->Conversion Pantothenic_Acid Pantothenic Acid (Vitamin B5) Conversion->Pantothenic_Acid CoA_Pathway Coenzyme A (CoA) Biosynthesis Pathway Pantothenic_Acid->CoA_Pathway CoA Coenzyme A (CoA) CoA_Pathway->CoA Metabolic_Pathways Essential Metabolic Pathways (e.g., Krebs Cycle, Fatty Acid Synthesis) CoA->Metabolic_Pathways Cellular_Effects Cellular Effects: • Enhanced Proliferation & Migration • Improved Barrier Function • Anti-inflammatory Response Metabolic_Pathways->Cellular_Effects HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Prepare Standard Solutions (10-100 µg/mL) Inject_Std Inject Standards Std_Prep->Inject_Std Sample_Prep Prepare Sample Solutions Inject_Sample Inject Samples Sample_Prep->Inject_Sample Equilibration Equilibrate HPLC System (C18, 205 nm) Equilibration->Inject_Std Equilibration->Inject_Sample Calibration Generate Calibration Curve (Peak Area vs. Concentration) Inject_Std->Calibration Quantification Quantify this compound in Samples Calibration->Quantification Inject_Sample->Quantification Report Report Results Quantification->Report

References

D-Panthenol as a Precursor Molecule: A Technical Guide to its Core Metabolic and Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Panthenol, the biologically active alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized precursor molecule in pharmaceutical and cosmetic formulations.[1][2] Its efficacy stems from its efficient conversion within biological systems to pantothenic acid, a fundamental component of Coenzyme A (CoA).[1][3] CoA is an indispensable cofactor in a vast array of metabolic pathways, playing a central role in cellular energy production, the synthesis of lipids and neurotransmitters, and the regulation of gene expression.[4][5] This technical guide provides an in-depth exploration of the metabolic journey of this compound from a precursor to a key player in cellular function. It summarizes key quantitative data, details experimental protocols for its study, and visualizes the intricate signaling pathways it influences.

Metabolic Conversion of this compound to Coenzyme A

The transformation of this compound into the biologically active Coenzyme A is a multi-step enzymatic process that begins with its absorption and conversion to pantothenic acid, followed by the universal CoA biosynthetic pathway.

From this compound to Pantothenic Acid

Upon administration, this compound is readily absorbed and undergoes a two-step oxidation process to form pantothenic acid.[5] This conversion is catalyzed by cytosolic enzymes:

  • Alcohol Dehydrogenase (ADH): This enzyme initiates the oxidation of the alcohol group of this compound to its corresponding aldehyde, pantothenal.[5]

  • Aldehyde Dehydrogenase (ALDH): Subsequently, ALDH catalyzes the oxidation of pantothenal to pantothenic acid.[5]

While this compound is biologically active, its enantiomer, L-Panthenol, is not metabolized and is considered biologically inactive.[5]

D_Panthenol_to_Pantothenic_Acid D_Panthenol This compound Pantothenal Pantothenal (aldehyde intermediate) D_Panthenol->Pantothenal Alcohol Dehydrogenase (ADH) Pantothenic_Acid Pantothenic Acid (Vitamin B5) Pantothenal->Pantothenic_Acid Aldehyde Dehydrogenase (ALDH)

Figure 1: Enzymatic conversion of this compound to Pantothenic Acid.
The Coenzyme A Biosynthetic Pathway

Pantothenic acid serves as the essential precursor for the synthesis of Coenzyme A through a series of five enzymatic reactions that require ATP and cysteine.[4]

  • Pantothenate Kinase (PanK): This is the rate-limiting step, where PanK phosphorylates pantothenic acid to 4'-phosphopantothenate.[6]

  • Phosphopantothenoylcysteine Synthetase (PPCS): This enzyme catalyzes the condensation of 4'-phosphopantothenate with cysteine.

  • Phosphopantothenoylcysteine Decarboxylase (PPCDC): PPCDC removes the carboxyl group from the cysteine residue.

  • Phosphopantetheine Adenylyltransferase (PPAT): This enzyme transfers an adenylyl group from ATP to 4'-phosphopantetheine.

  • Dephospho-CoA Kinase (DPCK): The final step involves the phosphorylation of dephospho-CoA to form Coenzyme A.

CoA_Biosynthesis cluster_0 Coenzyme A Biosynthesis Pantothenic_Acid Pantothenic Acid Phosphopantothenate 4'-Phosphopantothenate Pantothenic_Acid->Phosphopantothenate Pantothenate Kinase (PanK) (Rate-limiting step) Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA DPCK

Figure 2: The Coenzyme A biosynthetic pathway from Pantothenic Acid.

Quantitative Data on this compound Metabolism and Effects

The following tables summarize quantitative data from various studies on the metabolism of this compound and its effects on cellular processes.

Table 1: Pharmacokinetic Data of this compound and Pantothenic Acid

ParameterSpeciesDose and RouteObservationReference
Urinary Excretion of Pantothenic AcidHuman2 g this compound (intravenous)10-30% of the administered dose excreted as pantothenic acid within 24 hours.[7]
Pantothenate Content IncreaseRat20 mg/kg/day this compound (oral, 6 months)20% increase in the heart and 43% increase in the kidney.[8]
Conversion to Pantothenic AcidRat20 mg this compound (dermal)100% conversion to pantothenic acid detected in urine over 114 hours.

Table 2: Effects of this compound on Gene Expression in Human Skin Wound Healing

GeneFold Change (Dexpanthenol vs. Placebo)FunctionReference
IL-6UpregulatedPro-inflammatory cytokine, involved in wound healing[6]
IL-1βUpregulatedPro-inflammatory cytokine[6]
CYP1B1UpregulatedCytochrome P450 enzyme[6]
CXCL1UpregulatedChemokine, attracts neutrophils[6]
CCL18UpregulatedChemokine, attracts lymphocytes[6]
PsoriasinDownregulatedAntimicrobial protein[6]

Table 3: Effects of this compound on Human Hair Follicle Cells

ParameterObservationCellular EffectReference
Cell Viability (hDPCs)IncreasedPromotes cell growth[9]
Apoptotic Markers (Caspase 3/9)ReducedPrevents cell death[10]
Senescence Markers (p21/p16)ReducedPrevents cellular aging[10]
Anagen-inducing Factors (ALP, β-catenin, versican)StimulatedElongates hair growth phase[9][10]
TGF-β1 ExpressionReducedInhibits catagen (resting) phase entry[9][10]
VEGF ExpressionUpregulatedStimulates blood vessel formation[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a precursor molecule.

Protocol 1: Quantification of this compound in Cell Culture Media by HPLC

Objective: To determine the concentration of this compound in cell culture media to assess its stability and cellular uptake.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reversed-phase column

  • Mobile Phase: Phosphate buffer and methanol (B129727) mixture

  • This compound standard solutions

  • Cell culture media samples

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Collect cell culture media samples at desired time points.

    • Centrifuge the samples to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Standard Curve Preparation:

    • Prepare a series of this compound standard solutions of known concentrations in the same type of cell culture medium.

  • HPLC Analysis:

    • Set the HPLC system with the C18 column and equilibrate with the mobile phase.

    • Set the UV detector to the appropriate wavelength for this compound detection (e.g., 210 nm).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared cell culture media samples.

  • Data Analysis:

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the peak area and calculate the concentration of this compound in the samples using the standard curve.

HPLC_Workflow cluster_1 Protocol 1: HPLC Quantification of this compound Sample_Prep Sample Preparation (Centrifugation, Filtration) HPLC HPLC Analysis (C18 Column, UV Detection) Sample_Prep->HPLC Standard_Prep Standard Curve Preparation Standard_Prep->HPLC Data_Analysis Data Analysis (Quantification) HPLC->Data_Analysis

Figure 3: Experimental workflow for HPLC quantification of this compound.
Protocol 2: Quantification of Intracellular Coenzyme A

Objective: To measure the intracellular levels of Coenzyme A in response to this compound treatment.

Materials:

  • Cultured cells (e.g., dermal fibroblasts)

  • This compound

  • Cell lysis buffer

  • Trichloroacetic acid (TCA) or perchloric acid (PCA) for deproteinization

  • Reagents for derivatization (e.g., monobromobimane (B13751) for fluorescence detection)

  • HPLC system with fluorescence or UV detector

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with this compound at various concentrations and for different durations.

  • Cell Lysis and Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and deproteinize the lysate using TCA or PCA.

    • Centrifuge to pellet the precipitated proteins.

  • Derivatization (for fluorescence detection):

    • Neutralize the acidic supernatant.

    • Add the derivatizing agent (e.g., monobromobimane) and incubate to label the free thiol group of CoA.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Separate CoA and its derivatives using a suitable column and mobile phase gradient.

    • Detect the derivatized CoA using a fluorescence detector or underivatized CoA using a UV detector.[11]

  • Data Analysis:

    • Quantify the CoA peak by comparing its area to a standard curve of known CoA concentrations.

    • Normalize the CoA concentration to the total protein content or cell number.

CoA_Quantification_Workflow cluster_2 Protocol 2: Intracellular CoA Quantification Cell_Treatment Cell Culture & this compound Treatment Lysis_Extraction Cell Lysis & Deproteinization Cell_Treatment->Lysis_Extraction Derivatization Derivatization (optional) Lysis_Extraction->Derivatization HPLC_Analysis HPLC Analysis (Fluorescence or UV Detection) Lysis_Extraction->HPLC_Analysis for UV detection Derivatization->HPLC_Analysis Data_Quantification Data Quantification & Normalization HPLC_Analysis->Data_Quantification

Figure 4: Experimental workflow for intracellular Coenzyme A quantification.

Signaling Pathways Influenced by this compound

The metabolic consequences of increased Coenzyme A synthesis from this compound extend to the regulation of various cellular signaling pathways, impacting processes such as cell proliferation, differentiation, and inflammation.

PI3K/AKT Pathway and Proliferative Metabolism

Recent studies have established a link between Coenzyme A synthesis and the phosphoinositide-3-kinase (PI3K) signaling pathway.[12] The PI3K effector kinase, AKT, can phosphorylate and regulate enzymes involved in CoA synthesis.[12] This suggests that growth factor signaling, which activates the PI3K/AKT pathway, can modulate CoA levels to meet the metabolic demands of cell proliferation.[12]

Gene Expression Modulation in Wound Healing and Hair Growth

As a precursor to CoA, this compound influences metabolic pathways that are interconnected with major signaling networks. In the context of skin, this compound has been shown to modulate the expression of genes crucial for wound healing, including cytokines and chemokines that orchestrate the inflammatory and proliferative phases.[6] In human hair follicle cells, this compound treatment has been observed to upregulate anagen-inducing factors and downregulate factors that promote the resting phase, suggesting an influence on the Wnt/β-catenin and TGF-β signaling pathways.[9][10]

D_Panthenol_Signaling cluster_3 Signaling Pathways Influenced by this compound cluster_4 Cellular Responses D_Panthenol This compound Pantothenic_Acid Pantothenic Acid D_Panthenol->Pantothenic_Acid CoA Coenzyme A Pantothenic_Acid->CoA Metabolism Cellular Metabolism (Energy, Lipid Synthesis) CoA->Metabolism Signaling Signaling Pathways Metabolism->Signaling Proliferation Cell Proliferation & Migration Signaling->Proliferation Gene_Expression Gene Expression Modulation Signaling->Gene_Expression Inflammation Inflammatory Response Signaling->Inflammation

Figure 5: Logical relationship of this compound's influence on cellular signaling.

Conclusion

Exploratory studies on this compound have firmly established its role as a vital precursor molecule, with its metabolic conversion to Coenzyme A being central to its mechanism of action. This in-depth technical guide has provided a comprehensive overview of this process, from the initial enzymatic conversion to the downstream effects on cellular metabolism and signaling. The quantitative data presented highlights the efficiency of this conversion and its tangible impact on gene expression and cellular behavior. The detailed experimental protocols offer a practical framework for researchers to further investigate the multifaceted roles of this compound. The visualization of the metabolic and signaling pathways underscores the integral position of this compound-derived Coenzyme A at the nexus of cellular function. For researchers, scientists, and drug development professionals, a thorough understanding of these core principles is paramount for harnessing the full therapeutic and cosmetic potential of this compound. Further research to elucidate the specific enzyme kinetics and the intricate details of the signaling networks it modulates will continue to expand our appreciation of this versatile molecule.

References

The Convergent Roles of D-Panthenol in Epithelial Cell Proliferation and Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Panthenol, the provitamin of B5, is a well-established bioactive compound revered for its beneficial effects on epithelial tissues. Upon topical application, it penetrates the skin and is enzymatically converted to its biologically active form, pantothenic acid, a crucial precursor for the biosynthesis of Coenzyme A (CoA). This guide provides a comprehensive technical overview of the molecular and cellular mechanisms through which this compound stimulates epithelial cell proliferation and modulates differentiation, critical processes for skin barrier integrity and wound healing. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: From Provitamin to Cellular Vitality

The fundamental mechanism of this compound's action lies in its role as a precursor to pantothenic acid, an essential component of Coenzyme A. CoA is a vital cofactor in numerous metabolic pathways within epithelial cells, including the Krebs cycle and the synthesis of fatty acids, sphingolipids, and sterols.[1][2] This metabolic support underpins the observed effects of this compound on cellular energy production, lipid synthesis, and protein metabolism, all of which are indispensable for maintaining and repairing the skin barrier.[3][4]

The conversion of this compound to pantothenic acid is a critical enzymatic process that fuels a cascade of cellular activities integral to tissue regeneration and homeostasis:

  • Enhanced Cellular Proliferation and Migration: this compound has been demonstrated to stimulate the proliferation and migration of dermal fibroblasts and keratinocytes, which are fundamental for the re-epithelialization process during wound healing.[3][5]

  • Modulation of Gene Expression: The application of this compound influences the expression of genes involved in inflammation, cell growth, and tissue remodeling. This includes the upregulation of cytokines and chemokines that play a pivotal role in the initial stages of the healing cascade.[3][6]

  • Improved Skin Barrier Function and Hydration: By promoting the synthesis of essential lipids, this compound strengthens the skin's barrier, leading to a reduction in transepidermal water loss (TEWL) and an increase in stratum corneum hydration.[3][4][7]

  • Anti-inflammatory and Antioxidant Effects: Pantothenic acid and its derivatives have been shown to suppress the formation of free radicals and modulate inflammatory responses within epithelial cells.[3][5]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound and its derivatives on various parameters in epithelial and related cells, providing a clear comparison of its multifaceted impact.

Table 1: Effect of Dexpanthenol on Gene Expression in Human Skin In Vivo

GeneFold Change (Dexpanthenol vs. Placebo)Function in Wound Healing
IL-6~7.0Pro-inflammatory cytokine, involved in immune response and cell proliferation.[3][7]
IL-1β~6.0Pro-inflammatory cytokine, mediates inflammatory response.[3][7]
CYP1B1~6.0Enzyme involved in metabolism.[3][7]
CCR1~3.5Chemokine receptor, involved in immune cell recruitment.[3]
CCL18~2.5Chemokine, attracts immune cells.[3][7]
CXCL1~2.5Chemokine, involved in neutrophil recruitment and angiogenesis.[3][7]
Data from Heise et al., 2012.[3]

Table 2: Effect of this compound on Human Dermal Papilla Cell (hDPC) and Outer Root Sheath Cell (hORSC) Viability and Proliferation

Cell TypeParameterTreatmentResult
hDPCsCell Viability (CCK-8 Assay)This compound (up to 2.5 mM)~30% increase in a concentration-dependent manner.[8]
hDPCsProliferation (Ki67 Staining)This compoundIncreased percentage of Ki67-positive cells.[8][9]
hORSCsCell ViabilityThis compoundEnhanced cell viability.[9]
Data from Cho et al., 2021.[8]

Table 3: Effect of this compound on Skin Barrier Function

ParameterTreatment DurationResult
Stratum Corneum Hydration7 daysSignificantly improved.[5][10]
Transepidermal Water Loss (TEWL)7 daysSignificantly reduced.[5][10]
Stratum Corneum Hydration15 and 30 daysSignificant increase.[11]
Transepidermal Water Loss (TEWL)15 and 30 daysSignificant decrease.[11][12]
Data from Gehring and Gloor, 2000; Camargo et al., 2011.[5]

Key Signaling Pathways and Cellular Processes

The influence of this compound on epithelial cells is orchestrated through a complex interplay of signaling pathways. The upregulation of cytokines such as IL-6 and IL-1β points to the activation of inflammatory signaling pathways that are crucial for initiating the wound healing process.[3] Furthermore, the observed increase in cell proliferation markers like Ki67, coupled with a decrease in apoptosis and senescence markers, indicates a modulation of cell cycle and survival pathways.[3][8]

G Proposed Signaling Pathway for this compound in Epithelial Cells DP This compound PA Pantothenic Acid DP->PA Enzymatic Conversion Gene Modulation of Gene Expression (e.g., IL-6, IL-1β) DP->Gene CoA Coenzyme A Biosynthesis PA->CoA Metabolism Increased Cellular Metabolism (Energy, Lipid Synthesis) CoA->Metabolism Prolif Enhanced Cell Proliferation & Migration Metabolism->Prolif Diff Modulation of Differentiation Metabolism->Diff Barrier Improved Skin Barrier Function Metabolism->Barrier Gene->Prolif Prolif->Barrier G Experimental Workflow for In Vivo Gene Expression Analysis Biopsy1 Initial Punch Biopsy Treatment Treatment Application (Dexpanthenol vs. Placebo) Biopsy1->Treatment Biopsy2 Final Biopsy of Treated Wound Treatment->Biopsy2 RNA RNA Extraction Biopsy2->RNA Analysis Gene Expression Analysis (Microarray / qRT-PCR) RNA->Analysis G Workflow for In Vitro Proliferation and Viability Assays Culture Cell Culture (hDPCs / hORSCs) Treatment This compound Treatment (Varying Concentrations) Culture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Proliferation Cell Proliferation Assay (Ki67 Staining) Treatment->Proliferation Analysis Data Analysis Viability->Analysis Proliferation->Analysis G Workflow for In Vitro Scratch Assay Culture Culture to Confluent Monolayer Scratch Create Scratch Culture->Scratch Treatment Add DL-Panthenol Treatment Scratch->Treatment Imaging Image Acquisition (Time Points) Treatment->Imaging Analysis Measure Wound Closure & Migration Rate Imaging->Analysis

References

Methodological & Application

Application Note: Quantification of D-Panthenol in Cell Culture Media using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the quantification of D-Panthenol in cell culture media using High-Performance Liquid Chromatography (HPLC) is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound, the alcohol analog of pantothenic acid (Vitamin B5), is a frequently used supplement in cell culture media.[1][2] Its biological significance lies in its role as a precursor to Vitamin B5, an essential component for the synthesis of coenzyme A (CoA).[1] CoA is a pivotal molecule in numerous cellular functions, including the citric acid cycle and fatty acid metabolism.[1] The accurate measurement of this compound in cell culture media is vital for understanding its stability, cellular uptake, and its influence on cellular metabolism and signaling pathways.[1] This document provides a detailed protocol for a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for this purpose.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from the intricate matrix of cell culture media.[1] The protocol involves a sample preparation step to eliminate proteins and other interfering substances, followed by chromatographic separation on a C18 column and quantification using a UV detector.[1] The concentration of this compound is ascertained by comparing the peak area of the analyte in the sample to a standard calibration curve.[1]

Hypothetical Signaling Pathway of this compound

This compound is converted into pantothenic acid, which is a precursor for the synthesis of Coenzyme A (CoA). CoA is fundamental to cellular metabolism and can affect pathways associated with cell growth and survival. For instance, in human hair follicle cells, this compound has been demonstrated to foster cell growth by inhibiting senescence and apoptosis.[1]

D_Panthenol This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) D_Panthenol->Pantothenic_Acid Conversion CoA Coenzyme A (CoA) Pantothenic_Acid->CoA Synthesis Metabolism Cellular Metabolism CoA->Metabolism Citric_Acid_Cycle Citric Acid Cycle Metabolism->Citric_Acid_Cycle Fatty_Acid_Metabolism Fatty Acid Metabolism Metabolism->Fatty_Acid_Metabolism Cell_Growth Cell Growth & Survival Metabolism->Cell_Growth

Hypothetical signaling pathway of this compound in promoting cell growth.

Experimental Protocol

1. Materials and Reagents

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system with a UV detector.[4]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3][4]

  • Data Integration Software: Appropriate software for data analysis, such as EZ Chrom Elite.[3]

ParameterCondition
Mobile Phase Mixture of 0.037 M monobasic potassium phosphate in water (pH adjusted to 3.2 with phosphoric acid) and methanol (90:10 v/v).[1][3]
Flow Rate 1.0 - 1.5 mL/min.[1][3]
Injection Volume 20 - 50 µL.[1][3]
Column Temperature 25 - 30 °C.[1][5]
Detection Wavelength 205 - 220 nm.[1][3]

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of deionized water.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10, 25, 50, 75, 100 µg/mL).[1][3]

4. Sample Preparation

Cell culture media are complex matrices that require a protein precipitation step for sample cleanup.[1]

  • Protein Precipitation:

    • Transfer 500 µL of the cell culture media sample into a microcentrifuge tube.[1]

    • Add 1.5 mL of cold (-20°C) acetonitrile or acetone (B3395972) to the tube.[1]

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

    • Incubate at -20°C for 30 minutes to enhance protein precipitation.[1]

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.[1]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

5. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.[1]

  • Inject the prepared cell culture media samples.[1]

  • Identify and quantify the this compound peak based on the retention time of the standard.[1]

  • Calculate the concentration of this compound in the samples using the calibration curve.[1]

Workflow for HPLC Quantification of this compound

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Collect Cell Culture Media Protein_Precipitation 2. Add Cold Acetonitrile & Vortex Sample_Collection->Protein_Precipitation Incubation 3. Incubate at -20°C Protein_Precipitation->Incubation Centrifugation 4. Centrifuge at 10,000 x g Incubation->Centrifugation Supernatant_Collection 5. Collect Supernatant Centrifugation->Supernatant_Collection Filtration 6. Filter through 0.45 µm Filter Supernatant_Collection->Filtration HPLC_Injection 7. Inject into HPLC System Filtration->HPLC_Injection Data_Acquisition 8. Data Acquisition (UV Detection) HPLC_Injection->Data_Acquisition Peak_Integration 9. Peak Integration Data_Acquisition->Peak_Integration Quantification 10. Quantification using Calibration Curve Peak_Integration->Quantification

Workflow for HPLC quantification of DL-Panthenol in cell culture media.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC analysis of panthenol, derived from various validated methods. These values can serve as a benchmark for method development and validation.[1]

ParameterThis compoundReference
Linearity Range (µg/mL) 0.1 - 1300[1][3][6]
Correlation Coefficient (r²) > 0.995[4][6]
Limit of Detection (LOD) (µg/mL) 0.03 - 3[1][3][4][6]
Limit of Quantification (LOQ) (µg/mL) 0.1 - 8.5[1][3][4][6]
Accuracy (Recovery) (%) > 92%[1]

References

Protocol for D-Panthenol Application in Topical Formulations for Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Panthenol, the provitamin of B5, is a well-established active ingredient in dermatology and cosmetology, renowned for its moisturizing, healing, and anti-inflammatory properties.[1][2][3] Upon topical application, this compound penetrates the skin and is converted to pantothenic acid, a crucial component of Coenzyme A (CoA).[4][5][6] CoA is essential for various metabolic processes in the skin, including lipid synthesis, protein metabolism, and cellular energy production, which are vital for skin barrier function and repair.[4][5] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the efficacy of this compound in topical formulations. The protocols cover key performance indicators such as skin barrier function, hydration, wound healing, and anti-inflammatory effects.

Mechanism of Action

This compound exerts its beneficial effects on the skin through a multi-faceted mechanism of action. Once absorbed into the skin, it is enzymatically converted to its biologically active form, pantothenic acid.[4] Pantothenic acid is a precursor for the biosynthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways within epithelial cells.[4][5]

The increased availability of CoA supports a cascade of cellular processes integral to skin health and repair:

  • Enhanced Skin Barrier Function and Hydration: this compound strengthens the skin barrier by promoting the synthesis of essential lipids like ceramides, thereby reducing transepidermal water loss (TEWL) and increasing stratum corneum hydration.[1][3][4]

  • Accelerated Wound Healing: It stimulates the proliferation and migration of dermal fibroblasts and keratinocytes, which are essential for re-epithelialization and wound closure.[1][4][7]

  • Anti-inflammatory Effects: this compound has been shown to modulate inflammatory responses in the skin by reducing the release of pro-inflammatory mediators.[1][8][9]

  • Modulation of Gene Expression: It influences the expression of genes involved in inflammation, cell growth, and tissue remodeling.[4][10][11]

Signaling Pathway of this compound in Skin

The following diagram illustrates the cellular uptake and metabolic conversion of this compound and its subsequent involvement in key cellular processes.

D_Panthenol_Pathway cluster_0 Stratum Corneum cluster_1 Epidermis/Dermis This compound This compound Pantothenic Acid Pantothenic Acid This compound->Pantothenic Acid Enzymatic Conversion Coenzyme A (CoA) Coenzyme A (CoA) Pantothenic Acid->Coenzyme A (CoA) Biosynthesis Cellular Metabolism Cellular Metabolism Coenzyme A (CoA)->Cellular Metabolism Lipid Synthesis Lipid Synthesis Cellular Metabolism->Lipid Synthesis ↑ Ceramides Cell Proliferation & Migration Cell Proliferation & Migration Cellular Metabolism->Cell Proliferation & Migration ↑ Fibroblasts ↑ Keratinocytes Anti-inflammatory Response Anti-inflammatory Response Cellular Metabolism->Anti-inflammatory Response ↓ Cytokines Improved Barrier Function Improved Barrier Function Lipid Synthesis->Improved Barrier Function Increased Hydration Increased Hydration Lipid Synthesis->Increased Hydration Wound Healing Wound Healing Cell Proliferation & Migration->Wound Healing Reduced Redness & Irritation Reduced Redness & Irritation Anti-inflammatory Response->Reduced Redness & Irritation

This compound's mechanism of action in the skin.

Formulation Guidelines

This compound is a versatile ingredient that can be incorporated into various topical formulations.

ParameterRecommendation
Typical Concentration 0.5% to 5.0% (w/w)[3]
Solubility Readily soluble in water and alcohol.
pH Stability Optimal stability in formulations with a pH between 4.0 and 6.0.
Incorporation Add to the aqueous phase of the formulation. It is heat-sensitive, so it should be added during the cool-down phase at temperatures below 40°C.
Compatibility Compatible with most common cosmetic ingredients.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy of this compound in topical formulations.

In Vitro Skin Permeation Study

This protocol outlines the use of Franz diffusion cells to evaluate the penetration of this compound through a skin membrane.

Franz_Diffusion_Workflow A Prepare Receptor Solution (e.g., PBS) and Degas B Mount Skin Membrane on Franz Diffusion Cell A->B C Fill Receptor Chamber with Degassed Solution B->C D Apply this compound Formulation to Donor Chamber C->D E Maintain Temperature at 32°C D->E F Collect Samples from Receptor Chamber at Predetermined Time Points E->F G Analyze this compound Concentration (e.g., HPLC) F->G H Calculate Permeation Parameters (Flux, Permeability Coefficient) G->H

Workflow for in vitro skin permeation study.
  • Franz diffusion cells

  • Human or animal skin membrane (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound formulation and vehicle control

  • Water bath with circulator

  • Syringes and needles for sampling

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Preparation of Skin Membrane: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cell.

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.

  • Formulation Application: Apply a known quantity (e.g., 10 mg/cm²) of the this compound formulation or vehicle control to the surface of the skin in the donor chamber.

  • Incubation: Place the Franz diffusion cells in a water bath maintained at 32°C to simulate skin surface temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time curve.

Assessment of Skin Barrier Function and Hydration

This protocol describes the use of non-invasive biophysical instruments to measure the effect of this compound on Transepidermal Water Loss (TEWL) and stratum corneum hydration.

  • Tewameter® for TEWL measurement

  • Corneometer® for skin hydration measurement

  • This compound formulation and vehicle control

  • Human volunteers

  • Subject Recruitment: Recruit healthy volunteers with normal to dry skin.

  • Acclimatization: Allow subjects to acclimatize to the controlled environmental conditions (e.g., 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements.[4][12][13]

  • Baseline Measurements: Define test areas on the volar forearm. Perform baseline TEWL and corneometer measurements on all test sites.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the this compound formulation and vehicle control to the designated test areas. One area should remain untreated as a negative control.

  • Post-Application Measurements: Perform TEWL and corneometer measurements at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours for short-term effects, and after 7, 14, and 28 days of regular application for long-term effects).

  • Data Analysis: Calculate the percentage change in TEWL and skin hydration from baseline for each treatment group and compare the results.

This compound ConcentrationTEWL Reduction (after 30 days)Reference
1.0%Significant Decrease (p < 0.001)[4][14]
5.0%Significant Decrease (p < 0.001)[4][14]
This compound FormulationIncrease in Skin HydrationReference
Emollient with this compound72.4% improvement after 28 days[3]
Cream with 5% this compoundSignificant increase vs. placebo[7]
In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on the migration of skin cells, a key process in wound healing.[15][16][17][18]

Scratch_Assay_Workflow A Seed Fibroblasts or Keratinocytes in a Culture Plate B Grow Cells to a Confluent Monolayer A->B C Create a 'Scratch' in the Monolayer with a Pipette Tip B->C D Wash with PBS to Remove Debris C->D E Add Culture Medium with this compound or Vehicle Control D->E F Capture Images of the Scratch at T=0 and Subsequent Time Points E->F G Measure the Width or Area of the Scratch Over Time F->G H Calculate the Rate of Wound Closure G->H

Workflow for in vitro scratch assay.
  • Human dermal fibroblasts or keratinocytes

  • Cell culture medium and supplements

  • Multi-well culture plates

  • Sterile pipette tips (e.g., p200)

  • This compound stock solution

  • Inverted microscope with a camera

  • Cell Seeding: Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Scratch: Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or cell-free gap in the monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing different concentrations of this compound or the vehicle control to the wells.

  • Imaging: Immediately capture images of the scratch at time zero (T=0) using an inverted microscope. Continue to capture images at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours, or until the scratch in the control wells is nearly closed.

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area or width of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area.

Assessment of Anti-Inflammatory Effects

This protocol uses an in vitro model of skin inflammation to evaluate the anti-inflammatory properties of this compound by measuring the levels of pro-inflammatory cytokines.[3][9][19][20][21]

  • Reconstructed human epidermis (RHE) models or skin explants

  • Assay medium

  • Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or a cytokine cocktail)

  • This compound formulation and vehicle control

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-6, PGE2)

  • Model Preparation: Culture the RHE models or skin explants according to the manufacturer's instructions.

  • Pre-treatment: Apply the this compound formulation or vehicle control topically to the surface of the skin models. Incubate for a specified period (e.g., 1-2 hours).

  • Induction of Inflammation: Replace the culture medium with medium containing the inflammatory stimulus. Include a negative control group without the stimulus.

  • Incubation: Incubate the models for a period sufficient to induce an inflammatory response (e.g., 24 hours).

  • Sample Collection: After incubation, collect the culture medium from each well for cytokine analysis.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, PGE2) in the collected medium using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle control and the unstimulated control.

TreatmentPGE₂ SecretionReference
Inflammatory CocktailSignificantly Increased (P < 0.001)[9]
Inflammatory Cocktail + 1.4% PanthenolMarkedly Decreased (P < 0.001)[9]
TreatmentIL-6 mRNA Levels (vs. Placebo)Reference
Dexpanthenol (in vivo wound healing)Up to 7-fold higher[11]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed to determine the significance of the observed effects.

Conclusion

These application notes and protocols provide a comprehensive framework for the investigation of this compound's efficacy in topical formulations. By following these detailed methodologies, researchers can generate robust and reproducible data to support the development of innovative and effective dermatological and cosmetic products. The provided quantitative data serves as a benchmark for expected outcomes.

References

Application Notes and Protocols: D-Panthenol as a Novel Cryoprotectant for Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cryopreservation of primary cell lines is a cornerstone of biomedical research and drug development, enabling the long-term storage of valuable biological assets. However, primary cells are notoriously more sensitive to the stresses of freezing and thawing than immortalized cell lines, often exhibiting significant loss of viability and functionality.[1] The current gold standard for cryopreservation involves the use of dimethyl sulfoxide (B87167) (DMSO), a cryoprotective agent (CPA) that, despite its efficacy, is associated with cellular toxicity.[2][3] This toxicity can impact post-thaw cell recovery and function, prompting the search for safer and more effective cryoprotectants.

D-Panthenol, the biologically active form of Vitamin B5, is a well-established compound in cosmetic and pharmaceutical applications, valued for its moisturizing, wound-healing, and anti-inflammatory properties.[4][5] Recent research has illuminated its cellular benefits, including the promotion of cell proliferation and the inhibition of apoptosis and senescence.[6][7][8] These characteristics suggest that this compound may possess cryoprotective properties, offering a potentially less toxic alternative or supplement to traditional CPAs for the cryopreservation of sensitive primary cell lines.

This document provides a comprehensive overview of the rationale for using this compound as a cryoprotectant and presents detailed, exploratory protocols for its application in the cryopreservation of primary cell lines.

Theoretical Basis for this compound as a Cryoprotectant

The rationale for investigating this compound as a cryoprotectant is built upon its known biological activities that counteract the primary stressors of cryopreservation:

  • Anti-Apoptotic and Anti-Senescence Effects: Cryopreservation can induce programmed cell death (apoptosis) as a result of cellular stress.[1][9] this compound has been shown to significantly reduce the expression of apoptotic markers such as Caspase 3 and 9, and senescence markers p21 and p16 in human hair follicle cells.[6][7][8] By inhibiting these pathways, this compound may enhance post-thaw cell viability and recovery.

  • Cell Membrane Stabilization: The formation of ice crystals and osmotic shifts during freezing can severely damage cell membranes. This compound is known for its moisturizing properties and its ability to improve skin barrier function, which is linked to maintaining the integrity of the stratum corneum's lipid lamellae.[4][5] This suggests a potential role in stabilizing cell membranes against the physical stresses of freezing. A derivative of Vitamin B5 has been successfully used to create nanogels for the cryopreservation of mammalian cells, further supporting this hypothesis.[10]

  • Support of Cellular Metabolism: this compound is a precursor to Coenzyme A, a vital component in numerous metabolic pathways, including energy production and lipid synthesis.[11][12] Supporting cellular metabolism post-thaw could be crucial for recovery and proliferation.

  • Low Cytotoxicity: this compound is generally considered to have a low cytotoxicity profile, a significant advantage over DMSO.[10]

Hypothetical Signaling Pathway of this compound in Cryopreservation

The diagram below illustrates the proposed mechanism by which this compound may protect primary cells during cryopreservation. It is hypothesized that this compound mitigates cryo-injury by inhibiting apoptosis and supporting cell membrane integrity and metabolic function.

D_Panthenol_Cryoprotection_Pathway cluster_stress Cryopreservation Stress cluster_cell Primary Cell cluster_dpanthenol This compound Intervention CryoStress Freezing & Thawing Ice Ice Crystal Formation CryoStress->Ice Osmotic Osmotic Stress CryoStress->Osmotic Oxidative Oxidative Stress CryoStress->Oxidative Metabolism Decreased Metabolism CryoStress->Metabolism Membrane Membrane Damage Ice->Membrane Osmotic->Membrane Apoptosis Apoptosis Induction (Caspase 3/9 activation) Oxidative->Apoptosis Membrane->Apoptosis Viability Reduced Cell Viability & Function Apoptosis->Viability Metabolism->Viability DPanthenol This compound DPanthenol->Membrane Stabilizes Membrane? DPanthenol->Apoptosis Inhibits Apoptosis DPanthenol->Metabolism Supports Metabolism (CoA Precursor) ImprovedViability Improved Post-Thaw Viability & Function

Caption: Proposed mechanism of this compound's cryoprotective action.

Quantitative Data Summary: A Comparative Outlook

The following tables present a summary of expected post-thaw viability for various primary cell lines using standard DMSO-based protocols. These values serve as a benchmark for evaluating the efficacy of this compound as a cryoprotectant. The data for this compound is hypothetical and represents target outcomes for validation experiments.

Table 1: Post-Thaw Viability of Human Primary Keratinocytes

Cryoprotectant FormulationImmediate Post-Thaw Viability (%)Viability after 24h in Culture (%)
10% DMSO85 ± 570 ± 8
5% DMSO + 5% this compound (Hypothetical) 90 ± 5 80 ± 7
10% this compound (Hypothetical) 75 ± 10 65 ± 12

Table 2: Post-Thaw Viability of Human Primary Fibroblasts

Cryoprotectant FormulationImmediate Post-Thaw Viability (%)Viability after 24h in Culture (%)
10% DMSO90 ± 480 ± 6
5% DMSO + 5% this compound (Hypothetical) 92 ± 4 85 ± 5
10% this compound (Hypothetical) 80 ± 9 70 ± 10

Table 3: Post-Thaw Recovery and Function of Primary Human Hepatocytes

Cryoprotectant FormulationPost-Thaw Recovery (%)Cytochrome P450 Activity (% of fresh cells)
10% DMSO70 ± 1060 ± 15
5% DMSO + 5% this compound (Hypothetical) 80 ± 8 75 ± 10
10% this compound (Hypothetical) 60 ± 12 50 ± 18

Experimental Protocols

The following protocols are designed to validate the use of this compound as a cryoprotectant for primary cell lines.

Protocol 1: Preparation of this compound Cryopreservation Medium

Materials:

  • Basal cell culture medium appropriate for the primary cell line

  • Fetal Bovine Serum (FBS), heat-inactivated

  • This compound (sterile, cell culture grade)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile conical tubes and pipettes

Procedure:

  • Prepare the basal freezing medium by mixing the appropriate basal cell culture medium with 20% (v/v) heat-inactivated FBS.

  • To create a 10% this compound cryopreservation medium, dissolve this compound in the basal freezing medium to a final concentration of 10% (w/v). Ensure complete dissolution and filter-sterilize using a 0.22 µm filter.

  • To create a combination cryopreservation medium (e.g., 5% DMSO + 5% this compound), add DMSO to a final concentration of 5% (v/v) and this compound to a final concentration of 5% (w/v) to the basal freezing medium. Mix thoroughly and filter-sterilize.

  • Prepare a control cryopreservation medium containing 10% (v/v) DMSO in the basal freezing medium.

  • Store all cryopreservation media at 2-8°C and use within one week.

Protocol 2: Cryopreservation of Primary Adherent Cells

Workflow Diagram:

Cryopreservation_Workflow Start Healthy Primary Cell Culture (80-90% Confluency) Harvest Harvest Cells (e.g., Trypsinization) Start->Harvest Centrifuge1 Centrifuge & Resuspend in Basal Medium Harvest->Centrifuge1 Count Perform Cell Count & Viability Assessment Centrifuge1->Count Centrifuge2 Centrifuge & Resuspend in Cryopreservation Medium Count->Centrifuge2 Aliquot Aliquot into Cryovials (1-2 x 10^6 cells/mL) Centrifuge2->Aliquot Freeze Controlled Rate Freezing (-1°C/minute) to -80°C Aliquot->Freeze Store Transfer to Liquid Nitrogen for Long-Term Storage Freeze->Store

Caption: General workflow for primary cell cryopreservation.

Procedure:

  • Culture primary cells to 80-90% confluency. Ensure the cells are healthy and in the logarithmic growth phase.

  • Harvest the cells using the appropriate detachment method (e.g., trypsinization).

  • Centrifuge the cell suspension at 150 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in a small volume of basal cell culture medium.

  • Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >90%.

  • Centrifuge the cells again and resuspend the pellet in the pre-chilled (4°C) cryopreservation medium (Control, this compound, or combination) at a concentration of 1-2 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and place them in a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C/minute.

  • The next day, transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.

Protocol 3: Thawing and Post-Thaw Analysis

Procedure:

  • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

  • Immediately transfer the cell suspension to a sterile conical tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifuge at 150 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Perform an immediate post-thaw viability assessment using trypan blue or a fluorescence-based assay.

  • Seed the cells into a new culture vessel at the desired density.

  • After 24 hours, assess cell attachment (for adherent cells) and perform another viability count to determine recovery.

  • Conduct functional assays specific to the cell type (e.g., metabolic activity assays for hepatocytes, differentiation assays for stem cells) to evaluate the preservation of cellular function.

Conclusion

The exploration of this compound as a cryoprotectant for primary cell lines presents a promising avenue for improving post-thaw viability and function while reducing the toxicity associated with standard cryopreservation methods. Its established roles in promoting cell survival and maintaining cellular integrity provide a strong rationale for its investigation in this novel application. The protocols outlined in this document offer a framework for researchers to systematically evaluate the efficacy of this compound and potentially develop new, improved methods for the cryopreservation of sensitive primary cells, thereby advancing research and therapeutic development.

References

Application of D-Panthenol in 3D Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established bioactive molecule renowned for its wound healing, moisturizing, and anti-inflammatory properties. In the burgeoning field of tissue engineering, the incorporation of such therapeutic agents into three-dimensional (3D) scaffolds is a promising strategy to enhance tissue regeneration. These scaffolds provide a structural support for cell growth and differentiation, mimicking the native extracellular matrix (ECM), while the controlled release of this compound can actively stimulate cellular processes crucial for tissue repair.

This document provides detailed application notes and experimental protocols for utilizing this compound in 3D tissue engineering scaffolds. It is intended to guide researchers in the fabrication of this compound-loaded scaffolds and in the assessment of their efficacy in promoting cell proliferation, differentiation, and ECM synthesis.

Mechanism of Action

Upon release from the 3D scaffold, this compound is readily absorbed by cells and converted into pantothenic acid. As a key component of Coenzyme A (CoA), pantothenic acid plays a pivotal role in numerous metabolic pathways, including the synthesis of fatty acids, steroids, and the neurotransmitter acetylcholine. In the context of tissue regeneration, this compound has been shown to stimulate the proliferation and migration of fibroblasts and keratinocytes, enhance collagen synthesis, and modulate inflammatory responses. Key signaling pathways implicated in the regenerative effects of this compound include the Wnt/β-catenin and Vascular Endothelial Growth Factor (VEGF) signaling pathways, which are critical for cell fate determination, proliferation, and angiogenesis.

Data Presentation

The following tables summarize quantitative data on the effects of this compound in cellular and tissue engineering applications.

Table 1: Effect of this compound on Cell Viability and Proliferation

Cell Type3D ScaffoldThis compound ConcentrationIncubation TimeEffect on Viability/ProliferationReference
Human Dermal FibroblastsCore/shell Electrospun Nanofibers6% (w/v) in core5 days~128.4% increase in fibroblast viability[1]
Human Dermal Papilla Cells (hDPCs)2D Culture2.5 mM24 hours~30% increase in cell growth[2]
Human Outer Root Sheath Cells (hORSCs)2D Culture0.15 mM24 hoursSignificant increase in cell viability[2]
Human Outer Root Sheath Cells (hORSCs)2D Culture0.3 mM24 hoursSignificant increase in cell viability[2]

Table 2: Effect of this compound on Gene Expression

Cell TypeCulture ConditionThis compound TreatmentTarget GeneRegulationReference
Human Hair Follicle Cells2D CultureNot specifiedIL-6, IL-1β, CYP1B1, CXCL1, CCL18, KAP4-2Upregulation[3]
Adipose-Derived Mesenchymal Stem CellsIn vivo (rat model)Not specifiedCaspase-3, IL-6, TGF-β1, Fibronectin, β-cateninDownregulation[4][5]
Adipose-Derived Mesenchymal Stem CellsIn vivo (rat model)Not specifiedBcl2, CD34Upregulation[4]
Human Dermal Papilla Cells (hDPCs)2D CultureNot specifiedCaspase 3, Caspase 9, p21, p16Downregulation[6][7]
Human Dermal Papilla Cells (hDPCs)2D CultureNot specifiedALP, Versican, β-cateninUpregulation[7]
Human Dermal Papilla Cells (hDPCs)2D CultureNot specifiedTGF-β1Downregulation[8]
Human Dermal Papilla Cells (hDPCs)2D CultureNot specifiedVEGFUpregulation[8]
Human Outer Root Sheath Cells (hORSCs)2D CultureNot specifiedp21, p16Downregulation[7]
Human Outer Root Sheath Cells (hORSCs)2D CultureNot specifiedVEGF, VEGFRUpregulation[8]

Experimental Protocols

Protocol 1: Fabrication of this compound-Loaded Electrospun Scaffolds

This protocol describes the fabrication of core-shell electrospun nanofibers for the sustained release of this compound, adapted from a study on wound healing applications.[1]

Materials:

  • Polyvinyl alcohol (PVA)

  • Chitosan (B1678972) (CS)

  • This compound

  • Acetic acid

  • Deionized water

  • Coaxial electrospinning setup

Procedure:

  • Core Solution Preparation: Prepare a 6% (w/v) this compound solution in a suitable solvent compatible with your core polymer (e.g., deionized water for PVA). Prepare the core polymer solution (e.g., 10% w/v PVA in deionized water). Mix the this compound solution with the polymer solution.

  • Shell Solution Preparation: Prepare the shell polymer solution. For a PVA/Chitosan shell, dissolve chitosan in a dilute acetic acid solution (e.g., 0.1 M) and then mix it with a PVA solution to achieve the desired final concentrations (e.g., 4.5% PVA and 0.5% Chitosan).[1]

  • Coaxial Electrospinning:

    • Load the core solution into the inner syringe and the shell solution into the outer syringe of the coaxial spinneret.

    • Set the electrospinning parameters. These will need to be optimized for your specific setup and polymers, but representative parameters are:

      • Voltage: 15-25 kV

      • Core flow rate: 0.1-0.5 mL/h

      • Shell flow rate: 0.3-1.0 mL/h[1]

      • Distance to collector: 15-20 cm

    • Collect the core-shell nanofibers on a grounded collector (e.g., a rotating mandrel or a flat plate).

  • Scaffold Characterization:

    • Dry the electrospun scaffolds under vacuum to remove residual solvent.

    • Characterize the morphology of the nanofibers using Scanning Electron Microscopy (SEM).

    • Confirm the core-shell structure using Transmission Electron Microscopy (TEM).

    • Evaluate the loading and release profile of this compound using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1]

Protocol 2: Preparation of this compound-Releasing Alginate Hydrogel Scaffolds

This protocol provides a general method for incorporating this compound into alginate hydrogels, a common scaffold for 3D cell culture.

Materials:

  • Sodium alginate

  • This compound

  • Calcium chloride (CaCl₂)

  • Sterile deionized water or cell culture medium

  • Sterile filters (0.22 µm)

Procedure:

  • Alginate-D-Panthenol Solution Preparation:

    • Dissolve sodium alginate in sterile deionized water or cell culture medium to the desired concentration (e.g., 1-3% w/v) by stirring overnight at room temperature.

    • Prepare a stock solution of this compound in sterile deionized water or medium and filter-sterilize it.

    • Aseptically mix the this compound stock solution with the sterile alginate solution to achieve the desired final concentration of this compound.

  • Hydrogel Formation (Internal or External Gelation):

    • For cell-laden hydrogels: Gently mix the desired cell suspension with the alginate-D-Panthenol solution.

    • External Gelation: Cast the alginate-D-Panthenol solution (with or without cells) into a mold or as droplets and then immerse it in a sterile CaCl₂ solution (e.g., 100 mM) to induce crosslinking. The gelation time will depend on the alginate and CaCl₂ concentrations.

    • Internal Gelation: Utilize a slowly releasing source of calcium ions (e.g., CaCO₃ with a slow acidifier like D-glucono-δ-lactone) mixed directly with the alginate-D-Panthenol solution to achieve more uniform gelation.

  • Washing and Equilibration: After gelation, wash the hydrogel scaffolds with sterile phosphate-buffered saline (PBS) or cell culture medium to remove excess calcium ions before cell culture experiments.

Protocol 3: Assessment of Cell Viability and Proliferation in 3D Scaffolds

This protocol describes how to assess the viability and proliferation of cells cultured within this compound-loaded 3D scaffolds using a Live/Dead assay and a DNA quantification assay.

Materials:

  • Cell-laden 3D scaffolds (with and without this compound)

  • Cell culture medium

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)

  • DNA quantification kit (e.g., PicoGreen™)

  • Fluorescence microscope

  • Plate reader

Procedure:

  • Cell Seeding: Encapsulate cells within the this compound-loaded and control scaffolds as described in the fabrication protocols.

  • Cell Culture: Culture the cell-laden scaffolds in a suitable cell culture medium for the desired time points (e.g., 1, 3, 7, and 14 days).

  • Live/Dead Staining:

    • At each time point, rinse the scaffolds with PBS.

    • Incubate the scaffolds in a solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) according to the manufacturer's instructions.

    • Visualize the stained cells within the scaffolds using a fluorescence microscope.

  • DNA Quantification (for proliferation):

    • At each time point, digest the cell-laden scaffolds using an appropriate enzyme (e.g., collagenase for collagen hydrogels, alginate lyase for alginate hydrogels).

    • Quantify the total DNA content in the digest using a DNA quantification kit according to the manufacturer's protocol.

    • An increase in DNA content over time indicates cell proliferation.

Protocol 4: Quantification of Extracellular Matrix Deposition

This protocol details methods to quantify key ECM components, glycosaminoglycans (GAGs) and collagen, produced by cells within 3D scaffolds.

A. Glycosaminoglycan (GAG) Quantification (DMMB Assay)

Materials:

  • Cell-laden 3D scaffolds

  • Papain digestion buffer (e.g., 0.1 M sodium acetate, 10 mM L-cysteine, 50 mM EDTA, pH 6.0)

  • Papain

  • 1,9-dimethylmethylene blue (DMMB) dye solution

  • Chondroitin (B13769445) sulfate (B86663) standard

  • Spectrophotometer

Procedure:

  • Digest the scaffolds in papain digestion buffer overnight at 60°C.

  • Centrifuge the digest to pellet any debris.

  • Mix the supernatant with the DMMB dye solution.

  • Immediately measure the absorbance at 525 nm and 595 nm.

  • Calculate the GAG concentration based on a standard curve generated using chondroitin sulfate.[1]

B. Collagen Quantification (Hydroxyproline Assay)

Materials:

  • Cell-laden 3D scaffolds

  • Hydrochloric acid (HCl, 6 M)

  • Chloramine-T solution

  • p-Dimethylaminobenzaldehyde (DMAB) solution

  • Hydroxyproline (B1673980) standard

  • Spectrophotometer

Procedure:

  • Hydrolyze the scaffolds in 6 M HCl at 110°C for 18-24 hours.

  • Neutralize the hydrolysate.

  • Add Chloramine-T solution and incubate at room temperature.

  • Add DMAB solution and incubate at 60°C.

  • Measure the absorbance at 560 nm.

  • Calculate the hydroxyproline content based on a standard curve and estimate the collagen content (typically, collagen is ~13.5% hydroxyproline by weight).

Protocol 5: Assessment of Cell Differentiation

This protocol outlines methods to assess the differentiation of chondrocytes and osteoblasts within 3D scaffolds.

A. Chondrogenic Differentiation: Immunofluorescence Staining for Collagen Type II

Materials:

  • Cell-laden 3D scaffolds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against Collagen Type II

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Fix, permeabilize, and block the cell-laden scaffolds.

  • Incubate with the primary anti-collagen type II antibody overnight at 4°C.[5][9]

  • Wash and incubate with the fluorescently labeled secondary antibody.[5][9]

  • Counterstain the nuclei with DAPI.

  • Visualize the distribution and expression of collagen type II within the scaffold using a fluorescence microscope.

B. Osteogenic Differentiation: Alkaline Phosphatase (ALP) Activity Assay

Materials:

  • Cell-laden 3D scaffolds

  • Cell lysis buffer

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Stop solution (e.g., NaOH)

  • Spectrophotometer

Procedure:

  • Lyse the cells within the scaffolds at specific time points.

  • Add the pNPP substrate to the cell lysate and incubate.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at 405 nm.

  • Calculate the ALP activity and normalize it to the total protein or DNA content.[3][4]

Mandatory Visualizations

Experimental_Workflow cluster_fabrication Scaffold Fabrication cluster_cell_culture 3D Cell Culture cluster_analysis Analysis A Polymer + this compound Solution B 3D Scaffold Fabrication (e.g., Electrospinning, Hydrogel Casting) A->B C Cell Seeding in Scaffold B->C D Incubation (Days 1, 3, 7, 14) C->D E Cell Viability & Proliferation (Live/Dead, DNA Assay) D->E F ECM Deposition (GAG, Collagen Assays) D->F G Cell Differentiation (Immunostaining, ALP Assay) D->G

Caption: Experimental workflow for the application of this compound in 3D tissue engineering scaffolds.

Wnt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DP This compound BetaCatenin β-catenin DP->BetaCatenin Stabilizes Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 GSK3b GSK-3β Dvl->GSK3b GSK3b->BetaCatenin Phosphorylation (Degradation) APC APC Axin Axin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocation & Binding TargetGenes Target Gene Expression (Proliferation, Differentiation) TCF_LEF->TargetGenes Activation

Caption: Simplified Wnt/β-catenin signaling pathway modulated by this compound.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DP This compound VEGF VEGF DP->VEGF Upregulates VEGFR VEGFR VEGF->VEGFR Binds & Activates PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration ERK->Angiogenesis

Caption: Simplified VEGF signaling pathway influenced by this compound.

Conclusion

The incorporation of this compound into 3D tissue engineering scaffolds presents a promising approach to enhance the regenerative capacity of engineered tissues. The provided protocols offer a framework for the fabrication and evaluation of this compound-loaded scaffolds. Further research is warranted to optimize the release kinetics of this compound from various scaffold materials and to elucidate its effects on a wider range of cell types and tissue applications. The continued exploration of such bioactive scaffolds will undoubtedly contribute to the advancement of regenerative medicine.

References

Application Notes and Protocols for In Vivo Detection of D-Panthenol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a common ingredient in pharmaceutical and cosmetic products. In vivo, this compound is readily oxidized to its biologically active form, pantothenic acid.[1][2] Pantothenic acid is an essential precursor for the synthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including those for carbohydrates, proteins, and fats.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its efficacy and safety. These application notes provide detailed methodologies for the in vivo detection and quantification of this compound's primary metabolite, pantothenic acid, in biological matrices.

Metabolic Pathway of this compound

Upon administration, this compound is converted to pantothenic acid, which is then incorporated into the Coenzyme A biosynthetic pathway. The L-isomer of panthenol is not metabolized and is considered biologically inactive.[3]

This compound Metabolic Pathway This compound This compound Pantothenic Acid (Vitamin B5) Pantothenic Acid (Vitamin B5) This compound->Pantothenic Acid (Vitamin B5) Oxidation Coenzyme A Coenzyme A Pantothenic Acid (Vitamin B5)->Coenzyme A Enzymatic Synthesis

This compound Metabolic Pathway

Analytical Methods for Metabolite Quantification

The gold standard for the quantification of pantothenic acid in biological samples is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study of this compound.

Experimental Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_processing Sample Preparation cluster_analysis Analysis Animal_Model Animal/Human Subject Dosing This compound Administration (Oral, IV, or Topical) Animal_Model->Dosing Blood_Sampling Blood Sampling (Time Points) Dosing->Blood_Sampling Urine_Sampling Urine Collection Dosing->Urine_Sampling Plasma_Separation Plasma/Serum Separation Blood_Sampling->Plasma_Separation Urine_Dilution Urine Dilution Urine_Sampling->Urine_Dilution Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS Urine_Dilution->LC_MSMS Data_Analysis Pharmacokinetic Analysis LC_MSMS->Data_Analysis

General In Vivo Experimental Workflow

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Pantothenic Acid in Human Plasma Following Oral Administration of Calcium Pantothenate

This protocol is adapted from a single-center, open-label study in healthy adults.[4]

1. Study Design:

  • Subjects: Healthy adult male and female volunteers.[4]

  • Dosing: Single oral doses of calcium pantothenate (e.g., 500 mg, 1000 mg, 2000 mg, 5000 mg) administered with water after an overnight fast.[4]

  • Blood Sample Collection: Blood samples are collected at pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 144, and 192 hours post-dose.[4]

2. Sample Preparation:

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -20°C or lower until analysis.

  • For analysis, perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma samples.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[4]

  • Internal Standard: Use a stable isotope-labeled internal standard, such as this compound-d4, for accurate quantification.[5]

  • Lower Limit of Quantitation (LLOQ): The method should have an LLOQ of approximately 40 ng/mL for pantothenate in plasma.[4]

4. Data Analysis:

  • A non-compartmental pharmacokinetic approach is used to analyze the plasma pantothenate concentration-time data.[4]

Protocol 2: Analysis of Pantothenic Acid in Rat Urine and Tissues Following this compound Administration

This protocol is based on toxicokinetics studies in rats.[6][7]

1. Study Design:

  • Subjects: Wistar rats.[7]

  • Dosing: Oral administration of this compound (e.g., 20 mg/kg/day).[6][7]

  • Sample Collection:

    • Urine: Collect urine for a specified period (e.g., 24 hours) post-administration.[6][7]

    • Tissues: At the end of the study, collect tissues such as the heart and kidney.[6][7]

2. Sample Preparation:

  • Urine:

    • Dilute urine samples with a suitable buffer or mobile phase.

    • Filter the diluted samples before injection into the LC-MS/MS system.

  • Tissues:

    • Homogenize the tissue samples in a suitable buffer.

    • Perform protein precipitation on the tissue homogenates.

    • Centrifuge and collect the supernatant for analysis.

3. LC-MS/MS Analysis:

  • Utilize a validated LC-MS/MS method for the quantification of pantothenic acid.

  • An internal standard should be used for accurate quantification.

4. Data Analysis:

  • Calculate the amount of pantothenic acid excreted in the urine over the collection period.

  • Determine the concentration of pantothenic acid in the different tissues.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies on this compound and pantothenic acid.

Table 1: Pharmacokinetic Parameters of Pantothenic Acid in Humans After Oral Administration of Calcium Pantothenate [4]

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
5002200~115000
10004500~135000
200010000~180000
500011000~185000
5000 (fed)8000~3130000

Data are approximate values derived from graphical representations in the source.

Table 2: Urinary Excretion of Pantothenic Acid in Humans After this compound Administration [2]

Administration RouteDose% of Dose Excreted as Pantothenic Acid (24h)
Intravenous2 g10 - 30%

Table 3: Pantothenate Content in Rat Tissues After 6 Months of this compound Administration (20 mg/kg/day) [6][7]

Tissue% Increase in Pantothenate Content
Heart20%
Kidney43%

Conclusion

The analytical methods and protocols outlined in these application notes provide a robust framework for the in vivo detection and quantification of this compound metabolites. The use of LC-MS/MS with a stable isotope-labeled internal standard is recommended for achieving accurate and reliable results. The provided quantitative data serves as a valuable reference for researchers in the fields of pharmacology, toxicology, and cosmetic science. These methodologies are essential for elucidating the pharmacokinetic profile of this compound and understanding its biological effects.

References

Application Notes and Protocols: D-Panthenol as a Supplement for Optimizing Cell Growth Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a biologically active form that is readily converted into pantothenic acid within cells.[1] Pantothenic acid is an essential precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including cell growth and fatty acid synthesis.[1][2] These notes provide a comprehensive overview of the application of this compound as a supplement to optimize cell growth conditions, particularly for, but not limited to, dermal and epithelial cells. This compound has been demonstrated to enhance cell proliferation, migration, and viability while reducing apoptosis and senescence.[3][4] Its mechanism of action involves the modulation of key signaling pathways and the upregulation of critical growth factors.[3][5]

Mechanism of Action

Upon cellular uptake, this compound is enzymatically converted to pantothenic acid. Pantothenic acid is a crucial component for the biosynthesis of CoA.[6] CoA plays a central role in cellular metabolism and energy production. The beneficial effects of this compound on cell growth are attributed to its influence on several signaling pathways:

  • Wnt/β-catenin Pathway: In human dermal papilla cells (hDPCs), this compound has been shown to stimulate the Wnt/β-catenin signaling pathway, which is critical for the growth phase of hair follicles.[3][5]

  • MAPK/ERK and PI3K/Akt Pathways: These pathways are central regulators of cell proliferation, survival, and growth.[7][8] While direct evidence for this compound's activation of these pathways in all cell types is still emerging, their known roles in skin biology suggest their involvement.[7]

  • Vascular Endothelial Growth Factor (VEGF) Signaling: this compound upregulates the expression of VEGF in both dermal papilla and outer root sheath cells, promoting proliferation.[3][5]

  • Cytokine Regulation: this compound has been shown to upregulate the expression of cytokines such as IL-6 and IL-1β, which are important in the initiation of wound healing processes.[4][9] It also reduces the expression of TGF-β1, a factor that can inhibit the hair follicle growth phase.[3]

Data Presentation

The following table summarizes the quantitative effects of this compound on various cell types as reported in the literature.

Cell TypeConcentrationEffectReference
Human Dermal Papilla Cells (hDPCs)2.5 mM~30% maximal increase in cell growth[5][10]
Human Dermal Papilla Cells (hDPCs)5 µM - 5 mMConcentration-dependent stimulation of growth[10]
Human Dermal Papilla Cells (hDPCs)5 mM~40% increase in ALP positive cells[11]
Human Dermal Papilla Cells (hDPCs)5 mM~40% upregulation of ALP mRNA expression[11]
Human Dermal Papilla Cells (hDPCs)2.5 mM~60% reduction in p21 mRNA expression[11]
Human Dermal Papilla Cells (hDPCs)2.5 mM~50% reduction in p16 mRNA expression[11]
Human Outer Root Sheath Cells (hORSCs)0.15 mM~15% increase in cell viability[11]
Human Outer Root Sheath Cells (hORSCs)0.3 mM~20% increase in cell viability[11]
Human Outer Root Sheath Cells (hORSCs)2.5 mM~50% reduction in p21 and p16 mRNA expression[11]
Human Dermal Fibroblasts20 µg/mlEnhanced proliferation[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is a stable, crystalline powder that is freely soluble in water, ethanol, and propylene (B89431) glycol.[5]

  • Materials:

    • This compound powder

    • Sterile phosphate-buffered saline (PBS) or cell culture medium

    • Sterile conical tubes

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Procedure:

    • Weigh the desired amount of this compound powder under sterile conditions.

    • Dissolve the powder in sterile PBS or cell culture medium to create a concentrated stock solution (e.g., 100 mM).

    • Gently vortex the solution until the powder is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the sterile stock solution into smaller volumes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cell Proliferation Assay using this compound

This protocol outlines a general procedure to assess the effect of this compound on the proliferation of adherent cell lines.

  • Materials:

    • Adherent cells of interest (e.g., human dermal fibroblasts, keratinocytes, hDPCs)

    • Complete cell culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • Cell proliferation assay kit (e.g., CCK-8, MTT)

    • Plate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.[5]

    • After 24 hours, remove the culture medium.

    • Prepare fresh culture medium containing various concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM) by diluting the stock solution. Include a vehicle control (medium without this compound).

    • Add the treatment media to the respective wells.

    • Incubate the cells for a desired period, typically 24 hours, or for a time course experiment (e.g., 24, 48, 72 hours).[5][10]

    • At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Calculate the percentage of cell proliferation relative to the vehicle control.

Protocol 3: Analysis of Gene Expression by RT-qPCR

This protocol describes how to analyze changes in the expression of target genes in response to this compound treatment.

  • Materials:

    • Cells cultured with and without this compound (from Protocol 2)

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target genes (e.g., VEGF, β-catenin, p21, p16, caspase-3, caspase-9) and a housekeeping gene (e.g., GAPDH, β-actin)

    • qPCR instrument

  • Procedure:

    • Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Pantothenic Acid Pantothenic Acid This compound->Pantothenic Acid Conversion PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway This compound->MAPK/ERK Pathway Wnt/β-catenin Pathway Wnt/β-catenin Pathway This compound->Wnt/β-catenin Pathway Coenzyme A Coenzyme A Pantothenic Acid->Coenzyme A Synthesis Metabolic Pathways Metabolic Pathways Coenzyme A->Metabolic Pathways Cell Proliferation Cell Proliferation Metabolic Pathways->Cell Proliferation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Apoptosis Inhibition Apoptosis Inhibition PI3K/Akt Pathway->Apoptosis Inhibition MAPK/ERK Pathway->Cell Proliferation Gene Expression Gene Expression Wnt/β-catenin Pathway->Gene Expression Gene Expression->Cell Proliferation

Caption: this compound signaling pathways in cell growth.

G Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Adhesion Allow Cells to Adhere (24h) Cell_Seeding->Adhesion Treatment Treat with this compound (Various Concentrations) Adhesion->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation Assay Perform Cell Proliferation Assay (e.g., CCK-8) Incubation->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for cell proliferation assay.

G This compound This compound Cell_Proliferation Increased Cell Proliferation (e.g., Ki67+) This compound->Cell_Proliferation Cell_Viability Enhanced Cell Viability This compound->Cell_Viability Apoptosis Decreased Apoptosis (Caspase 3/9 ↓) This compound->Apoptosis Senescence Reduced Senescence (p21/p16 ↓) This compound->Senescence Anagen_Factors Upregulation of Anagen Factors (ALP, β-catenin, Versican) This compound->Anagen_Factors Growth_Factors Increased Growth Factors (VEGF) This compound->Growth_Factors

Caption: Logical relationships of this compound's effects.

References

Application Notes and Protocols for Assessing D--Panthenol's Effect on Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Panthenol, the provitamin of pantothenic acid (Vitamin B5), is a well-established active ingredient recognized for its beneficial effects on skin barrier function.[1][2] Upon topical application, this compound is readily absorbed and converted to pantothenic acid, an essential component of Coenzyme A (CoA).[1][3] CoA plays a critical role in cellular metabolism, including the synthesis of fatty acids and sphingolipids, which are vital for the integrity of the stratum corneum.[1][4][5] This document provides detailed methodologies and protocols for assessing the efficacy of this compound in enhancing skin barrier function, aimed at guiding researchers in their experimental design and data interpretation.

Mechanism of Action

This compound exerts its effects on the skin barrier through multiple mechanisms:

  • Enhanced Lipid Synthesis: By serving as a precursor to CoA, this compound promotes the synthesis of essential skin lipids like ceramides, which are crucial for maintaining the barrier's structural integrity and preventing water loss.[4][6]

  • Improved Hydration: this compound acts as a humectant, attracting and retaining water in the stratum corneum, thereby improving skin hydration and elasticity.[3][7] Several studies have demonstrated that topical application of this compound significantly increases skin hydration and reduces transepidermal water loss (TEWL).[6][7]

  • Stimulation of Cell Proliferation and Repair: this compound has been shown to stimulate the proliferation and migration of dermal fibroblasts and keratinocytes, which are essential for wound healing and the regeneration of a healthy skin barrier.[1][4]

  • Anti-inflammatory Effects: It possesses anti-inflammatory properties that can help soothe irritated skin and reduce redness.[2][3][4]

Signaling Pathways

This compound, upon its conversion to Pantothenic Acid, influences several key signaling pathways involved in skin homeostasis and repair. These include the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation.[8][9]

D_Panthenol_Signaling_Pathway This compound This compound Pantothenic Acid Pantothenic Acid This compound->Pantothenic Acid Enzymatic Conversion Coenzyme A (CoA) Coenzyme A (CoA) Pantothenic Acid->Coenzyme A (CoA) Cell Proliferation & Differentiation Cell Proliferation & Differentiation Pantothenic Acid->Cell Proliferation & Differentiation Lipid Synthesis Lipid Synthesis Coenzyme A (CoA)->Lipid Synthesis Skin Barrier Function Skin Barrier Function Lipid Synthesis->Skin Barrier Function Wnt_beta_catenin Wnt/β-catenin Pathway Cell Proliferation & Differentiation->Wnt_beta_catenin Wnt_beta_catenin->Skin Barrier Function

This compound's mechanism of action on the skin barrier.

Experimental Protocols

A comprehensive assessment of this compound's effect on skin barrier function involves a combination of in vivo, ex vivo, and in vitro studies.

In Vivo Evaluation in Human Subjects

Clinical studies are the gold standard for evaluating the efficacy of this compound on human skin.

TEWL is a primary indicator of skin barrier integrity. A lower TEWL value signifies a healthier, more intact barrier.[6][10]

Protocol:

  • Subject Selection: Recruit healthy volunteers with normal or dry skin.

  • Acclimatization: Allow subjects to acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.[11][12]

  • Baseline Measurement: Measure baseline TEWL on designated test areas on the volar forearm using a Tewameter®.[11][13]

  • Product Application: Apply a standardized amount of the this compound formulation (e.g., 2 mg/cm²) to the test sites.[11] A control/vehicle formulation should be applied to a contralateral site.

  • Post-application Measurements: Measure TEWL at specified time points (e.g., 1, 2, 4, 24 hours, and after several days of repeated application).[14][15]

  • Data Analysis: Compare the TEWL values of the this compound-treated sites with the baseline and control sites. A significant decrease in TEWL indicates an improvement in skin barrier function.[16]

Corneometry measures the hydration level of the stratum corneum based on its electrical capacitance.[17][18]

Protocol:

  • Subject Selection and Acclimatization: Follow the same procedure as for TEWL measurement.

  • Baseline Measurement: Measure baseline skin hydration on the test areas using a Corneometer®.[19][20]

  • Product Application: Apply the this compound and control formulations as described above.

  • Post-application Measurements: Measure skin hydration at various time points post-application.[14][19]

  • Data Analysis: An increase in Corneometer® units indicates improved skin hydration.[18]

In Vitro Evaluation using 3D Skin Models

Reconstructed human epidermis (RHE) or full-thickness skin models provide a physiologically relevant platform for in vitro testing.[8]

Protocol:

  • Model Equilibration: Equilibrate the 3D skin models according to the manufacturer's instructions.[8]

  • Topical Application: Topically apply the this compound formulation and a vehicle control to the surface of the skin models.[8]

  • TEWL Measurement: At specified time points (e.g., 24, 48, 72 hours), measure the TEWL from the surface of the models using a TEWL measurement device.[8]

  • Data Analysis: A decrease in TEWL in the this compound-treated models compared to the control indicates an enhancement of the barrier function.[8]

This protocol quantifies the expression of genes involved in skin barrier function and hydration.

Protocol:

  • Treatment: Treat the 3D skin models with this compound and controls.[8]

  • RNA Extraction: At the end of the incubation period, harvest the tissues and extract total RNA.[8]

  • cDNA Synthesis and qPCR: Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using specific primers for genes such as those encoding for filaggrin, loricrin, involucrin, and enzymes involved in lipid synthesis.[8][21]

  • Data Analysis: Analyze the gene expression data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Subject_Recruitment Subject Recruitment & Acclimatization Baseline_Measurements Baseline Measurements (TEWL, Corneometry) Subject_Recruitment->Baseline_Measurements Product_Application Product Application (this compound vs. Control) Baseline_Measurements->Product_Application Post_Measurements Post-Application Measurements Product_Application->Post_Measurements Data_Analysis_invivo Data Analysis Post_Measurements->Data_Analysis_invivo Model_Equilibration 3D Skin Model Equilibration Topical_Treatment Topical Treatment (this compound vs. Control) Model_Equilibration->Topical_Treatment TEWL_invitro TEWL Measurement Topical_Treatment->TEWL_invitro Gene_Expression Gene Expression Analysis (qPCR) Topical_Treatment->Gene_Expression Data_Analysis_invitro Data Analysis TEWL_invitro->Data_Analysis_invitro Gene_Expression->Data_Analysis_invitro

General workflow for assessing this compound's effects.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vivo Study - Effect of this compound on Skin Barrier Function

ParameterTime PointVehicle Control (Mean ± SD)2.5% this compound (Mean ± SD)5% this compound (Mean ± SD)p-value
TEWL (g/m²/h) Baseline12.5 ± 2.112.3 ± 2.312.6 ± 2.0>0.05
Day 712.2 ± 1.910.1 ± 1.88.5 ± 1.5<0.05
Day 1412.0 ± 2.09.5 ± 1.77.9 ± 1.4<0.05
Hydration (Corneometer Units) Baseline45.2 ± 5.344.9 ± 5.545.5 ± 5.1>0.05
Day 746.1 ± 5.055.8 ± 6.260.2 ± 6.5<0.05
Day 1446.5 ± 5.158.3 ± 6.563.7 ± 6.8<0.05

Data presented are hypothetical and for illustrative purposes. Actual results may vary based on study design and formulation. Data from multiple studies show significant improvements in TEWL and skin hydration with this compound treatment.[6][7][14][22][23]

Table 2: In Vitro Study - Effect of this compound on Gene Expression in RHE Models

GeneTreatmentFold Change vs. Vehicle Control (Mean ± SD)p-value
Filaggrin (FLG) 1% this compound1.8 ± 0.3<0.05
Loricrin (LOR) 1% this compound1.6 ± 0.2<0.05
Involucrin (IVL) 1% this compound1.7 ± 0.2<0.05
Ceramide Synthase 3 (CERS3) 1% this compound2.1 ± 0.4<0.05

Data presented are hypothetical and for illustrative purposes. This compound has been shown to modulate the expression of genes involved in skin barrier function.[1][21]

Conclusion

The methodologies outlined in this document provide a robust framework for assessing the effects of this compound on skin barrier function. A combination of in vivo and in vitro approaches allows for a comprehensive evaluation of its efficacy, from clinical improvements in skin hydration and barrier integrity to the underlying molecular mechanisms. Consistent and standardized protocols are crucial for generating reliable and reproducible data to substantiate claims for this compound-containing products.

References

Application Notes and Protocols for Incorporating D-Panthenol into Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

D-Panthenol, the provitamin of pantothenic acid (Vitamin B5), is a well-established active ingredient in dermatological and cosmetic formulations, recognized for its moisturizing, wound-healing, and anti-inflammatory properties.[1] Upon topical application, it penetrates the skin and is converted to pantothenic acid, a crucial component of Coenzyme A, which is vital for cellular metabolism and tissue repair. The encapsulation of this compound into nanoparticle-based drug delivery systems offers a promising strategy to augment its therapeutic efficacy. These advanced delivery systems can enhance the stability of this compound, provide controlled release, and improve its penetration into deeper skin layers, thereby optimizing its beneficial effects on skin regeneration and repair.[1]

This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles.

Advantages of Nanoparticle Encapsulation for this compound

Incorporating this compound into nanocarriers such as solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA), liposomes, and chitosan (B1678972) nanoparticles offers several key advantages:

  • Enhanced Stability: Encapsulation protects this compound from degradation, thereby increasing its shelf-life and stability within formulations.[1]

  • Controlled Release: Nanoparticle formulations can be engineered to provide a sustained and controlled release of this compound over an extended period, ensuring prolonged therapeutic action.[1]

  • Improved Bioavailability: By facilitating penetration through the skin barrier, nanoparticles can increase the concentration of this compound at the target site in the epidermis and dermis.[1]

  • Targeted Delivery: Surface modification of nanoparticles allows for the potential to target specific cells or structures within the skin, a more advanced application for precise treatment.[1]

Mechanism of Action and Cellular Uptake

Nanoparticles are typically taken up by skin cells, such as keratinocytes and fibroblasts, through endocytic pathways.[1] The specific mechanism, including clathrin-mediated or caveolae-mediated endocytosis, is influenced by the nanoparticle's size, shape, and surface chemistry.[1] Once inside the cell, the nanoparticle releases its this compound cargo.

This compound itself can enter fibroblasts via passive diffusion.[2] Following its conversion to pantothenic acid, its uptake is an active process mediated by the Sodium-Dependent Multivitamin Transporter (SMVT).[2] The enhanced intracellular concentration of pantothenic acid, facilitated by nanoparticle delivery, leads to increased Coenzyme A synthesis. This metabolic boost enhances cellular energy production, which is critical for cell proliferation and migration during wound healing.[1]

Data Presentation

The following tables summarize typical physicochemical properties and performance parameters for various this compound-loaded nanoparticle systems. Data has been compiled from various sources and may include extrapolated values for hydrophilic drugs where specific data for this compound is limited.

Nanoparticle TypeParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)In Vitro Release Profile
Solid Lipid Nanoparticles (SLN) 100 - 400-10 to -3040 - 701 - 5Biphasic: initial burst followed by sustained release
PLGA Nanoparticles 150 - 300-5 to -2530 - 600.5 - 4Sustained release, tunable by polymer composition
Liposomes 100 - 250Near-neutral to slightly negative20 - 50 (passive loading)1 - 3Dependent on lipid composition and preparation method
Chitosan Nanoparticles 200 - 500+20 to +4060 - 905 - 20Biphasic: initial burst followed by sustained release

Table 1: Comparative Physicochemical Properties of this compound Loaded Nanoparticles.

Nanoparticle FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Dexpanthenol-loaded nanofibersNot specifiedNot specifiedNot specifiedNot specified[3]
Capecitabine-loaded PLGA NPs144.5 ± 2.5Not specified-14.8 ± 0.588.4 ± 0.17[4]
Chitosan NPs (TPP crosslinked)304.10 ± 12.56Not specified23.5 ± 1.8090.42 ± 0.12[5]
Liposomes (30:70 cholesterol:lipid)~105-14.285Not specified[6]
Paclitaxel-loaded SLNs145Not specified-2887[7]

Table 2: Specific Examples of Nanoparticle Characterization Data from Literature.

Experimental Protocols

The following are generalized protocols for the preparation and characterization of this compound-loaded nanoparticles. Researchers should optimize these protocols based on their specific materials and equipment.

Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of Aqueous Phase: Dissolve the surfactant and this compound in purified water. Heat the solution to 5-10°C above the melting point of the solid lipid.

  • Preparation of Lipid Phase: Melt the solid lipid at 5-10°C above its melting point.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000-10000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Washing and Collection: Centrifuge the SLN suspension to pellet the nanoparticles. Wash the pellet with purified water multiple times to remove excess surfactant and unencapsulated this compound.

  • Lyophilization (Optional): Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Purified water

Procedure:

  • Preparation of the Inner Aqueous Phase (w1): Dissolve this compound in a small volume of purified water.

  • Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase to a solution of PLGA in the organic solvent. Emulsify using a probe sonicator to form a water-in-oil emulsion.

  • Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an aqueous solution containing the surfactant (e.g., 1-5% PVA). Homogenize or sonicate to form the double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with purified water multiple times to remove excess surfactant and unencapsulated this compound.

  • Lyophilization (Optional): Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant and freeze-dry.

Protocol 3: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • Phospholipids (B1166683) (e.g., Soy Lecithin, Phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., Chloroform:Methanol mixture)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Add an aqueous solution of this compound to the flask. Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 4: Preparation of this compound Loaded Chitosan Nanoparticles by Ionic Gelation

Materials:

  • This compound

  • Low molecular weight Chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Purified water

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan in an aqueous acetic acid solution (e.g., 1% v/v) with stirring to obtain a clear solution. Add this compound to the chitosan solution and stir until fully dissolved.

  • TPP Solution Preparation: Dissolve TPP in purified water.

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-D-Panthenol solution under constant magnetic stirring. The formation of opalescent suspension indicates the formation of nanoparticles.

  • Maturation: Continue stirring for a specified period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.

  • Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet with purified water to remove unencapsulated this compound and other reagents.

  • Lyophilization (Optional): Resuspend the nanoparticles in a cryoprotectant solution and freeze-dry.

Protocol 5: Characterization of this compound Loaded Nanoparticles
  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

    • Procedure: Dilute the nanoparticle suspension in purified water. Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a suitable instrument (e.g., Zetasizer). A PDI value below 0.3 is generally considered acceptable for a homogenous formulation.[8] A zeta potential greater than +30 mV or less than -30 mV generally indicates good stability.[8]

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Technique: Indirect quantification using High-Performance Liquid Chromatography (HPLC).

    • Procedure:

      • Separate the unencapsulated ("free") this compound from the nanoparticle suspension by ultracentrifugation or centrifugal filtration.[1]

      • Quantify the amount of free this compound in the supernatant using a validated HPLC method.[1]

      • Calculate EE and DL using the following formulas:

        • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

        • DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

  • In Vitro Drug Release Study:

    • Technique: Dialysis Bag Method.[1]

    • Procedure:

      • Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.[1]

      • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[1]

      • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[1]

      • Quantify the concentration of this compound in the collected samples using HPLC.[1]

      • Plot the cumulative percentage of drug released against time.[1]

Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro & In Vivo Evaluation Formulation Selection of Nanoparticle Type (SLN, PLGA, Liposome, Chitosan) Synthesis Synthesis of this compound Loaded Nanoparticles Formulation->Synthesis Purification Purification and Collection (Centrifugation/Washing) Synthesis->Purification Size_Zeta Particle Size, PDI, and Zeta Potential (DLS) Purification->Size_Zeta EE_DL Encapsulation Efficiency and Drug Loading (HPLC) Morphology Morphology (TEM/SEM) Release In Vitro Release Study (Dialysis Method) Morphology->Release Uptake Cellular Uptake Study (e.g., in Fibroblasts) Release->Uptake Efficacy In Vivo Efficacy Study (e.g., Wound Healing Model) Uptake->Efficacy

Figure 1: Experimental workflow for this compound nanoparticle development.
Signaling Pathways in Wound Healing

The enhanced delivery of this compound via nanoparticles is hypothesized to more effectively modulate key signaling pathways involved in wound healing and skin regeneration.

G cluster_input cluster_delivery cluster_pathways cluster_response NP This compound Nanoparticles Uptake Enhanced Cellular Uptake NP->Uptake Conversion Conversion to Pantothenic Acid Uptake->Conversion TGF TGF-β Pathway Conversion->TGF MAPK MAPK/ERK Pathway Conversion->MAPK PI3K PI3K/Akt Pathway Conversion->PI3K Proliferation Increased Fibroblast Proliferation & Migration TGF->Proliferation ECM Enhanced ECM Synthesis (Collagen) TGF->ECM MAPK->Proliferation PI3K->Proliferation WH WH Proliferation->WH Accelerated Wound Healing ECM->WH Accelerated Wound Healing Inflammation Modulation of Inflammation Inflammation->WH Accelerated Wound Healing

Figure 2: Enhanced signaling by nanoparticle-delivered this compound.

TGF_beta_pathway TGF_beta TGF-β Receptor TGF-β Receptor (Type I/II) TGF_beta->Receptor SMADs Phosphorylation of SMAD2/3 Receptor->SMADs SMAD4 SMAD4 Binding SMADs->SMAD4 Nucleus Translocation to Nucleus SMAD4->Nucleus Gene_Expression Gene Expression (Collagen, Fibronectin) Nucleus->Gene_Expression Wound_Healing Wound Healing Gene_Expression->Wound_Healing

Figure 3: Simplified TGF-β signaling pathway in wound healing.

MAPK_ERK_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Translocation to Nucleus ERK->Nucleus Transcription_Factors Activation of Transcription Factors Nucleus->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Figure 4: Simplified MAPK/ERK signaling pathway in cell proliferation.

PI3K_Akt_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 Akt Akt Activation PIP2->Akt Downstream Downstream Effectors Akt->Downstream Cell_Survival Cell Survival & Growth Downstream->Cell_Survival

Figure 5: Simplified PI3K/Akt signaling pathway in cell survival.

References

Application Notes and Protocols for Studying D-Panthenol in Wound Healing Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological and cosmetic formulations, recognized for its beneficial effects on skin hydration and wound healing. Upon topical application, this compound is readily absorbed and enzymatically converted to its biologically active form, pantothenic acid.[1] Pantothenic acid is an essential precursor for the synthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways vital for cellular energy production, lipid synthesis, and protein metabolism, all of which are fundamental for skin barrier function and repair.[1][2]

Experimental evidence from both in vitro and in vivo studies has demonstrated that this compound stimulates key cellular processes in wound healing, including the proliferation and migration of dermal fibroblasts and keratinocytes.[2][3][4] Furthermore, it has been shown to modulate the expression of genes integral to the inflammatory and proliferative phases of tissue repair.[5][6] These application notes provide a detailed experimental design for researchers to investigate and quantify the efficacy of this compound in promoting wound healing using established in vitro assays.

Key In Vitro Wound Healing Assays

A comprehensive in vitro evaluation of this compound's wound healing potential can be achieved through a series of assays targeting different cellular processes:

  • Cell Proliferation Assay (MTT Assay): To quantify the effect of this compound on the metabolic activity and proliferation of skin cells, such as human dermal fibroblasts (HDFs) and human epidermal keratinocytes (HEKa).

  • Cell Migration Assay (Scratch Wound Healing Assay): To assess the ability of this compound to promote the collective migration of cells to close a simulated "wound."

  • Chemotactic Cell Migration Assay (Transwell Assay): To evaluate the effect of this compound on the directional migration of cells towards a chemoattractant.

Data Presentation: Summary of Expected Quantitative Effects of this compound

The following tables summarize quantitative data synthesized from published studies on the effects of this compound and its active form, pantothenic acid, on key wound healing parameters.

Table 1: Effect of this compound/Pantothenic Acid on Fibroblast Proliferation and Migration

ParameterCell TypeTreatmentResultReference
Cell Proliferation Human Dermal Fibroblasts100 µg/mL Calcium D-pantothenate1.2 to 1.6-fold increase in final cell density compared to control.[3][4][7]
Cell Migration Speed Human Dermal Fibroblasts100 µg/mL Calcium D-pantothenateIncrease from 10.5 µm/hour (control) to 15 µm/hour.[3][4]
Migrating Cells Human Dermal Fibroblasts100 µg/mL Calcium D-pantothenateIncrease from 32 ± 7 cells/mm (control) to 76 ± 2 cells/mm.[3][4]

Table 2: Effect of this compound on Gene Expression in Wound Healing (In Vivo)

GeneFold Upregulation (this compound vs. Placebo)Function in Wound HealingReference
IL-6 Up to 7-foldPro-inflammatory cytokine, involved in inflammation and proliferation phases.[5][6]
CXCL1 ~2.5-foldChemokine, attracts neutrophils to the wound site.[5][6]
IL-1β ~6-foldPro-inflammatory cytokine, initiates the inflammatory response.[5][6]
CYP1B1 ~6-foldInvolved in cellular metabolism and response to oxidative stress.[5][6]
CCL18 ~2.5-foldChemokine, involved in immune cell recruitment.[5]

Table 3: Effect of this compound on Keratinocyte Viability

Cell TypeThis compound ConcentrationCell Viability (% of Control)Reference
Human Hair Follicle Outer Root Sheath Cells (hORSCs)150 µM~115%[8]
Human Hair Follicle Outer Root Sheath Cells (hORSCs)300 µM~120%[8]

Experimental Protocols

Cell Proliferation: MTT Assay

This protocol is designed to assess the effect of this compound on the proliferation of human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKa).

Materials:

  • HDFs or HEKa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well tissue culture plates

  • This compound stock solution (sterile-filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HDFs or HEKa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 50, 100, 200, 400 µM). Remove the medium from the wells and replace it with 100 µL of the respective this compound concentrations. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration: In Vitro Scratch Wound Healing Assay

This assay evaluates the effect of this compound on collective cell migration.

Materials:

  • HDFs or other adherent cell line

  • Complete cell culture medium

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • This compound stock solution (sterile-filtered)

  • Mitomycin C (optional, to inhibit cell proliferation)

  • Phosphate-Buffered Saline (PBS), sterile

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer (95-100%) within 24 hours.

  • Inhibition of Proliferation (Optional but Recommended): Once confluent, replace the growth medium with a low-serum medium (e.g., 0.5-2% FBS) and incubate for 16-24 hours. Alternatively, treat with 10 µg/mL Mitomycin C for 2 hours to inhibit DNA synthesis.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.

  • Washing: Gently wash the wells twice with sterile PBS to remove detached cells.

  • Treatment: Add fresh low-serum or serum-free medium containing the desired concentrations of this compound. Include a vehicle control.

  • Imaging (T=0): Immediately capture images of the scratches using an inverted microscope at 10x magnification.

  • Incubation and Imaging: Incubate the plate at 37°C in a 5% CO₂ incubator and capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Use image analysis software to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial scratch area at T=0.

Chemotactic Cell Migration: Transwell Assay

This protocol assesses the effect of this compound on the directional migration of cells.

Materials:

  • HDFs or other migratory cell line

  • Transwell inserts (e.g., 8 µm pore size for fibroblasts) for 24-well plates

  • Serum-free and complete culture medium

  • This compound stock solution (sterile-filtered)

  • Chemoattractant (e.g., FBS or specific growth factors)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Inverted microscope with a camera

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) with or without this compound to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the underside of the membrane with a fixation solution for 15-20 minutes. Stain the cells with a staining solution.

  • Imaging and Quantification: Take multiple images of the stained cells on the underside of the membrane using an inverted microscope. Count the number of migrated cells per field of view.

  • Data Analysis: Calculate the average number of migrated cells per condition and compare the this compound treated groups to the control.

Mandatory Visualizations

G cluster_0 This compound Metabolic Activation cluster_1 Cellular Response in Wound Healing cluster_2 Outcome DP This compound (Pro-vitamin B5) PA Pantothenic Acid (Vitamin B5) DP->PA Enzymatic Conversion Gene_Expression Modulation of Gene Expression DP->Gene_Expression CoA Coenzyme A PA->CoA Biosynthesis Pathway Proliferation Fibroblast & Keratinocyte Proliferation CoA->Proliferation Migration Fibroblast Migration CoA->Migration Wound_Healing Accelerated Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing IL6 IL-6 Upregulation Gene_Expression->IL6 CXCL1 CXCL1 Upregulation Gene_Expression->CXCL1 IL6->Wound_Healing CXCL1->Wound_Healing

Caption: Signaling pathway of this compound in wound healing.

G cluster_0 Experimental Workflow: In Vitro Scratch Assay A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' with a pipette tip A->B C 3. Wash to remove detached cells B->C D 4. Treat with this compound or vehicle control C->D E 5. Image scratch at T=0 D->E F 6. Incubate and image at regular time intervals E->F G 7. Measure wound area and calculate closure % F->G

Caption: Workflow for the in vitro scratch wound healing assay.

G cluster_0 Experimental Workflow: Transwell Migration Assay A 1. Add chemoattractant +/- this compound to the lower chamber B 2. Place Transwell insert in the well A->B C 3. Seed cells in serum-free medium in the upper chamber B->C D 4. Incubate for 12-24 hours C->D E 5. Remove non-migrated cells from the upper surface D->E F 6. Fix and stain migrated cells on the lower surface E->F G 7. Image and count migrated cells F->G

Caption: Workflow for the Transwell cell migration assay.

References

Application Notes and Protocols for Measuring D-Panthenol Uptake in Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Panthenol, the provitamin of D-pantothenic acid (Vitamin B5), is a well-established active ingredient in dermatological and cosmetic formulations, renowned for its moisturizing, wound-healing, and anti-inflammatory properties.[1] Understanding the kinetics and mechanisms of this compound uptake by keratinocytes, the primary cells of the epidermis, is crucial for optimizing its delivery and efficacy in topical applications. These application notes provide a detailed overview of the current understanding of this compound uptake in keratinocytes and present comprehensive protocols for its measurement.

The biological activity of this compound is attributed to its conversion to pantothenic acid, an essential precursor for the synthesis of Coenzyme A (CoA).[1] CoA is a vital cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid synthesis, which are fundamental for cell proliferation and repair.[1] this compound's relatively small molecular size and hydrophilic nature are thought to facilitate its passage through the stratum corneum.[1]

Cellular Uptake and Metabolism of this compound

The uptake of this compound and its subsequent conversion to pantothenic acid in skin cells involve distinct processes. While this compound itself is believed to primarily enter cells via passive diffusion, its metabolite, pantothenic acid, is actively transported.[1] The key transporter responsible for pantothenic acid uptake is the Sodium-Dependent Multivitamin Transporter (SMVT), a member of the solute carrier family 5 (SLC5A6).[1][2][3] This transmembrane protein utilizes the sodium gradient to co-transport pantothenic acid, biotin, and lipoic acid into the cell.[1][2]

Once inside the keratinocyte, the D-isomer of panthenol is enzymatically converted to D-pantothenic acid through a two-step oxidation process.[1] The L-isomer is not metabolized and is considered biologically inactive.[1] The resulting D-pantothenic acid then serves as the substrate for the synthesis of Coenzyme A, which in turn modulates various cellular responses, including proliferation, differentiation, and gene expression.[1]

Signaling Pathways Involved in this compound Action

While the complete signaling cascade initiated by this compound and its metabolite, pantothenic acid, in keratinocytes is still under investigation, its role as a precursor to Coenzyme A suggests a profound influence on metabolic pathways that are interconnected with major signaling networks. The observed effects on keratinocyte proliferation and differentiation likely involve the modulation of key signaling pathways such as the MAPK/ERK pathway, which is a central regulator of cell proliferation.[4]

G cluster_extracellular Extracellular Space cluster_cell Keratinocyte D-Panthenol_ext This compound D-Panthenol_int This compound D-Panthenol_ext->D-Panthenol_int Passive Diffusion Pantothenic_Acid Pantothenic Acid (Vitamin B5) D-Panthenol_int->Pantothenic_Acid Enzymatic Conversion CoA Coenzyme A Pantothenic_Acid->CoA PANK (rate-limiting) Metabolic_Pathways Metabolic Pathways (e.g., Krebs Cycle, Fatty Acid Synthesis) CoA->Metabolic_Pathways Signaling_Modulation Signaling Pathway Modulation (e.g., MAPK/ERK) Metabolic_Pathways->Signaling_Modulation Cellular_Responses Cellular Responses (Proliferation, Differentiation) Signaling_Modulation->Cellular_Responses SMVT SMVT Pantothenic_Acid_ext->Pantothenic_Acid Active Transport

This compound uptake and metabolic pathway in keratinocytes.

Quantitative Data Summary

Direct quantitative data on this compound uptake in epidermal keratinocytes is limited in publicly available literature. However, studies on human hair follicle outer root sheath cells (hORSCs), a type of keratinocyte, provide valuable insights into its biological effects, which are a consequence of its uptake.[4] The following tables summarize representative data on the effects of this compound on keratinocyte viability and proliferation, as well as typical quantitative parameters for analytical methods used to measure this compound.

Table 1: Effect of this compound on Human Hair Follicle Outer Root Sheath Cell (hORSC) Viability [4]

This compound ConcentrationCell Viability (% of Control)
0 µM (Control)100%
150 µM~115%
300 µM~120%
Data synthesized from studies on human hair follicle cells, a type of keratinocyte. The precise quantitative effects on epidermal keratinocytes may vary.

Table 2: HPLC Method Parameters for this compound Quantification

ParameterValueReference
Linearity Range (µg/mL)1.0 - 1300[5]
Limit of Detection (LOD) (µg/mL)0.3[5]
Limit of Quantification (LOQ) (µg/mL)1.0[5]
Recovery (%)> 92%[5]

Experimental Protocols

The following protocols provide detailed methodologies for culturing human keratinocytes and for measuring this compound uptake. The uptake protocols are largely based on methodologies established for dermal fibroblasts and have been adapted for keratinocyte studies.

Protocol 1: Human Epidermal Keratinocyte (HEK) Culture

This protocol outlines the basic procedures for culturing primary human epidermal keratinocytes.

Materials:

  • Primary Human Epidermal Keratinocytes (HEK)

  • Keratinocyte Serum-Free Growth Medium

  • Trypsin/EDTA solution

  • Phosphate (B84403) Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture flasks (e.g., T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing and Plating:

    • Rapidly thaw the cryopreserved HEK vial in a 37°C water bath.

    • Decontaminate the vial with 70% alcohol and transfer the cell suspension to a conical tube containing pre-warmed growth medium.

    • Centrifuge at 220 x g for 5 minutes to pellet the cells.

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Plate the cells in a T-75 flask at a density of 5,000-7,500 cells per cm².[4]

  • Cell Maintenance:

    • Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

    • Change the growth medium every 2-3 days.

  • Subculturing:

    • When cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS.

    • Add trypsin/EDTA solution and incubate at room temperature until cells detach.

    • Neutralize the trypsin with growth medium and collect the cell suspension.

    • Centrifuge, resuspend, and plate the cells in new flasks at the desired density.[4]

Protocol 2: Radiolabeled this compound Uptake Assay

This protocol describes a method to quantify the uptake of this compound into keratinocytes using a radiolabeled form of the molecule. This method is adapted from protocols used for dermal fibroblasts.[1]

Materials:

  • Radiolabeled [3H]-Panthenol

  • Keratinocytes cultured in 24-well plates

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation fluid and scintillation counter

  • BCA protein assay kit

Procedure:

  • Seed keratinocytes in 24-well plates and grow to confluence.

  • Wash the cells twice with pre-warmed HBSS.

  • Add HBSS containing a known concentration of [3H]-Panthenol to each well.

  • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Determine the total protein content of each well using a BCA assay.

  • Normalize the radioactivity counts to the total protein content of each well.

G start Start seed_cells Seed keratinocytes in 24-well plate and grow to confluence start->seed_cells wash1 Wash cells twice with pre-warmed HBSS seed_cells->wash1 add_radiolabel Add HBSS containing [3H]-Panthenol wash1->add_radiolabel incubate Incubate for various time points at 37°C add_radiolabel->incubate terminate_uptake Terminate uptake by washing three times with ice-cold HBSS incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells measure_radioactivity Measure radioactivity in lysate using scintillation counter lyse_cells->measure_radioactivity protein_assay Determine total protein content (BCA assay) lyse_cells->protein_assay normalize Normalize radioactivity to protein content measure_radioactivity->normalize protein_assay->normalize end End normalize->end

Workflow for a radiolabeled this compound uptake assay.
Protocol 3: Quantification of Intracellular Pantothenic Acid by LC-MS/MS

This protocol details the measurement of intracellular pantothenic acid, the active metabolite of this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and specificity. This protocol is adapted from methodologies for dermal fibroblasts.[1]

Materials:

  • Keratinocytes cultured in 6-well plates

  • This compound

  • Cell lysis buffer

  • Internal standard (e.g., [13C3,15N]-pantothenic acid)

  • Protein precipitation solvent (e.g., methanol)

  • LC-MS/MS system with a C18 column

Procedure:

  • Culture keratinocytes in 6-well plates and treat with this compound for a specified duration.

  • Wash the cells with ice-cold PBS and lyse them.

  • Add an internal standard to the cell lysate.

  • Precipitate proteins by adding a cold solvent like methanol (B129727) and centrifuge to pellet the precipitate.

  • Transfer the supernatant and analyze by LC-MS/MS.

  • Separate pantothenic acid from other cellular components using a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Detect and quantify pantothenic acid and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of pantothenic acid based on the ratio of the analyte peak area to the internal standard peak area and a standard curve.

G start Start culture_cells Culture and treat keratinocytes with this compound start->culture_cells wash_lyse Wash cells with ice-cold PBS and lyse culture_cells->wash_lyse add_is Add internal standard wash_lyse->add_is precipitate_protein Precipitate proteins with cold solvent add_is->precipitate_protein centrifuge Centrifuge to pellet precipitate precipitate_protein->centrifuge analyze_supernatant Analyze supernatant by LC-MS/MS centrifuge->analyze_supernatant data_analysis Calculate pantothenic acid concentration analyze_supernatant->data_analysis end End data_analysis->end

Workflow for LC-MS/MS quantification of intracellular pantothenic acid.
Protocol 4: HPLC Method for this compound Quantification in Cell Lysates

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) with UV detection to quantify this compound in keratinocyte lysates.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of 0.037 M monobasic potassium phosphate in water (pH adjusted to 3.2 with phosphoric acid) and methanol (90:10 v/v).[5]

  • This compound reference standard

  • Keratinocyte cell lysates

Procedure:

  • Sample Preparation:

    • Culture and treat keratinocytes with this compound as described in the LC-MS/MS protocol.

    • Lyse the cells and precipitate proteins.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 1.5 mL/min[5]

    • Detection Wavelength: 205 - 220 nm[5]

    • Injection Volume: 20 - 50 µL[5]

    • Column Temperature: 25 - 30 °C[5]

  • Calibration Curve:

    • Prepare a series of working standard solutions of this compound by diluting a stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10, 25, 50, 75, 100 µg/mL).[5]

  • Analysis:

    • Inject the prepared samples and standards into the HPLC system.

    • Determine the concentration of this compound in the samples by comparing the peak area to the standard calibration curve.

Conclusion

The methodologies outlined in these application notes provide a robust framework for investigating the uptake and intracellular fate of this compound in keratinocytes. While direct quantitative uptake data for epidermal keratinocytes remains an area for further research, the provided protocols, adapted from well-established methods, offer reliable approaches for such studies. A comprehensive understanding of this compound's interaction with keratinocytes at a cellular and molecular level will undoubtedly facilitate the development of more effective and targeted dermatological and cosmetic products.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting D-Panthenol Stability in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of D-Panthenol in acidic formulations. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability?

A1: this compound is most stable in aqueous solutions with a pH range of 4 to 6.[1] In more acidic (below pH 4) or alkaline conditions, it is susceptible to hydrolytic cleavage.[1][2][3] For acidic formulations, it is crucial to carefully control the pH to minimize degradation.

Q2: What is the primary degradation pathway of this compound in acidic conditions?

A2: Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of its amide bond. This reaction breaks down this compound into its precursors: pantoic acid and 3-aminopropanol.[1] This degradation results in a loss of the beneficial effects of this compound.

Diagram of this compound Hydrolysis

Caption: Acid-catalyzed hydrolysis of this compound.

Q3: How does temperature affect the stability of this compound in acidic formulations?

A3: Elevated temperatures significantly accelerate the degradation of this compound. It is sensitive to heat, and temperatures exceeding 70-75°C can lead to both hydrolysis and racemization, which is the conversion of the biologically active this compound to a mixture of D- and L-isomers.[1][2][3] For optimal stability, it is recommended to add this compound to formulations during the cool-down phase of the manufacturing process and to store the final product in a cool, dark place.[1]

Q4: Is there a difference in stability between the D- and DL-forms of panthenol in acidic conditions?

A4: this compound is generally considered to be more stable than salts of pantothenic acid in acidic environments, particularly at a pH below 5.[1] While both D- and DL-forms have moisturizing properties, only this compound is biologically converted to Vitamin B5 in the body. The DL-racemic mixture has half the physiological activity of the D-form.[1]

Q5: Can other ingredients in my formulation affect the stability of this compound?

A5: Yes, other excipients can influence the stability of this compound. For instance, certain preservatives and high concentrations of salts can potentially impact its stability. It is advisable to conduct compatibility studies with all formulation ingredients. The use of chelating agents like disodium (B8443419) edetate may indirectly contribute to the overall stability of the formulation by improving the efficacy of preservatives.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Solution
Loss of Potency Over Time Hydrolysis of this compound due to low pH.- Adjust the pH of the formulation to be within the optimal range of 4-6. - If a lower pH is required, consider using a protective delivery system or conducting stability studies to determine an acceptable shelf-life.[1]
Exposure to high temperatures during manufacturing or storage.- Add this compound during the cool-down phase of production (below 40°C).[3] - Store the final product at a controlled room temperature, away from direct sunlight and heat sources.[1]
Changes in Formulation Appearance (e.g., color, clarity) Degradation of this compound or interaction with other ingredients.- Analyze the formulation for degradation products using a stability-indicating method like HPLC.[1] - Conduct compatibility studies with all excipients to identify potential interactions.
pH drift over time.- Incorporate a robust buffering system (e.g., citrate, phosphate) to maintain a stable pH throughout the product's shelf-life.[1]
Formulation Becomes Sticky High concentration of this compound.- The recommended usage level for this compound is typically between 0.5% and 5%. If stickiness is an issue, consider reducing the concentration.[1]
Precipitation or Crystallization Low storage temperatures.- Long-term storage at low temperatures may cause crystallization. This is often reversible by gently warming the product. Store at controlled room temperature to prevent this.[2]
Incompatibility with other ingredients.- Evaluate the solubility of this compound in the formulation base and check for interactions with other components.

Troubleshooting Workflow

G cluster_0 cluster_1 start Instability Observed (e.g., Potency Loss, Cloudiness) check_ph Is pH in 4-6 range? start->check_ph check_temp Was it exposed to high temp (>70°C)? check_ph->check_temp Yes adjust_ph Adjust pH & Incorporate Buffer check_ph->adjust_ph No check_conc Is concentration > 5%? check_temp->check_conc No cool_down Add to Cool-Down Phase & Control Storage check_temp->cool_down Yes check_interaction Compatibility Study Done? check_conc->check_interaction No reduce_conc Reduce Concentration check_conc->reduce_conc Yes conduct_study Conduct Compatibility Study check_interaction->conduct_study No G cluster_prep Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis & Evaluation prep_std Prepare Standard Solutions hplc RP-HPLC Analysis prep_std->hplc prep_sample Prepare Formulation Sample stress_acid Acid Hydrolysis prep_sample->stress_acid stress_base Alkaline Hydrolysis prep_sample->stress_base stress_ox Oxidation prep_sample->stress_ox stress_therm Thermal prep_sample->stress_therm stress_photo Photolytic prep_sample->stress_photo stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_photo->hplc quantify Quantify this compound & Degradation Products hplc->quantify evaluate Evaluate Stability Profile & Determine Shelf-Life quantify->evaluate

References

Technical Support Center: Optimizing D-Panthenol Concentration for Maximum Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize D-Panthenol concentration in cell culture experiments for maximum cell viability and desired proliferative effects.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for cell viability?

A1: The optimal concentration of this compound can vary significantly depending on the cell type. For instance, a maximal growth increase of approximately 30% has been observed in human dermal papilla cells (hDPCs) at a concentration of 2.5 mM.[1][2] For human outer root sheath cells (hORSCs), which are a type of keratinocyte, significant increases in cell viability have been noted at concentrations of 0.15 mM and 0.3 mM.[1][3] It is highly recommended to perform a dose-response experiment for your specific cell line to determine the optimal concentration.

Q2: How should I prepare a this compound stock solution for cell culture?

A2: this compound is a stable, crystalline powder that is freely soluble in water, ethanol, and propylene (B89431) glycol.[1] For cell culture applications, prepare a concentrated stock solution in a sterile solvent like Dimethyl Sulfoxide (DMSO) or cell culture-grade water.[1][3] The stock solution should be sterile-filtered through a 0.22 µm filter before being diluted to the final working concentration in your cell culture medium.[1]

Q3: When should I add this compound to my cells?

A3: Typically, cells are seeded and allowed to adhere for 24 hours before treatment.[1][3] The existing culture medium is then replaced with fresh medium containing the desired concentration of this compound.[1]

Q4: What is the recommended incubation time for cells with this compound?

A4: A common incubation period for assessing cell proliferation is 24 hours after the addition of this compound.[1][3] However, the ideal incubation time can vary based on the cell type and experimental objectives. Performing time-course experiments is advisable to determine the optimal duration for your specific study.[1]

Q5: What signaling pathways are known to be activated by this compound to promote cell proliferation?

A5: In human dermal papilla cells, this compound has been shown to stimulate the Wnt/β-catenin signaling pathway, which is crucial for the anagen (growth) phase of hair follicles.[1] It also upregulates the expression of Vascular Endothelial Growth Factor (VEGF) in both dermal papilla and outer root sheath cells.[1][3] In hORSCs, the proliferative effect is mediated through VEGF signaling.[1][3]

Q6: Is this compound cytotoxic at high concentrations?

A6: this compound is generally considered to have a low cytotoxicity profile.[4] Its conversion to Pantothenic Acid (Vitamin B5), an essential component for cellular health, contributes to this low toxicity.[4] However, excessively high concentrations may lead to unexpected cytotoxicity. It is always best to perform a dose-response curve to identify the optimal, non-toxic concentration range for your specific cell line.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Variability in Results - Inconsistent cell seeding density.- Pipetting errors.- "Edge effect" in multi-well plates.- Batch-to-batch variation of this compound.- Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use consistent techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Test each new batch of this compound for consistency.[1]
Unexpected Cytotoxicity or Cell Death - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic.- Contamination of stock solution or media.- Perform a dose-response experiment to find the optimal concentration; test lower concentrations.- Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).[1]- Use sterile techniques and filter-sterilize all solutions.[1]
Precipitation of this compound in Media - Poor solubility at the tested concentration.- Incorrect solvent used for the stock solution.- Ensure the stock solution is fully dissolved before diluting in media.- Consider preparing the stock solution in a different solvent like sterile water or PBS if solubility issues persist.[4]
No Effect on Cell Proliferation - this compound concentration is too low.- Insufficient incubation time.- Cell line is not responsive to this compound.- Test a wider range of concentrations, including higher doses.- Perform a time-course experiment (e.g., 24, 48, 72 hours).[4]- Confirm from literature if the cell line is expected to respond to this compound or its derivatives.

Data Presentation

Table 1: Optimal this compound Concentrations for Cell Viability/Proliferation

Cell TypeOptimal ConcentrationObserved EffectCitation(s)
Human Dermal Papilla Cells (hDPCs)2.5 mM~30% increase in cell growth[1][2]
Human Outer Root Sheath Cells (hORSCs)0.15 mM - 0.3 mM~15-20% increase in cell viability[1][3]

Table 2: Effect of DL-Panthenol on Cell Viability (MTT Assay Example)

Concentration of DL-PanthenolCell Viability (% of Vehicle Control)Citation(s)
Vehicle Control100%[5]
0.5%> 95%[5]
1.0%> 90%[5]
5.0%> 85%[5]
Positive Control (1% Triton X-100)< 10%[5]

Note: The data presented are based on specific studies and may vary depending on the experimental conditions and cell line used.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is adapted from studies on human hair follicle cells.[3]

  • Cell Seeding: Seed cells (e.g., hDPCs or hORSCs) in a 96-well plate at a density of 3 x 10³ cells per well and culture for 24 hours.[1][3]

  • This compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same solvent concentration).[1]

  • Incubation: Incubate the plate for 24 hours.[1][3]

  • CCK-8 Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).[1]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1][3]

Protocol 2: Immunocytochemistry for Proliferation Marker (Ki67)

This protocol allows for the visualization and quantification of proliferating cells.[3]

  • Cell Seeding: Seed cells (e.g., hDPCs) in 24-well plates at a density of 5 x 10⁴ cells per well and culture for 24 hours.[1][3]

  • Treatment: Treat the cells with the desired concentrations of this compound for 24 hours.[1][3]

  • Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.[1][3]

  • Permeabilization: Permeabilize the cells with PBS containing 0.1% Triton X-100.[1][3]

  • Blocking: Block with PBS containing 5% FBS and 1% BSA.[1][3]

  • Primary Antibody Incubation: Incubate with an anti-Ki67 antibody overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.[1]

  • Imaging: Visualize and quantify the Ki67-positive cells using a fluorescence microscope.

Visualizations

G General Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treat Treatment cluster_assay Incubation & Assay cluster_analysis Data Analysis prep_cells 1. Seed Cells in Multi-well Plates incubate_adhere 2. Incubate for 24h (for cell adherence) prep_cells->incubate_adhere treat_cells 3. Treat Cells with This compound Dilutions (and Controls) incubate_adhere->treat_cells incubate_treat 4. Incubate for 24-72 hours treat_cells->incubate_treat add_reagent 5. Add Assay-Specific Reagent (e.g., MTT, CCK-8) incubate_treat->add_reagent measure_signal 6. Measure Signal (Absorbance/Fluorescence) add_reagent->measure_signal analyze_data 7. Calculate % Viability and Plot Dose-Response Curve measure_signal->analyze_data

Caption: General workflow for in vitro cell viability testing.[4]

G This compound Influenced Signaling Pathways cluster_wnt Wnt/β-catenin Pathway (in hDPCs) cluster_vegf VEGF Pathway (in hDPCs & hORSCs) dp This compound wnt Wnt Signaling dp->wnt vegf VEGF Expression ↑ dp->vegf beta_catenin β-catenin Stabilization wnt->beta_catenin anagen Anagen (Growth) Phase Elongation beta_catenin->anagen vegfr VEGF Receptor (VEGFR) ↑ (in hORSCs) vegf->vegfr proliferation Cell Proliferation vegfr->proliferation

Caption: Key signaling pathways activated by this compound.[1][3]

G Troubleshooting Experimental Issues start Unexpected Result? is_cytotoxic Is there unexpected cell death? start->is_cytotoxic Yes is_variable Are results highly variable? start->is_variable No sol_cytotoxic1 Check solvent concentration (<0.5% for DMSO). is_cytotoxic->sol_cytotoxic1 Yes sol_cytotoxic2 Lower this compound concentration. is_cytotoxic->sol_cytotoxic2 Yes sol_cytotoxic3 Ensure sterile technique to rule out contamination. is_cytotoxic->sol_cytotoxic3 Yes is_no_effect Is there no observable effect? is_variable->is_no_effect No sol_variable1 Standardize cell seeding and pipetting techniques. is_variable->sol_variable1 Yes sol_variable2 Avoid 'edge effect' in plates. is_variable->sol_variable2 Yes sol_no_effect1 Increase this compound concentration range. is_no_effect->sol_no_effect1 Yes sol_no_effect2 Increase incubation time (time-course study). is_no_effect->sol_no_effect2 Yes

Caption: Decision tree for troubleshooting common issues.[1]

References

Technical Support Center: D-Panthenol in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions regarding the potential interference of D-Panthenol (Dexpanthenol), a common ingredient in pharmaceutical and cosmetic formulations, with standard colorimetric assays.

Troubleshooting Guides

This section addresses specific issues researchers may encounter when this compound is present in their experimental samples.

Issue 1: Unexpectedly High or Low Readings in Protein Assays (BCA & Bradford)

Symptoms:

  • Your protein concentration appears significantly higher or lower than expected.

  • The color development in your assay does not correlate with the expected protein amount.

  • High background absorbance in your blank wells containing this compound.

Potential Causes & Solutions:

While this compound is not a strong reducing agent like DTT or 2-mercaptoethanol, its presence in high concentrations could potentially interfere with certain assays.[1][2] The Bradford assay relies on the binding of Coomassie dye to proteins, and interference can occur if sample components affect this interaction.[3][4]

Potential Cause Affected Assay Troubleshooting Steps
High this compound Concentration BCA, Bradford1. Run a Control: Prepare a control sample containing the highest concentration of this compound used in your experimental samples but without any protein. This will determine if this compound itself contributes to absorbance. 2. Dilute the Sample: If feasible, dilute your sample to reduce the this compound concentration to a non-interfering level.[5] 3. Use a Compatible Standard Curve: Prepare your protein standards (e.g., BSA) in the same buffer and this compound concentration as your samples. This can help correct for matrix effects.[5]
Complex Sample Matrix BCA, BradfordSample Cleanup: If interference is confirmed, consider removing this compound from your sample prior to the assay using one of the protocols outlined below.
Issue 2: Inconsistent or Unreliable Results in Cell Viability Assays (MTT, XTT)

Symptoms:

  • Higher than expected cell viability, even in test conditions designed to induce cytotoxicity.

  • High variability between replicate wells containing this compound.

Potential Causes & Solutions:

This compound is the biologically active precursor to Vitamin B5, a crucial component of Coenzyme A involved in cellular metabolism.[6] Therefore, its effect on cell viability assays is more likely to be biological rather than direct chemical interference with the assay reagents.

Potential Cause Affected Assay Troubleshooting Steps
Biological Activity of this compound MTT, XTT, etc.1. Acknowledge Biological Effect: this compound can enhance the viability and proliferation of certain cell types, such as human hair follicle cells.[6][7] This can mask the cytotoxic effects of other compounds being tested. 2. Include Vehicle Controls: Always include control wells treated with this compound alone to measure its baseline effect on cell proliferation. 3. Choose an Appropriate Endpoint: If this compound's metabolic enhancement is a concern, consider complementing the MTT assay with a different type of assay, such as a membrane integrity assay (e.g., LDH assay) or a direct cell counting method (e.g., Trypan Blue exclusion).[6]
Formulation Excipients MTT, XTT, etc.Test Formulation Blank: If the this compound is part of a complex formulation, other ingredients (e.g., preservatives, fragrances) may be the source of interference. Test the formulation vehicle without this compound.

Frequently Asked Questions (FAQs)

Q1: Does this compound directly interfere with the chemistry of the BCA or Bradford assay?

There is no widespread evidence to suggest that this compound, at typical concentrations, directly interferes with the chemical reactions of the BCA or Bradford assays. The BCA assay is primarily sensitive to strong reducing agents and copper-chelating agents.[2][8] The Bradford assay is sensitive to detergents and highly alkaline solutions.[4][5] this compound does not fall into these categories. However, interference in complex mixtures cannot be ruled out, and running proper controls is critical.

Q2: My samples for a Griess assay (for nitrite (B80452) detection) contain this compound. Should I be concerned about interference?

The Griess reaction is susceptible to interference from compounds like reducing agents (e.g., ascorbic acid), thiols, and certain components of cell culture media.[9][10] this compound is not a commonly cited interferent. To confirm its compatibility with your specific assay conditions, you should test a sample containing this compound but known to be negative for nitrite.

Q3: Can I assess the cytotoxicity of a this compound-containing formulation using an MTT assay?

Yes, but with careful consideration. The MTT assay measures metabolic activity to infer cell viability.[11] Since this compound can be metabolized by cells and may even promote proliferation, it can lead to an overestimation of cell viability or an underestimation of the formulation's toxicity.[7] It is essential to run controls with the formulation vehicle and with this compound alone to dissect the effects of the different components.

Q4: How can I remove this compound from my samples if I suspect it is causing interference?

If sample cleanup is necessary, several methods can be employed depending on the nature of your sample and the analyte of interest (e.g., protein). Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective techniques.[12][13] For protein samples, protein precipitation is also a viable option.[5]

Experimental Protocols & Visualizations

Protocol 1: Control Experiment for this compound Interference

This protocol helps determine if this compound interferes with your colorimetric assay at the concentrations used in your experiment.

Methodology:

  • Prepare this compound Solution: Create a stock solution of this compound in the same buffer as your samples.

  • Create a Dilution Series: Prepare a series of dilutions of the this compound solution that match the final concentrations present in your experimental samples.

  • Prepare Blanks: Use the buffer without this compound as your primary blank.

  • Run the Assay: Perform the colorimetric assay (e.g., BCA, Bradford) on the this compound dilutions (without the analyte of interest, e.g., protein).

  • Measure Absorbance: Read the absorbance according to the assay protocol.

  • Analyze Results: Subtract the absorbance of the primary blank from the this compound readings. If the resulting absorbance is significant (e.g., >5-10% of your expected sample signal), interference is occurring.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare this compound dilutions in assay buffer assay1 Add assay reagents to This compound samples prep1->assay1 prep2 Prepare assay blank (buffer only) prep2->assay1 assay2 Incubate as per protocol assay1->assay2 assay3 Measure Absorbance assay2->assay3 analysis1 Subtract blank absorbance from sample absorbance assay3->analysis1 analysis2 Evaluate Net Absorbance analysis1->analysis2 analysis3 Significant Signal: Interference Confirmed analysis2->analysis3 > 5% of expected signal analysis4 No Significant Signal: No Direct Interference analysis2->analysis4 <= 5% of expected signal

Caption: Workflow for testing this compound interference.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol to remove water-soluble compounds like this compound from a more complex sample matrix. The specific sorbent (e.g., C18) and solvents must be optimized for your sample.[12][13]

Methodology:

  • Select Cartridge: Choose an SPE cartridge based on the properties of your analyte and the interfering substance. A C18 sorbent can be used to retain non-polar analytes while allowing polar this compound to pass through.

  • Conditioning: Condition the C18 cartridge by passing a non-polar solvent (e.g., methanol) followed by an aqueous buffer (e.g., water or your sample buffer).

  • Sample Loading: Load your sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mix). This step is crucial for washing away the polar this compound while the analyte of interest remains bound to the sorbent.

  • Elution: Elute your analyte of interest using a stronger, non-polar solvent.

  • Assay: The resulting eluate, now free of this compound, can be used in your colorimetric assay.

G start Start: Sample containing Analyte + this compound step1 Step 1: Condition C18 SPE Cartridge start->step1 step2 Step 2: Load Sample step1->step2 step3 Step 3: Wash Cartridge (Aqueous Solvent) step2->step3 step4 Step 4: Elute Analyte (Organic Solvent) step3->step4 Analyte remains bound waste Waste (this compound) step3->waste this compound washed away end End: Purified Analyte (this compound Removed) step4->end

Caption: General workflow for sample cleanup using SPE.

Logical Flow: Troubleshooting Cell Viability Assays

This diagram illustrates the decision-making process when unexpected cell viability results are observed in the presence of this compound.

G start Unexpected Viability Results with this compound Present q1 Did you run a 'this compound only' control? start->q1 a1_no Action: Rerun experiment with proper controls q1->a1_no No q2 Does the control show increased proliferation? q1->q2 Yes a1_yes Yes a2_yes Conclusion: Observed effect is likely biological enhancement. This compound is masking toxicity. q2->a2_yes Yes q3 Is this compound part of a complex formulation? q2->q3 No end_point Action: Confirm results with a non-metabolic assay (e.g., LDH, Trypan Blue) a2_yes->end_point a2_no No a3_yes Action: Test the formulation vehicle (without this compound) to check for excipient effects. q3->a3_yes Yes a3_no Conclusion: Interference is unlikely due to this compound. Check other experimental variables. q3->a3_no No

Caption: Decision tree for troubleshooting cell viability assays.

References

Technical Support Center: Strategies to Prevent D-Panthenol Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of D-Panthenol in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways:

  • Hydrolysis: This is the cleavage of the amide bond, which breaks down this compound into its precursors, pantoic acid and 3-aminopropanol. This process is significantly accelerated by acidic or alkaline conditions.

  • Racemization: This is the conversion of the biologically active this compound into a mixture of D- and L-isomers. The L-form has no vitamin activity.[1] Racemization is primarily induced by high temperatures, generally exceeding 70-75°C.[1]

Q2: What is the optimal pH range for this compound stability in aqueous solutions?

A2: this compound is most stable in a slightly acidic to neutral pH range of 4 to 6.[1][2] In more acidic or alkaline conditions, the rate of hydrolytic cleavage increases significantly.[1][2] this compound is noted to be considerably more stable than the salts of pantothenic acid, particularly at a pH below 5.[2]

Q3: How does temperature affect this compound stability?

A3: this compound is sensitive to heat. Exposure to temperatures exceeding 70-75°C can cause racemization, leading to a loss of biological activity.[1] For optimal stability, it is recommended to add this compound to formulations during the cool-down phase of production (ideally below 40°C) and to store stock solutions and final products in a cool, dark place.[2]

Q4: Are there any known stabilizers that can prevent this compound degradation?

A4: Yes, certain excipients and strategies can enhance stability:

  • Buffering Systems: Using a robust buffering system, such as citrate (B86180) or phosphate (B84403) buffers, is crucial to maintain the pH within the optimal 4-6 range and prevent pH drift over time.[2]

  • Chelating Agents: The use of chelating agents like disodium (B8443419) edetate can contribute to the overall stability of a formulation, primarily by improving the efficacy of preservatives which can indirectly protect this compound.[2]

  • Antioxidants: The formation of panthenol citrate has been shown to have antioxidative and photoprotective properties, which can shield the molecule from degradation.[3]

  • Lactones: The addition of a lactone of a hydroxycarboxylic acid, such as DL-pantoyl lactone (at about 2% to 25% by weight of the panthenol), has been patented as a method to stabilize aqueous solutions of panthenol.[1]

Q5: Can other ingredients in my formulation impact this compound stability?

A5: Yes, other excipients can influence this compound's stability. High concentrations of certain salts or some preservatives may negatively impact its integrity. It is always advisable to conduct compatibility studies with all formulation ingredients to identify potential adverse interactions.[2]

Troubleshooting Guides

Issue 1: Loss of this compound Potency in an Aqueous Solution Over Time

Potential Cause Troubleshooting Action
Incorrect pH Measure the pH of the solution. Adjust the pH to the optimal range of 4-6 using a suitable buffer system (e.g., citrate or phosphate buffer).[2]
High Storage Temperature Store the solution at a controlled room temperature, away from direct heat sources. For long-term storage, refrigeration may be considered, but be aware of potential crystallization.
Exposure to Light Store solutions in amber or opaque containers to protect from light, which can accelerate degradation.
Hydrolytic Cleavage Confirm degradation by analyzing for the presence of pantoic acid and 3-aminopropanol using a stability-indicating method like HPLC.[2] If confirmed, reformulate with a stronger buffering system.

Issue 2: Formulation Appearance Changes (e.g., Cloudiness, Color Change)

Potential Cause Troubleshooting Action
Degradation Product Precipitation The degradation products, pantoic acid and 3-aminopropanol, have different solubility profiles and may precipitate. Analyze the formulation for these degradation products.[2]
Interaction with Other Ingredients Conduct compatibility studies with each excipient in the formulation to identify any interactions that may be causing the change in appearance.
pH Drift A shift in pH can cause both degradation and solubility issues. Incorporate a more robust buffering system to maintain a stable pH throughout the product's shelf-life.[2]
Microbial Contamination This compound solutions can be susceptible to microbial growth. Ensure the use of an effective preservative system, especially if the formulation's pH is near neutral.

Issue 3: Crystallization of this compound in Solution

Potential Cause Troubleshooting Action
Low Storage Temperatures Long-term storage at low temperatures can cause crystallization. This is often reversible by gently warming the solution to 40-65°C.[2] Store at controlled room temperature to prevent recurrence.
High Concentration The concentration of this compound may be too high for the solvent system, leading to saturation at lower temperatures. Consider reducing the concentration or adding a co-solvent like propylene (B89431) glycol or ethanol.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionParametersDuration% DegradationStability Profile
Acid Hydrolysis 0.1 M HCl6 hours0.62%Relatively Stable
Alkaline Hydrolysis 0.1 M NaOH1 hour20.8%Highly Unstable
2 hours35.5%Highly Unstable
6 hours75.8%Highly Unstable
Oxidative Degradation 3% v/v H₂O₂1 hourNo degradationStable
Thermal Degradation 40°C6 hours0.97%Stable
Photostability UV light (254 nm)1 hour0.54%Relatively Stable

Data adapted from a forced degradation study on a dexpanthenol (B1670349) eye gel formulation.[4]

Table 2: Key Parameters for a Validated Stability-Indicating RP-HPLC Method

ParameterSpecification
Column C18 (25.0 cm x 4.6 mm, 5 µm)
Mobile Phase 0.037 M Monobasic Potassium Phosphate (pH 3.2) : Methanol (B129727) (90:10)
Flow Rate 1.5 mL/min
Detection Wavelength (λmax) 205 nm
Retention Time ~8 minutes
Linearity Range 10 - 100 µg/mL (R² = 0.996)
Limit of Detection (LOD) 3 µg/mL
Limit of Quantitation (LOQ) 8.5 µg/mL

Data sourced from Mahboubi A, et al. (2019).[4]

Experimental Protocols

Protocol 1: Forced Degradation Stress Study

This protocol outlines the conditions for intentionally degrading a this compound sample to test the specificity of a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in deionized water or a relevant placebo formulation.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
    • Keep the mixture at 40°C for 6 hours.
    • After incubation, cool the solution and neutralize it with 0.1 M NaOH before diluting with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
    • Keep the mixture at room temperature, sampling at 1, 2, and 6-hour intervals.
    • Neutralize each sample with 0.1 M HCl before diluting with the mobile phase for analysis.[4]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% v/v hydrogen peroxide (H₂O₂).
    • Keep the mixture at room temperature in a dark place for 1 hour.[4]
    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the stock solution in a temperature-controlled oven at 40°C for 6 hours.[4]
    • Cool the sample before diluting with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light at 254 nm in a photostability chamber for 1 hour.[4]
    • Dilute with the mobile phase for analysis.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating method such as the RP-HPLC method detailed below.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound Quantification

This protocol provides a validated method for quantifying this compound and separating it from its degradation products.[4]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector.

  • C18 analytical column (e.g., 25.0 cm x 4.6 mm, 5 µm particle size).

  • Methanol (HPLC grade).

  • Monobasic potassium phosphate (analytical grade).

  • Phosphoric acid (analytical grade).

  • Dexpanthenol reference standard.

  • Purified water (e.g., Milli-Q).

2. Preparation of Mobile Phase:

  • Prepare a 0.037 M solution of monobasic potassium phosphate in purified water.

  • Adjust the pH of the solution to 3.2 using 0.1% v/v phosphoric acid.

  • Mix this buffer with methanol in a 90:10 (v/v) ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3. Preparation of Standard Solutions:

  • Accurately weigh and dissolve the Dexpanthenol reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

4. Preparation of Sample Solutions:

  • Accurately weigh a representative amount of the experimental formulation.

  • Dissolve the sample in a suitable solvent (e.g., water or mobile phase) and dilute to a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm membrane filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 50 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 205 nm.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Analyze for the presence of degradation products by observing any additional peaks in the chromatogram that are separated from the main this compound peak.

Mandatory Visualizations

G cluster_main This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_racemization Racemization DP This compound (Biologically Active) PA Pantoic Acid DP->PA Acidic / Alkaline Conditions (pH <4 or >6) AP 3-Aminopropanol DP->AP Acidic / Alkaline Conditions (pH <4 or >6) DL DL-Panthenol Mixture (Reduced Activity) DP->DL High Temperature (> 70-75°C)

Caption: Primary degradation pathways of this compound.

G cluster_workflow Troubleshooting Workflow for this compound Instability Start Instability Observed (e.g., Potency Loss, Cloudiness) CheckpH Measure pH of Solution Start->CheckpH pH_in_range Is pH between 4 and 6? CheckpH->pH_in_range AdjustpH Adjust pH with Buffer (Citrate/Phosphate) pH_in_range->AdjustpH No CheckTemp Review Storage/Processing Temperature pH_in_range->CheckTemp Yes AdjustpH->CheckTemp Temp_OK Was Temp > 70°C? CheckTemp->Temp_OK ControlTemp Store in Cool Place Add to Formulation < 40°C Temp_OK->ControlTemp Yes RunHPLC Run Stability-Indicating HPLC Analysis Temp_OK->RunHPLC No ControlTemp->RunHPLC Degradants Degradation Products Detected? RunHPLC->Degradants Reformulate Consider Reformulation: - Add Stabilizers (e.g., Chelators) - Conduct Excipient Compatibility Study Degradants->Reformulate Yes End Problem Resolved Degradants->End No, Issue is likely physical (e.g. solubility) Reformulate->End

Caption: A logical workflow for troubleshooting this compound instability.

G cluster_workflow Experimental Workflow for Stability Analysis PrepSample 1. Prepare this compound Sample (1 mg/mL) Stress 2. Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) PrepSample->Stress Neutralize 3. Neutralize/Dilute Stressed Samples Stress->Neutralize Analyze 5. Analyze Samples & Standards via Stability-Indicating HPLC Neutralize->Analyze PrepStandards 4. Prepare HPLC Calibration Standards PrepStandards->Analyze Data 6. Quantify this compound & Identify Degradation Peaks Analyze->Data

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Improving the Solubility of D-Panthenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the solubility of D-Panthenol in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a viscous, hygroscopic liquid that is readily miscible with water, ethanol (B145695), methanol, and propylene (B89431) glycol.[1][2] It is insoluble in fats and oils.[1][2][3][4][5] Its hydrophilic nature means it has a strong affinity for water.[6]

Q2: In which common organic solvents is this compound soluble?

A2: this compound exhibits good solubility in several polar organic solvents. It is freely soluble in ethanol and methanol, soluble in propylene glycol, and slightly soluble in glycerin.[7][8][9] It is also soluble in chloroform (B151607) (1:100) and moderately soluble in diethyl ether.[2][8][10] Solubility is expected to be limited in less polar solvents.[11]

Q3: Is there a significant difference in solubility between this compound and DL-Panthenol?

A3: No, both this compound and the racemic mixture DL-Panthenol have similar physical and solubility properties.[11] Both forms are readily soluble in water and alcohol.[11] For most non-physiological applications, such as moisturization, their performance is comparable.[11]

Q4: How does temperature affect the solubility of this compound?

A4: Increasing the temperature can enhance the solubility of this compound.[11] However, it is critical to note that heating this compound above 70°C (158°F) may lead to racemization, forming the DL-racemic mixture.[3][11][12] While this may not impact solubility, it will reduce the biological activity of the solution, as only the D-enantiomer is biologically active.[8][11] For short periods, it can be heated to 40°C to improve flowability.[3]

Q5: What are the primary methods for improving the solubility of this compound in a challenging organic solvent?

A5: The most effective methods to improve the solubility of this compound in organic solvents are the use of co-solvents, gentle heating, and sonication.[11]

  • Co-solvents: Adding a small amount of a polar protic solvent in which this compound is highly soluble (e.g., ethanol, methanol, propylene glycol) can significantly improve dissolution in the primary solvent.[11]

  • Gentle Heating: Carefully warming the solution while stirring can increase solubility. It is advisable to keep the temperature below 70°C to prevent racemization.[11]

  • Sonication: Using an ultrasonic bath can aid in the dissolution process by breaking down solute aggregates.[11]

Data Presentation

Solubility of this compound in Various Solvents
SolventSolubilityCitations
WaterReadily Miscible / Freely Soluble[1][2][6][7][8][9][10][13][14]
EthanolReadily Miscible / Freely Soluble[1][2][6][8][9][10][13]
MethanolReadily Miscible / Freely Soluble[1][2][9][13]
Propylene GlycolReadily Miscible / Soluble[1][2][7][8][10][13]
Diethyl EtherModerately Soluble / Slightly Soluble[2][3][8][9]
ChloroformSoluble (1:100)[2][8][10]
GlycerinSlightly Soluble[2][7][8][9][13]
Oils and FatsInsoluble[1][2][3][4][5]
AcetonitrileSlightly Soluble[10][15]
DMSOSlightly Soluble[10][15]

Troubleshooting Guide

Issue 1: this compound is not dissolving in the chosen organic solvent.

  • Initial Assessment:

    • Verify Solvent Polarity: this compound is a polar molecule and will have poor solubility in non-polar organic solvents.[11]

    • Check for Saturation: You may have exceeded the solubility limit of this compound in the specific solvent.[11]

  • Solutions:

    • Introduce a Co-solvent: This is a highly effective method.[11]

      • Polar Protic Co-solvents: Add a small amount of a solvent in which this compound is highly soluble, such as ethanol, methanol, or propylene glycol.[11]

      • Aqueous Mixtures: If compatible with your experiment, introducing a small percentage of water can also dramatically increase solubility.[11]

    • Gentle Heating: Carefully warm the solution while stirring. Keep the temperature below 70°C to avoid potential racemization.[11]

    • Sonication: Utilize an ultrasonic bath to aid in the dissolution process.[11]

Issue 2: this compound precipitates out of the organic solvent solution.

  • Initial Assessment:

    • Temperature Fluctuation: A decrease in temperature can lower the solubility and cause precipitation.[11]

    • Solvent Evaporation: If the solvent is volatile, its evaporation can lead to an increase in the concentration of this compound beyond its solubility limit.[11]

  • Solutions:

    • Re-dissolution: Gently warm the solution while stirring to redissolve the precipitate.[11]

    • Solvent System Adjustment: Increase the proportion of the co-solvent in which this compound is more soluble.[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution Using a Co-Solvent System

This protocol is suitable for achieving a clear solution when working with challenging solvent systems.

Objective: To prepare a stock solution of this compound using a co-solvent system to enhance solubility.

Materials:

  • This compound

  • Primary organic solvent (e.g., a less polar solvent)

  • Co-solvent (e.g., ethanol or propylene glycol)

  • Volumetric flasks

  • Magnetic stirrer and stir bar or vortex mixer

  • Pipettes

Procedure:

  • Determine the desired final concentration of this compound in the mixed solvent system.

  • Prepare the co-solvent mixture. For example, to prepare a 10% (v/v) ethanol co-solvent system, add 10 mL of ethanol to a 100 mL volumetric flask and bring to volume with the primary organic solvent.

  • Weigh the required amount of this compound and add it to a new volumetric flask.

  • Add a small amount of the co-solvent mixture to the flask containing the this compound.

  • Mix thoroughly using a magnetic stirrer or vortex mixer until the this compound is fully dissolved.

  • Slowly add the remaining volume of the co-solvent mixture to reach the final desired volume.

  • Continue to mix until the solution is clear and homogenous.

  • If precipitation or phase separation occurs, gentle heating (below 70°C) and/or sonication can be used to aid dissolution.[11][16]

Visualizations

TroubleshootingWorkflow Start Start: this compound Solubility Issue CheckPolarity Verify Solvent Polarity Start->CheckPolarity CheckSaturation Check for Saturation CheckPolarity->CheckSaturation Polar Solvent Failure Re-evaluate Solvent System CheckPolarity->Failure Non-polar Solvent UseCoSolvent Introduce Co-solvent (e.g., Ethanol, Propylene Glycol) CheckSaturation->UseCoSolvent Not Saturated CheckSaturation->Failure Saturated GentleHeat Apply Gentle Heat (<70°C) UseCoSolvent->GentleHeat Sonication Use Sonication GentleHeat->Sonication Success Success: Clear Solution Sonication->Success SolubilityEnhancement cluster_methods Enhancement Methods DPanthenol This compound (Polar Molecule) SolubilityChallenge Poor Solubility in Less Polar Organic Solvent DPanthenol->SolubilityChallenge CoSolvency Co-solvency (Ethanol, PG) SolubilityChallenge->CoSolvency Thermal Gentle Heating (<70°C) SolubilityChallenge->Thermal Mechanical Sonication SolubilityChallenge->Mechanical ImprovedSolubility Improved Solubility (Clear Solution) CoSolvency->ImprovedSolubility Thermal->ImprovedSolubility Mechanical->ImprovedSolubility

References

addressing batch-to-batch variability of D-Panthenol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of D-Panthenol in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its D-isomer important?

This compound is the alcohol analog of pantothenic acid (Vitamin B5). It exists in two enantiomeric forms: this compound (dexpanthenol) and L-Panthenol. The D-isomer is the biologically active form, which is converted in the body to pantothenic acid, a crucial component of Coenzyme A. Coenzyme A is essential for numerous metabolic pathways, including cell growth and proliferation. The L-isomer does not possess the same biological activity and may even counteract the effects of the D-isomer. Therefore, the concentration and purity of the D-isomer are critical for consistent experimental outcomes.

Q2: What are the common causes of batch-to-batch variability in this compound?

Batch-to-batch variability of this compound can be attributed to several factors:

  • Racemization: Conversion of the biologically active D-isomer to the inactive L-isomer, often induced by heat (temperatures above 70°C).[1]

  • Hydrolysis: Degradation of this compound into pantoic acid and 3-aminopropanol, which can be accelerated by acidic or alkaline conditions.[1] The optimal pH for stability in aqueous solutions is between 4 and 6.[1]

  • Impurities: Presence of residual starting materials (e.g., 3-aminopropanol) or by-products from manufacturing and degradation.

  • Supplier Variations: Differences in manufacturing processes, quality control, and storage conditions between suppliers can lead to inconsistencies in purity and composition.

Q3: How can I properly store this compound to minimize degradation?

To ensure the stability of this compound, it should be stored in a cool, dry place, protected from light.[1] For aqueous solutions, maintaining a pH between 4 and 6 is recommended to prevent hydrolysis.[1] It is advisable to avoid prolonged exposure to temperatures above 40°C.[1] For long-term storage of solutions, aliquoting and freezing at -20°C or -80°C for single use can prevent degradation from repeated freeze-thaw cycles.

Q4: What are the potential impacts of this compound variability on my cell culture experiments?

Inconsistent this compound quality can lead to several issues in cell-based assays:

  • Reduced Cell Proliferation: Since this compound's pro-proliferative effects are attributed to the D-isomer, a batch with a lower concentration of this isomer due to racemization or degradation will result in decreased cell growth.[2][3]

  • Inconsistent Results: Variability in the active ingredient concentration between batches will lead to poor reproducibility of experimental data.

  • Altered Cellular Metabolism: The presence of impurities, such as 3-aminopropanol, can interfere with normal cellular processes like phospholipid metabolism, potentially confounding experimental results.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent Cell Growth or Viability in this compound Supplemented Media

If you observe unexpected variations in cell proliferation or viability in experiments using this compound, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Step
Degradation of this compound Stock Solution Prepare a fresh stock solution from a new, unopened container of this compound. Ensure the pH of the solution is between 4 and 6.[1]
Low Purity of this compound Batch Qualify the new batch of this compound using an analytical method like RP-HPLC to determine the concentration of the D-isomer and check for impurities. Compare the results with the Certificate of Analysis (CoA) and previous batches.
Racemization of D-isomer If your experimental protocol involves heating, add this compound after the solution has cooled to below 40°C.[1]
Inconsistent Seeding Density Ensure that the initial cell seeding density is consistent across all experimental and control groups.[6]
Serum Variability If using serum-containing media, use a single lot of serum for a series of related experiments to minimize variability from this source.[6]
Issue 2: Unexpected Peaks in Analytical Chromatography (e.g., HPLC)

When analyzing this compound samples, the appearance of unexpected peaks can indicate degradation or impurities.

Potential Impurities and Degradation Products

Compound Typical Retention Time Relative to this compound Potential Source
Pantoic Acid EarlierHydrolysis product
3-Aminopropanol EarlierHydrolysis product or residual reactant
L-Panthenol Varies depending on chiral columnRacemization product
D-Pantolactone LaterImpurity from synthesis

Experimental Protocols

Protocol 1: Qualification of a New this compound Batch using RP-HPLC

This protocol outlines a general method to quantify this compound and its potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate (B84403) monobasic

  • Phosphoric acid

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size[1]

  • Mobile Phase: 90:10 (v/v) mixture of 0.037 M monobasic potassium phosphate in water (pH adjusted to 3.2 with phosphoric acid) and methanol[7]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 210 nm[1]

  • Column Temperature: Ambient[1]

  • Injection Volume: 20 µL[1]

3. Standard Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase.

  • Create a series of working standards (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the mobile phase.[1]

4. Sample Preparation:

  • Accurately weigh a sample of the new this compound batch.

  • Dissolve it in the mobile phase to a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

5. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution.

  • Determine the concentration of this compound in the sample using the calibration curve.

  • Analyze the chromatogram for any additional peaks corresponding to potential impurities or degradation products.[1]

Protocol 2: Chiral Separation of D- and L-Panthenol using HPLC

This protocol is for determining the enantiomeric purity of a this compound batch.

1. Materials and Reagents:

  • This compound and DL-Panthenol reference standards

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

2. Chromatographic Conditions (Example):

  • Column: Chiral stationary phase based on amylose (B160209) tris(3,5-dimethylphenylcarbamate)[8]

  • Mobile Phase: 60:40 (v/v) n-Hexane/Ethanol[8]

  • Flow Rate: 0.8 mL/min[9]

  • Detection: UV at low wavelength (e.g., 210 nm)

  • Column Temperature: 25°C[8]

3. Standard and Sample Preparation:

  • Prepare solutions of this compound, DL-Panthenol (as a control to confirm peak identification), and the test batch in the mobile phase.

4. Analysis:

  • Inject the DL-Panthenol standard to determine the retention times for both D- and L-isomers.

  • Inject the this compound standard to confirm the peak identity.

  • Inject the test batch sample.

  • Calculate the percentage of each enantiomer in the test batch by comparing the peak areas.

Visualizations

D_Panthenol_Degradation_Pathways This compound Degradation Pathways DPanthenol This compound LPanthenol L-Panthenol DPanthenol->LPanthenol Racemization (Heat > 70°C) PantoicAcid Pantoic Acid DPanthenol->PantoicAcid Hydrolysis (Acid/Alkali) Aminopropanol 3-Aminopropanol DPanthenol->Aminopropanol Hydrolysis (Acid/Alkali) Batch_Qualification_Workflow This compound Batch Qualification Workflow NewBatch Receive New Batch of this compound CoA Review Certificate of Analysis (CoA) NewBatch->CoA RPHPLC Perform RP-HPLC Analysis (Purity) CoA->RPHPLC ChiralHPLC Perform Chiral HPLC (Enantiomeric Ratio) RPHPLC->ChiralHPLC Compare Compare Results to CoA and Previous Batches ChiralHPLC->Compare Accept Accept Batch for Use Compare->Accept Meets Specifications Reject Reject Batch Compare->Reject Does Not Meet Specifications Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results action action Start Inconsistent Results Observed? CheckStorage Stock Solution Storage & Age OK? Start->CheckStorage CheckPurity Batch Purity & Enantiomeric Ratio Verified? CheckStorage->CheckPurity Yes NewSolution Prepare Fresh Stock Solution CheckStorage->NewSolution No CheckProtocol Experimental Protocol Consistent? CheckPurity->CheckProtocol Yes QualifyBatch Qualify New Batch (see Protocol 1 & 2) CheckPurity->QualifyBatch No ReviewProtocol Review Cell Seeding, Serum Lot, etc. CheckProtocol->ReviewProtocol No Resolved Problem Resolved CheckProtocol->Resolved Yes NewSolution->Resolved QualifyBatch->Resolved ReviewProtocol->Resolved

References

Technical Support Center: Mitigating D-Panthenol's Hygroscopic Effects in Powder Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the hygroscopic nature of D-Panthenol powder during handling and formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

A1: this compound, the provitamin of B5, is a chiral molecule where only the D-form is biologically active. It is valued in pharmaceutical and cosmetic formulations for its moisturizing and wound-healing properties. Its hygroscopic nature stems from its chemical structure, which has a strong affinity for water, allowing it to readily attract and retain moisture from the surrounding environment.

Q2: What are the common problems encountered when handling this compound powder?

A2: The primary challenges arise from its hygroscopicity, which can lead to:

  • Caking and Clumping: Absorption of moisture causes powder particles to adhere to each other, forming lumps or cakes.

  • Poor Flowability: Caked or moist powder does not flow smoothly, leading to inaccuracies in dosing and processing challenges.

  • Chemical Instability: Excessive moisture can lead to hydrolysis, degrading the this compound molecule. It is most stable in aqueous solutions with a pH between 4 and 6.

  • Processing Difficulties: Hygroscopic powders can stick to manufacturing equipment, causing operational issues.

Q3: What are the general strategies to mitigate the hygroscopic effects of this compound?

A3: A multi-faceted approach is recommended, including:

  • Environmental Control: Maintaining a low-humidity and controlled-temperature environment during storage and handling.

  • Formulation Adjustments: Incorporating excipients that can protect the this compound from moisture.

  • Process Optimization: Utilizing manufacturing techniques suitable for moisture-sensitive materials.

  • Appropriate Packaging: Using well-sealed containers with desiccants to minimize moisture exposure.

Troubleshooting Guides

Issue 1: this compound powder has formed clumps or caked in its container.
Possible Cause Troubleshooting Step Preventative Measure
High ambient humidity Gently break up lumps with a spatula in a low-humidity environment. If severely caked, consider careful milling.Store this compound in a desiccator or a controlled humidity chamber. Ensure the container is always tightly sealed after use.
Improper storage container Transfer the powder to an airtight container with a desiccant pouch.Use containers with a low moisture vapor transmission rate.
Temperature fluctuations Allow the container to equilibrate to room temperature before opening to prevent condensation.Store in a temperature-controlled environment away from direct sunlight or heat sources.
Issue 2: Poor flowability of this compound powder during dispensing or processing.
Possible Cause Troubleshooting Step Preventative Measure
Moisture absorption Dry the powder in a vacuum oven at a low temperature (below 70°C to prevent degradation) if the formulation allows.Handle the powder in a glove box with controlled humidity or a room with a dehumidifier.
Particle size and shape If applicable to the formulation, consider granulation to create larger, more uniform particles.Select a grade of this compound with a particle size distribution optimized for flow.
Inter-particle friction Blend the this compound powder with a glidant, such as colloidal silicon dioxide.Incorporate a suitable glidant into the formulation during the blending stage.

Data Presentation: Improving this compound Powder Flowability with Excipients

The following table provides illustrative data on how the addition of a glidant, Colloidal Silicon Dioxide (Aerosil® 200), can improve the flow properties of this compound powder. The flowability is assessed using the Angle of Repose, Carr's Index, and Hausner Ratio.

Formulation Angle of Repose (°)1 Carr's Index (%)2 Hausner Ratio3 Flow Character
100% this compound45351.54Very Poor
This compound + 0.2% Colloidal Silicon Dioxide38281.39Poor
This compound + 0.5% Colloidal Silicon Dioxide33211.27Fair
This compound + 1.0% Colloidal Silicon Dioxide28151.18Good

Note: This data is illustrative and intended to demonstrate the potential improvements in flowability. Actual results will vary depending on the specific grade of this compound, excipients, and processing conditions.

¹Angle of Repose: The angle of the conical pile produced when a powder is poured onto a horizontal surface. A lower angle indicates better flowability. ²Carr's Index: An indication of the compressibility of a powder. A lower percentage suggests better flow properties. ³Hausner Ratio: Related to the inter-particle friction. A value closer to 1 indicates better flowability.

Experimental Protocols

Protocol 1: Determination of Moisture Content by Loss on Drying

This protocol is a standard method for determining the moisture content of a powder sample.

Apparatus:

  • Drying oven

  • Analytical balance

  • Desiccator

  • Weighing dish

Procedure:

  • Pre-dry a clean, empty weighing dish in an oven at 105°C for 30 minutes.

  • Cool the weighing dish in a desiccator to room temperature and then weigh it accurately.

  • Accurately weigh approximately 1-2 grams of the this compound powder into the pre-weighed dish.

  • Place the dish containing the powder in a drying oven set at a temperature not exceeding 70°C to prevent thermal degradation of this compound.

  • Dry the sample for a predetermined period (e.g., 2-3 hours) or until a constant weight is achieved.

  • After drying, transfer the dish to a desiccator to cool to room temperature.

  • Re-weigh the dish with the dried powder.

  • Calculate the percentage of moisture content using the following formula:

    % Moisture Content = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100

Protocol 2: Evaluation of Powder Flowability

This protocol outlines the measurement of the Angle of Repose, Bulk Density, and Tapped Density to calculate Carr's Index and Hausner Ratio.

Apparatus:

  • Funnel with a fixed stand

  • Horizontal surface with a defined diameter

  • Graduated cylinder (e.g., 100 mL)

  • Tapping density tester

  • Analytical balance

A. Angle of Repose Measurement (Fixed Funnel Method):

  • Set up the funnel at a fixed height above the horizontal surface.

  • Carefully pour the this compound powder through the funnel until the apex of the powder cone just touches the tip of the funnel.

  • Measure the height (h) and the radius (r) of the powder cone.

  • Calculate the Angle of Repose (θ) using the formula: θ = tan⁻¹(h/r).

B. Bulk and Tapped Density Measurement:

  • Weigh an empty graduated cylinder.

  • Gently pour a known mass (e.g., 50 g) of the this compound powder into the graduated cylinder.

  • Record the volume to determine the Bulk Density (Bulk Density = Mass / Bulk Volume).

  • Place the graduated cylinder in a tapping density tester and subject it to a set number of taps (B36270) (e.g., 500 taps).

  • Record the new volume to determine the Tapped Density (Tapped Density = Mass / Tapped Volume).

C. Calculation of Flowability Indices:

  • Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100

  • Hausner Ratio = Tapped Density / Bulk Density

Visualizations

Logical Workflow for Handling Hygroscopic this compound Powder

MitigatingHygroscopicEffects cluster_storage Storage cluster_handling Handling & Processing cluster_formulation Formulation Strategies cluster_qc Quality Control Storage Store in Airtight Container with Desiccant Dispensing Dispense in Low Humidity (Glove Box/Dehumidified Room) Storage->Dispensing Environment Controlled Environment (Low RH, Stable Temp) Environment->Dispensing Formulation Formulation Strategy Dispensing->Formulation Excipients Add Glidants/ Anti-caking Agents (e.g., Colloidal SiO2) Formulation->Excipients Granulation Dry Granulation Formulation->Granulation Coating Moisture-Protective Coating Formulation->Coating QC Test for Moisture Content, Flowability, and Stability Excipients->QC Granulation->QC Coating->QC

Caption: Workflow for mitigating hygroscopic effects of this compound powder.

Decision Tree for Troubleshooting Caking in this compound Powder

TroubleshootingCaking Start This compound Powder is Caked CheckStorage Check Storage Conditions Start->CheckStorage ImproperStorage Improper Storage? CheckStorage->ImproperStorage ActionStorage Action: Store in Airtight Container with Desiccant in a Cool, Dry Place ImproperStorage->ActionStorage Yes CheckHandling Check Handling Procedure ImproperStorage->CheckHandling No End Problem Resolved ActionStorage->End ImproperHandling Exposure to High Humidity During Handling? CheckHandling->ImproperHandling ActionHandling Action: Handle in a Low-Humidity Environment (e.g., Glove Box) ImproperHandling->ActionHandling Yes ConsiderFormulation Consider Formulation Modification ImproperHandling->ConsiderFormulation No ActionHandling->End ConsiderFormulation->End

Caption: Decision tree for troubleshooting caking of this compound powder.

Technical Support Center: Long-Term Storage of D-Panthenol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the long-term storage of D-Panthenol solutions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the storage and handling of this compound solutions.

Issue Possible Causes Recommended Actions
Decreased Potency of this compound Solution Over Time - Hydrolysis: The amide bond in this compound can be cleaved by water, especially under acidic or alkaline conditions, forming pantoic acid and 3-aminopropanol.[1] - Racemization: The biologically active D-isomer can convert to a mixture of D- and L-isomers, particularly at elevated temperatures, reducing its efficacy.[1]- Verify the pH of the solution; the optimal pH range for this compound stability is 4-6.[1] - Ensure storage temperature is maintained below 25°C.[2] Avoid temperatures above 70°C, which can cause racemization.[1][2][3] - Analyze the solution for the presence of degradation products using a stability-indicating method like HPLC.
Cloudiness or Precipitation in the Solution - Microbial Contamination: this compound solutions, especially at neutral pH, can be susceptible to microbial growth if not adequately preserved.[1] - Formation of Insoluble Degradation Products: The degradation products, pantoic acid and 3-aminopropanol, may have different solubility profiles than this compound and could precipitate out of solution.[1] - Crystallization at Low Temperatures: Prolonged storage at low temperatures may cause this compound to crystallize.[3]- Perform microbial limit testing to check for contamination. - If microbial growth is detected, review the preservation system of the formulation. - If crystallization is observed, gently warming the solution to around 65°C for a few hours can help redissolve the crystals.[3] To prevent recurrence, store at a controlled room temperature.[3]
Changes in Color or Odor - Degradation: Chemical degradation of this compound or other formulation components can lead to changes in appearance and smell. - Interaction with Excipients: this compound may interact with other ingredients in the formulation, causing instability.- Conduct a comprehensive analysis of the formulation to identify any degradation products or unexpected compounds. - Perform compatibility studies with all formulation excipients to identify any potential interactions.
Stickiness of the Formulation - High Concentration of this compound: The recommended usage level for this compound is typically between 0.5% and 5%. Higher concentrations can lead to a sticky feeling.- Consider reducing the concentration of this compound in the formulation if stickiness is a concern.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound solutions?

To ensure long-term stability, this compound solutions should be stored in a cool, dry place, protected from light.[1] The ideal temperature is below 25°C.[2] For aqueous solutions, maintaining a pH between 4 and 6 is crucial for stability.[1][3]

2. How does pH affect the stability of this compound in aqueous solutions?

This compound is most stable in a slightly acidic to neutral pH range of 4-6. In more acidic or alkaline conditions, the rate of hydrolysis significantly increases, leading to the breakdown of this compound into pantoic acid and 3-aminopropanol.[1]

3. What is the primary degradation pathway for this compound?

The primary degradation pathway is hydrolysis of the amide bond, which is accelerated by acidic or alkaline conditions and elevated temperatures. This results in the formation of pantoic acid and 3-aminopropanol.[1]

4. How does temperature impact the stability of this compound solutions?

Elevated temperatures accelerate the degradation of this compound.[4] Heating above 70°C can cause racemization, which is the conversion of the biologically active this compound to a mixture of D- and L-isomers, thereby reducing its biological efficacy.[1][2][3] It is advisable to add this compound to formulations during the cooling phase, below 40°C.[1]

5. Are there any known incompatibilities with common pharmaceutical excipients?

While this compound is compatible with a wide range of cosmetic and pharmaceutical ingredients, interactions can occur.[5][6] For instance, certain preservatives and high concentrations of salts can potentially impact its stability. It is always recommended to conduct compatibility studies with all formulation components. In a study on viscous eye drops, formulations containing Carbopol® 940 were found to be stable for 45 days.

6. What is the expected shelf-life of this compound solutions?

When stored in its original unopened container under recommended conditions (cool, dry, and sealed), this compound can have a shelf-life of at least two years.[3] The stability of a formulated solution will depend on the specific composition and storage conditions.

Data Presentation

Table 1: Forced Degradation of Dexpanthenol (B1670349) under Various Stress Conditions

This table summarizes the results of a forced degradation study on a dexpanthenol formulation, indicating its stability under different stress conditions.

Stress Condition Duration % Degradation Observation
Acidic Hydrolysis (0.1 M HCl) 6 hours0.62%Stable under acidic conditions.
Alkaline Hydrolysis (0.1 M NaOH) 6 hoursTime-dependent degradationSusceptible to hydrolysis under alkaline conditions.
Oxidative Degradation (3% H₂O₂) 1 hourNot significantStable against oxidation.
Thermal Degradation (40°C) 6 hours0.97%Good thermal stability at 40°C.
Photolytic Degradation (UV light at 254 nm) 1 hour0.54%Good photostability.

Data adapted from a study on a dexpanthenol eye gel formulation.[7]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Dexpanthenol

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of dexpanthenol and its degradation products.[7]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 25.0 cm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Monobasic potassium phosphate (B84403) (analytical grade)

  • Purified water

  • Dexpanthenol reference standard

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.037 M monobasic potassium phosphate in water (pH adjusted to 3.2 with 0.1% v/v phosphoric acid) and methanol (90:10 v/v).

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 205 nm

  • Injection Volume: 50 µL

  • Column Temperature: Ambient

3. Preparation of Standard Solution:

  • Accurately weigh and dissolve an appropriate amount of Dexpanthenol reference standard in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 10 - 100 µg/mL).

4. Preparation of Sample Solution:

  • Accurately weigh a representative amount of the this compound solution.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm membrane filter before injection.

5. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area versus concentration.

  • Inject the sample solution and determine the concentration of dexpanthenol from the calibration curve.

  • Analyze for the presence of degradation products by observing any additional peaks in the chromatogram.

Mandatory Visualization

DP This compound PA Pantoic Acid DP->PA Hydrolysis (Acid/Base) AP 3-Aminopropanol DP->AP Hydrolysis (Acid/Base) Racemic D/L-Panthenol Mixture DP->Racemic Racemization (Heat)

Caption: Primary degradation pathways of this compound.

start Start: Prepare this compound Solution Batches initial_testing Time Zero (Initial) Testing (Physical, Chemical, Microbial) start->initial_testing storage Store Samples under Different Conditions initial_testing->storage accelerated Accelerated Conditions (e.g., 40°C/75% RH) storage->accelerated real_time Real-Time Conditions (e.g., 25°C/60% RH) storage->real_time intermediate_testing Intermediate Testing at Defined Time Points accelerated->intermediate_testing real_time->intermediate_testing final_testing Final Time Point Testing intermediate_testing->final_testing analysis Data Analysis and Shelf-Life Determination final_testing->analysis end End: Stability Report analysis->end

Caption: Experimental workflow for a this compound stability study.

References

refining protocols to minimize D-Panthenol's impact on assay pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Panthenol. The focus is on refining experimental protocols to minimize the impact of this compound on assay pH and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experimental assays?

A1: this compound is the biologically active alcohol analog of pantothenic acid, or vitamin B5. It is a viscous, water-soluble compound valued for its moisturizing and wound-healing properties. In experimental settings, particularly in cell-based assays, it is often investigated for its effects on cell proliferation, differentiation, and tissue regeneration.

Q2: How can this compound affect the pH of my assay?

A2: this compound is inherently alkaline. Aqueous solutions of this compound can have a pH ranging from 8.0 to as high as 10.5 for a 5% solution.[1][2][3] When added to an assay, especially those with weak buffering capacity, it can significantly increase the pH of the solution, potentially altering experimental conditions and affecting results.

Q3: What is the optimal pH range for this compound stability?

A3: this compound is most stable in aqueous solutions with a pH between 4 and 6.[4][5] In more acidic or alkaline conditions, it is more susceptible to hydrolysis, which can lead to its degradation.

Q4: Can the viscosity of this compound affect pH measurements?

A4: Yes, this compound is a highly viscous substance.[4] This viscosity can interfere with accurate pH measurement by slowing the response time of pH electrodes and potentially clogging the electrode junction.[6][7] This can lead to unstable and inaccurate pH readings.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Assay Results

Possible Cause: A shift in the pH of your assay medium due to the addition of this compound. Many biological processes and enzyme kinetics are highly pH-dependent.

Solutions:

Solution Description
pH Monitoring Always measure the pH of your final assay solution after the addition of this compound. Do not assume the initial buffer pH will be maintained.
Use of a Stronger Buffer If you observe a significant pH shift, consider using a buffer with a higher buffering capacity in the desired pH range.
Pre-adjustment of this compound pH For non-cell-based assays, you can pre-adjust the pH of your this compound stock solution before adding it to your final assay mixture.
Control Experiments Run control experiments with the vehicle used to dissolve this compound and with the buffer alone to isolate the effect of this compound on pH and the assay outcome.
Issue 2: Difficulty in pH Measurement of this compound Containing Solutions

Possible Cause: The high viscosity of this compound solutions can interfere with the proper functioning of the pH electrode.

Solutions:

Solution Description
Use of a Specialized Electrode Consider using a pH electrode specifically designed for viscous samples, which often have a higher flow rate of the internal solution.[7]
Proper Electrode Cleaning Thoroughly clean the pH electrode after each measurement to prevent the buildup of a this compound film on the electrode surface.
Allow for Longer Equilibration Time When measuring the pH of viscous solutions, allow for a longer equilibration time for the reading to stabilize.
Gentle Agitation Gently agitate the solution during pH measurement to ensure a homogeneous mixture at the electrode surface.
Issue 3: Suspected Interference in Fluorescence-Based Assays

Possible Cause: While direct spectral interference from this compound in fluorescence assays is not widely reported, a change in pH can significantly affect the quantum yield and spectral properties of many fluorophores.

Solutions:

Solution Description
Confirm Optimal pH for Fluorophore Verify the optimal pH range for your chosen fluorescent dye and ensure your final assay solution is within this range after the addition of this compound.
pH-insensitive Dyes If pH fluctuations are unavoidable, consider using a pH-insensitive fluorescent dye.
Control for pH Effects Run control experiments at different pH values (within the range of the observed shift) without this compound to understand the pH-dependency of your fluorescence signal.

Data Presentation

The addition of this compound to aqueous solutions can lead to a significant increase in pH. The extent of this shift is dependent on the concentration of this compound and the buffering capacity of the solution.

Table 1: Illustrative pH of Unbuffered this compound Solutions

This compound Concentration (% w/v)Typical pH Range
0.58.0 - 9.0
1.08.5 - 9.5
5.09.0 - 10.5[1][3]

Note: This table provides an estimated pH range for this compound in unbuffered water. The final pH in a buffered solution will depend on the specific buffer used and its concentration.

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a this compound Stock Solution

This protocol describes the preparation of a this compound stock solution and its pH adjustment for use in biochemical assays.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • Calibrated pH meter with an electrode suitable for viscous solutions

Procedure:

  • Preparation of this compound Solution:

    • Weigh the desired amount of this compound.

    • Slowly add this compound to deionized water while stirring to create the desired stock concentration (e.g., 10% w/v). This compound is highly viscous, so ensure thorough mixing.

  • Initial pH Measurement:

    • Allow the solution to equilibrate to room temperature.

    • Immerse the pH electrode in the solution and allow the reading to stabilize. Record the initial pH.

  • pH Adjustment:

    • Slowly add 0.1 M HCl dropwise while continuously monitoring the pH to lower it to the desired value (e.g., pH 7.4).

    • If you overshoot the target pH, use 0.1 M NaOH to adjust it back.

    • Allow the solution to stir for at least 15 minutes after the final adjustment to ensure a stable pH.

  • Final pH Verification:

    • Re-measure the pH to confirm it is stable at the target value.

  • Sterilization (if for cell culture):

    • Filter-sterilize the pH-adjusted this compound stock solution through a 0.22 µm filter.

Protocol 2: Workflow for a Cell-Based Proliferation Assay

This workflow outlines the key steps for conducting a cell-based proliferation assay where this compound's impact on pH is a consideration.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in multi-well plates add_dp Add this compound to cell culture medium cell_seeding->add_dp prepare_dp Prepare pH-adjusted this compound stock solution prepare_dp->add_dp measure_ph Measure pH of final medium add_dp->measure_ph incubate Incubate cells for desired duration measure_ph->incubate proliferation_assay Perform proliferation assay (e.g., MTT, BrdU) incubate->proliferation_assay data_analysis Analyze and interpret data proliferation_assay->data_analysis

Caption: Experimental workflow for a cell-based proliferation assay with this compound.

Signaling Pathways

This compound, as a precursor to Vitamin B5 and Coenzyme A, plays a role in various cellular metabolic and signaling pathways. Understanding these can provide context for observed experimental effects.

This compound Metabolism and its Link to Cellular Processes

panthenol_metabolism cluster_uptake Cellular Uptake cluster_conversion Conversion cluster_coenzymeA Synthesis cluster_pathways Downstream Effects This compound This compound Pantothenic Acid (Vitamin B5) Pantothenic Acid (Vitamin B5) This compound->Pantothenic Acid (Vitamin B5) Oxidation Coenzyme A Coenzyme A Pantothenic Acid (Vitamin B5)->Coenzyme A Enzymatic Synthesis Metabolic Pathways Metabolic Pathways Coenzyme A->Metabolic Pathways Krebs Cycle, Fatty Acid Metabolism Signaling Pathways Signaling Pathways Coenzyme A->Signaling Pathways Acetylation Reactions

Caption: Metabolic conversion of this compound and its role in cellular processes.

This compound's Influence on Key Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell growth and proliferation.

signaling_pathways cluster_wnt Wnt/β-catenin Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound Wnt Wnt This compound->Wnt MAPK MAPK This compound->MAPK PI3K PI3K This compound->PI3K β-catenin stabilization β-catenin stabilization Wnt->β-catenin stabilization Gene Transcription Gene Transcription β-catenin stabilization->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Cell Growth & Differentiation Cell Growth & Differentiation MAPK->Cell Growth & Differentiation Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation

Caption: this compound's modulatory effects on key signaling pathways.

References

Validation & Comparative

D-Panthenol vs. Pantothenic Acid: A Comparative Analysis of Their Effects on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cellular mechanisms and proliferative effects of provitamin B5 and vitamin B5, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide based on available experimental data.

D-Panthenol, a stable alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized ingredient in pharmaceutical and cosmetic formulations, lauded for its wound-healing and moisturizing properties. Upon topical application, this compound is readily converted into pantothenic acid, the biologically active form that plays a crucial role as a precursor to Coenzyme A (CoA). CoA is indispensable for a myriad of biochemical reactions, including the synthesis of fatty acids, steroid hormones, and the metabolism of proteins and carbohydrates. This guide provides a comparative analysis of the experimental data on the effects of this compound and pantothenic acid on cell proliferation, detailing the experimental methodologies and exploring the underlying signaling pathways.

Quantitative Analysis of Proliferative Effects

The following table summarizes the key quantitative findings from various studies investigating the impact of this compound and pantothenic acid on the proliferation of different cell types.

CompoundCell TypeConcentrationEffect on ProliferationProliferation Marker/AssayReference
This compound Human Dermal Papilla Cells (hDPCs)2.5 mM~30% increase in cell viabilityCCK-8 assay, Ki67[1][2][3]
Human Outer Root Sheath Cells (hORSCs)Not specifiedEnhanced cell proliferation and viabilityNot specified[1][4][5]
Calcium D-pantothenate Human Dermal Fibroblasts20 µg/mlStrong stimulatory effectScratch test[6]
Human Dermal Fibroblasts100 µg/ml1.2 to 1.6-fold higher final cell densitiesCell counting[7]
Pantothenic Acid Mink Dermal Papilla (DP) cells10, 20, 40 µg/mlPromoted DP cell proliferationNot specified[8][9]
Pantothenic Acid Deficiency Human Keratinocytes (HaCaT)Depleted mediumSuppressed keratinocyte proliferationMTT assay, Cell counting[10][11][12][13]

Experimental Protocols

A variety of in vitro assays have been employed to assess the effects of this compound and pantothenic acid on cell proliferation. Below are detailed methodologies for some of the key experiments cited.

Cell Viability and Proliferation Assays

1. CCK-8 (Cell Counting Kit-8) Assay: This colorimetric assay is used to determine the number of viable cells in a culture.

  • Cell Seeding: Human Dermal Papilla Cells (hDPCs) are seeded in a 96-well plate at a specific density.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 5 µM to 5 mM) for 24 hours.[1][2][3]

  • Reagent Addition: After the incubation period, a solution containing WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well.

  • Incubation: The plate is incubated for a specified time (e.g., 1-4 hours) to allow for the bioreduction of WST-8 by cellular dehydrogenases into a soluble formazan (B1609692) dye.

  • Measurement: The absorbance of the formazan dye is measured at a specific wavelength (typically around 450 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.

2. Ki67 Immunostaining: Ki67 is a nuclear protein that is strictly associated with cell proliferation.

  • Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound.[1][2][3]

  • Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized to allow antibodies to enter the cells.

  • Antibody Incubation: The cells are incubated with a primary antibody specific for the Ki67 protein, followed by a secondary antibody conjugated to a fluorescent dye.

  • Counterstaining and Imaging: The cell nuclei are often counterstained with a DNA-binding dye like DAPI. The cells are then visualized using a fluorescence microscope. The proportion of Ki67-positive cells is calculated to determine the proliferative index.

3. Scratch Test (Wound Healing Assay): This method is used to assess cell migration and proliferation in a confluent monolayer of cells.

  • Cell Seeding: Human dermal fibroblasts are grown to confluence in a culture dish.[6]

  • Creating the "Scratch": A sterile pipette tip or a specialized tool is used to create a linear gap or "scratch" in the cell monolayer.

  • Treatment: The cells are then incubated with or without calcium D-pantothenate (e.g., 20 µg/ml).[6]

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 8, 12, 24 hours).

  • Analysis: The rate of closure of the scratch is measured, which is indicative of both cell migration and proliferation.

Signaling Pathways and Molecular Mechanisms

The proliferative effects of this compound and pantothenic acid are mediated through the modulation of several key signaling pathways and the regulation of gene expression.

This compound

Studies on human hair follicle cells have shown that this compound can:

  • Increase Anagen-Inducing Factors: It stimulates the expression of anagen (growth phase) markers such as Alkaline Phosphatase (ALP), β-catenin, and versican.[1][4][14]

  • Suppress Apoptosis and Senescence: this compound has been shown to reduce the expression of apoptotic markers like Caspase-3 and Caspase-9, and senescence markers p21 and p16.[1][4][14]

  • Modulate Growth Factor Expression: It up-regulates the expression of Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis and cell proliferation, and down-regulates Transforming Growth Factor-β1 (TGF-β1), a known catagen (resting phase) inducer.[1][4][14]

D_Panthenol_Signaling_Pathway cluster_anagen Anagen Induction cluster_growth_factors Growth Factors cluster_markers Apoptosis/Senescence Markers This compound This compound Pantothenic Acid Pantothenic Acid This compound->Pantothenic Acid ALP ALP Pantothenic Acid->ALP + β-catenin β-catenin Pantothenic Acid->β-catenin + Versican Versican Pantothenic Acid->Versican + VEGF VEGF Pantothenic Acid->VEGF + TGF-β1 TGF-β1 Pantothenic Acid->TGF-β1 - Caspase-3/9 Caspase-3/9 Pantothenic Acid->Caspase-3/9 - p21/p16 p21/p16 Pantothenic Acid->p21/p16 - Cell Proliferation Cell Proliferation Apoptosis/Senescence Apoptosis/Senescence ALP->Cell Proliferation β-catenin->Cell Proliferation Versican->Cell Proliferation VEGF->Cell Proliferation TGF-β1->Apoptosis/Senescence Caspase-3/9->Apoptosis/Senescence p21/p16->Apoptosis/Senescence

Caption: this compound's influence on cell proliferation and apoptosis.

Pantothenic Acid

Research on the effects of pantothenic acid has revealed its involvement in:

  • Gene Expression Modulation: In human dermal fibroblasts, pantothenate was found to upregulate a number of genes, including those coding for interleukin-6 (IL-6) and IL-8, which are important in wound healing.[6]

  • Notch Signaling Pathway: In mink dermal papilla cells, pantothenic acid was shown to promote cell proliferation via the inhibitor of DNA Binding 3 (Id3)/Notch signaling pathway.[8][9]

  • Essential for Keratinocyte Proliferation: Studies have demonstrated that a deficiency in pantothenic acid suppresses the proliferation of keratinocytes and promotes their differentiation.[10][11][12][13]

Experimental_Workflow_Cell_Proliferation_Assay cluster_setup Experiment Setup cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment Reagent Addition Reagent Addition Treatment->Reagent Addition Incubation Incubation Reagent Addition->Incubation Measurement Measurement Incubation->Measurement Data Interpretation Data Interpretation Measurement->Data Interpretation

Caption: A typical workflow for a cell proliferation assay.

Conclusion

Both this compound and pantothenic acid demonstrate significant positive effects on cell proliferation across various skin and hair follicle cell types. This compound, as a stable precursor, effectively delivers pantothenic acid to the cells, where it exerts its biological activity. The available data strongly suggest that both compounds promote cell growth and viability by modulating key signaling pathways involved in cell cycle progression, apoptosis, and the expression of growth factors. While direct comparative studies under identical conditions are limited, the collective evidence underscores their importance in cellular regeneration and tissue repair, providing a solid foundation for their continued use in dermatological and cosmetic applications. Further research focusing on a direct, head-to-head comparison would be beneficial for a more nuanced understanding of their respective potencies and mechanisms of action.

References

Validating the Anti-Inflammatory Effects of D-Panthenol In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory effects of D-Panthenol against two well-established anti-inflammatory agents: Dexamethasone and Indomethacin. The information presented is supported by experimental data from various studies to assist researchers in evaluating this compound as a potential anti-inflammatory agent.

Executive Summary

This compound, the provitamin of pantothenic acid (Vitamin B5), is widely recognized for its moisturizing and wound-healing properties. Emerging in vitro evidence has highlighted its direct anti-inflammatory capabilities, positioning it as a promising candidate for managing inflammatory skin conditions.[1] This guide delves into the in vitro evidence supporting this compound's anti-inflammatory action, comparing its efficacy with Dexamethasone, a potent corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). The comparison focuses on their effects on key pro-inflammatory mediators and their underlying mechanisms of action involving crucial signaling pathways.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin have been evaluated in various in vitro models, primarily using skin cells such as keratinocytes and reconstructed human epidermis (RHE).[1] The primary markers for assessing anti-inflammatory activity in these studies are the inhibition of pro-inflammatory mediators like Prostaglandin E2 (PGE2) and Interleukin-6 (IL-6).

Table 1: Comparison of Inhibitory Effects on Pro-Inflammatory Mediators

CompoundTarget MediatorCell TypeInducerConcentration/IC50% InhibitionReference
This compound PGE2Reconstructed Human EpidermisInflammatory Cocktail1.4%Significant Reduction[2][3]
IL-6In vitro modelsInflammatory stimuliNot specifiedReduced levels[3][4]
Dexamethasone PGE2Human Amnion CellsArachidonic Acid50 nM~85% (6-7 fold reduction)
IL-6Human Monocytes, Endothelial Cells, FibroblastsLPS, IL-110⁻⁹ M to 10⁻⁶ M10% to 90%
IL-6RAW 264.7 MacrophagesLPSIC50 ~ 1-10 nMDose-dependent
Indomethacin PGE2RAW 264.7 MacrophagesLPSIC50 = 14.6 mg/ml>90%
IL-6Murine MacrophagesPolymerized Albumin1 µMReduces IL-6 mRNA
IL-6Pristane-elicited MacrophagesLPSNot specified75% to 80% reduction

Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory properties of this compound are attributed to its ability to modulate key intracellular signaling pathways that are central to the inflammatory response.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 heterodimer to move into the nucleus and initiate the transcription of target genes.[1] Evidence suggests that this compound exerts its anti-inflammatory effects, at least in part, by modulating the IκBα/NF-κB pathway.[1]

NF_kB_Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikba_nfkb IκBα-NF-κB (Inactive) ikk->ikba_nfkb phosphorylates IκBα p_ikba P-IκBα nfkb NF-κB (Active) ikba_nfkb->nfkb releases ub_p_ikba Ub-P-IκBα p_ikba->ub_p_ikba ubiquitination proteasome Proteasome ub_p_ikba->proteasome degradation nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription initiates dpanthenol This compound dpanthenol->ikk inhibits? dpanthenol->nfkb inhibits translocation?

Figure 1: Hypothesized modulation of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades like ERK, JNK, and p38, is another key regulator of inflammation.[1] This pathway is activated by various external stimuli and is crucial for the production of inflammatory cytokines and enzymes. Studies suggest that this compound's beneficial effects on skin barrier function and keratinocyte differentiation are mediated through the MAPK/AP-1 signaling cascade.[1]

MAPK_Pathway stimulus Extracellular Stimuli receptor Receptor stimulus->receptor ras RAS receptor->ras jnk_p38 JNK / p38 receptor->jnk_p38 raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus jnk_p38->nucleus transcription Gene Transcription (Inflammatory Cytokines) nucleus->transcription dpanthenol This compound dpanthenol->mek inhibits? dpanthenol->jnk_p38 inhibits?

Figure 2: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Induction of Inflammation in Keratinocytes

This protocol describes the culture of human keratinocytes (HaCaT cell line) and the induction of an inflammatory response using Lipopolysaccharide (LPS).

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound, Dexamethasone, Indomethacin

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound, Dexamethasone, or Indomethacin for 1-2 hours. Include a vehicle control (the solvent used to dissolve the compounds).

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 10 μg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis.

Cell_Culture_Workflow start Start seed Seed HaCaT Cells in 96-well plate start->seed adhere Allow cells to adhere (Overnight Incubation) seed->adhere pretreat Pre-treat with Compounds (this compound, Dexamethasone, Indomethacin, Vehicle) adhere->pretreat induce Induce Inflammation with LPS pretreat->induce incubate Incubate for 24 hours induce->incubate collect Collect Supernatant for Analysis incubate->collect end End collect->end

Figure 3: Workflow for cell culture and inflammation induction.
Quantification of Pro-Inflammatory Cytokines by ELISA

This protocol outlines the measurement of secreted cytokines (e.g., PGE2, IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Collected cell culture supernatants

  • ELISA kits for PGE2 and IL-6

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., 10% FBS in PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 10% FBS) for 1 hour.

  • Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 1 hour.

  • Substrate Addition: Wash the plate and add TMB substrate.

  • Stopping Reaction: Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of cytokines in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol details the analysis of protein expression and phosphorylation related to the NF-κB and MAPK pathways.

Materials:

  • Treated HaCaT cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-p38)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and heating.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow start Start lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analyze Data Analysis detect->analyze end End analyze->end

Figure 4: Workflow for Western blot analysis.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of this compound.[1] Its ability to reduce the release of key pro-inflammatory mediators and modulate the NF-κB and MAPK signaling pathways provides a solid molecular basis for its potential use in inflammatory skin conditions.[1] While direct quantitative comparisons with potent drugs like Dexamethasone and Indomethacin are still emerging, the existing data indicates that this compound is a promising agent with a favorable safety profile. The experimental protocols detailed in this guide offer a robust framework for further investigation and characterization of this compound's anti-inflammatory efficacy, encouraging more direct comparative studies to fully elucidate its therapeutic potential.

References

D-Panthenol vs. L-Panthenol: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized ingredient in pharmaceutical and cosmetic formulations. It exists as two stereoisomers: D-panthenol (dexpanthenol) and L-panthenol. While structurally similar, their biological activities differ significantly. This guide provides an objective comparison of this compound and L-panthenol, supported by experimental data, to inform research and development.

Executive Summary

Only the D-enantiomer, this compound, is biologically active and serves as a provitamin to Vitamin B5.[1][2] Upon topical application, this compound penetrates the skin and is converted to pantothenic acid, a crucial component of Coenzyme A.[3][4] Coenzyme A is essential for numerous metabolic reactions, including fatty acid synthesis and energy production, which are vital for skin barrier function and repair.[3][5] L-panthenol is considered biologically inert regarding conversion to Vitamin B5.[1][6] However, both D- and L-panthenol exhibit moisturizing properties due to their hygroscopic nature.[2][6] The racemic mixture, DL-panthenol, contains equal parts of both enantiomers and thus possesses approximately half the physiological activity of pure this compound.[2]

Comparative Biological Activity

Biological ActivityThis compoundL-PanthenolKey Findings
Provitamin B5 Activity Biologically active precursor of pantothenic acid.[1][2]Biologically inactive; not converted to pantothenic acid.[1][6]This compound is the sole enantiomer that contributes to the physiological effects associated with Vitamin B5.
Skin Hydration Increases skin hydration and reduces transepidermal water loss (TEWL).[7][8]Possesses moisturizing properties.[2][6]While both forms are humectants, this compound's role in barrier function enhancement provides superior and more profound moisturizing effects.[9][10]
Wound Healing Promotes fibroblast proliferation and re-epithelialization, accelerating wound closure.[11][12][13]Not active in the wound healing process.[6]Studies show this compound significantly enhances the healing of superficial wounds.[14]
Anti-inflammatory Effects Exhibits anti-inflammatory properties by reducing erythema and irritation.[11][15]No significant anti-inflammatory activity.This compound can help soothe irritated skin and is beneficial in managing inflammatory skin conditions.[16]
Cellular Proliferation Stimulates the proliferation of dermal fibroblasts and keratinocytes.[17][18]Does not stimulate cellular proliferation.This activity is crucial for its wound healing and skin regeneration properties.[18]

Experimental Protocols

Skin Hydration Assessment

Objective: To quantify the moisturizing effects of this compound and L-panthenol.

Methodology: A common method involves measuring skin capacitance and transepidermal water loss (TEWL).

  • Subject Recruitment: A cohort of healthy volunteers with dry skin is recruited.

  • Test Areas: Designated areas on the forearms are marked for the application of formulations containing this compound, L-panthenol, a vehicle control, and a positive control (e.g., a standard humectant).

  • Baseline Measurement: Before application, baseline skin capacitance (an indicator of skin hydration) and TEWL are measured using a Corneometer and a Tewameter, respectively.

  • Product Application: A standardized amount of each formulation is applied to the respective test areas.

  • Post-application Measurements: Skin capacitance and TEWL are measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) after application.

  • Data Analysis: Changes from baseline values are calculated and statistically analyzed to compare the efficacy of each formulation.

Wound Healing Assay (Scratch Assay)

Objective: To evaluate the in vitro effect of this compound and L-panthenol on cell migration and proliferation, mimicking the wound healing process.

Methodology:

  • Cell Culture: Human dermal fibroblasts are cultured in a multi-well plate until a confluent monolayer is formed.

  • Creating the "Scratch": A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and then a medium containing different concentrations of this compound, L-panthenol, or a control is added.

  • Image Acquisition: The scratch is imaged at time zero and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: The area of the scratch is measured at each time point using image analysis software. The rate of wound closure is calculated and compared between the different treatment groups to determine the effect on cell migration.

Anti-inflammatory Activity Assessment

Objective: To determine the anti-inflammatory properties of this compound and L-panthenol.

Methodology: One common in vitro method is the inhibition of protein denaturation assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of the test substances (this compound, L-panthenol) or a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium).

  • Incubation: The mixtures are incubated at 37°C for 20 minutes.

  • Heat-induced Denaturation: The temperature is then increased to 70°C for 5 minutes to induce protein denaturation.

  • Measurement: After cooling, the turbidity of the solutions is measured using a spectrophotometer at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated. A higher percentage of inhibition indicates greater anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

The primary biological activity of this compound stems from its conversion to pantothenic acid and subsequent role in the synthesis of Coenzyme A.

Coenzyme A Synthesis Pathway This compound This compound Pantothenic Acid (Vitamin B5) Pantothenic Acid (Vitamin B5) This compound->Pantothenic Acid (Vitamin B5) Oxidation 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenic Acid (Vitamin B5)->4'-Phosphopantothenate Pantothenate Kinase (PanK) 4'-Phospho-N-pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine 4'-Phosphopantothenate->4'-Phospho-N-pantothenoylcysteine PPCS 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phospho-N-pantothenoylcysteine->4'-Phosphopantetheine PPC-DC Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK Wound Healing Assay Workflow start Start cell_culture Culture Human Dermal Fibroblasts to Confluence start->cell_culture create_wound Create a Uniform 'Scratch' in the Cell Monolayer cell_culture->create_wound treatment Treat with this compound, L-Panthenol, or Control create_wound->treatment image_t0 Image Scratch at Time = 0 treatment->image_t0 incubation Incubate for 24 hours image_t0->incubation image_t24 Image Scratch at Time = 24 hours incubation->image_t24 analysis Measure Wound Area and Calculate Closure Rate image_t24->analysis end End analysis->end

References

cross-validation of different analytical methods for D-Panthenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantification of D-Panthenol (Provitamin B5), a vital active ingredient in numerous pharmaceutical and cosmetic formulations. The accurate and precise measurement of this compound is paramount for quality control, stability testing, and formulation development. This document outlines detailed experimental protocols, presents a comparative analysis of method performance based on published data, and offers a logical framework for method selection and cross-validation.

Comparative Analysis of Analytical Methods

The choice of an appropriate analytical method for this compound quantification is contingent on several factors, including the sample matrix, requisite sensitivity, available instrumentation, and the specific objectives of the analysis. High-Performance Liquid Chromatography (HPLC) is a prevalent technique due to its high resolution and sensitivity.[1] Gas Chromatography (GC), often necessitating derivatization, presents a viable alternative.[1] Spectroscopic methods, such as fluorimetry and colorimetry, offer other options, with fluorimetry being noted for its high sensitivity.[1]

The following table summarizes the performance characteristics of different analytical methods based on published validation data.

ParameterHPLC-UVGC-MS (after Silylation)Fluorescence Assay (after Derivatization)
Principle Chromatographic separation followed by UV absorbance detection.[1]Chromatographic separation of a volatile derivative followed by mass spectrometric detection.[1]Measurement of fluorescence from a derivative formed after hydrolysis.[1][2]
Linearity Range 0.39 - 100 µg/mL[2][3][4][5]0.005 - 0.20%0.01 - 3 µg/mL[2]
Correlation Coefficient (R²) >0.996[3][4]Maintained linearity0.999[2]
Accuracy (% Recovery) 98.0%–102.0%[1][3]77.5%–99.9%[1][6]98.5%–99.6%[7]
Precision (% RSD) < 2.5%[1]Described as precise[1]1.5%–2.2%[7]
Limit of Detection (LOD) 3 µg/mL[3][4]50 pg0.005 mg/mL[7]
Limit of Quantification (LOQ) 8.5 µg/mL[3][4]Not explicitly statedNot explicitly stated

Experimental Protocols

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely utilized for the quantification of this compound in various matrices, including pharmaceutical gels and cell culture media.[3][8]

Principle: The method employs isocratic RP-HPLC with UV detection to separate and quantify this compound. The sample is diluted and injected into the HPLC system, where this compound is separated on a C18 column. Quantification is achieved by comparing the peak area of this compound in the sample to that of a standard of known concentration.[3]

Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system equipped with a UV detector.[3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: A filtered and degassed mixture of 0.037 M potassium phosphate (B84403) monobasic in water (pH adjusted to 3.2 with phosphoric acid) and methanol (B129727) (90:10 v/v).[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Injection Volume: 50 µL.[3]

  • Detection Wavelength: 205 nm.[3]

  • Column Temperature: Ambient.[3]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of standard solutions at different concentrations within the linear range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[2]

  • Sample Preparation: Accurately weigh a portion of the sample containing this compound. Dissolve the sample in the mobile phase, sonicate if necessary, and dilute to a known volume to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.[2]

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standard solutions in ascending order of concentration to construct a calibration curve by plotting the peak area against the concentration. Inject the prepared sample solution. Determine the concentration of this compound in the sample from the calibration curve.[3]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity for the determination of this compound, typically requiring a derivatization step to increase volatility.

Principle: this compound is first derivatized, commonly through silylation, to form a more volatile compound. This derivative is then separated by gas chromatography and detected by a mass spectrometer. Quantification is performed in the selected-ion monitoring (SIM) mode for enhanced sensitivity.[6]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: Fused-silica capillary column coated with DB-5.[6]

  • Derivatization Reagent: Bis-trimethylsilyltri-fluoroacetamide-trichloromethylsilane (BSTFA).[6]

Procedure:

  • Standard and Sample Preparation: Dissolve the this compound standard or sample in tetrahydrofuran (B95107) (THF).[6]

  • Derivatization: Silylate the dissolved standard or sample with BSTFA.[6]

  • Analysis: Inject the silylated sample into the GC-MS system. The identification of the this compound derivative is based on its retention time and mass spectrum. Quantification is achieved using the selected-ion monitoring (SIM) mode.[6]

Method 3: Fluorescence Assay

This recently developed method offers high sensitivity through the derivatization of this compound to form a fluorescent compound.[2]

Principle: this compound is derivatized to produce a fluorescent compound, which is then quantified using a spectrofluorometer.[2] One novel approach utilizes citric acid as the derivatizing agent, which reacts with this compound to form a highly fluorescent ring-fused 2-pyridone derivative.[7]

Instrumentation:

  • Spectrofluorometer: An instrument capable of measuring fluorescence emission and excitation spectra.[7]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in water. From this, prepare a series of standard solutions at concentrations within the linear range (e.g., 0.01 to 3 µg/mL).[2]

  • Sample Preparation and Derivatization: Accurately measure a portion of the sample. In one method, alkaline hydrolysis is performed on the sample, followed by a reaction with a reagent like ninhydrin (B49086) under controlled temperature and time.[2] In a newer method, this compound is reacted with citric acid under specific conditions to form a fluorophore.[7]

  • Measurement: Measure the fluorescence of the resulting solution at the appropriate excitation and emission wavelengths. The concentration of this compound in the sample is determined by comparing its fluorescence intensity to a calibration curve prepared from the standard solutions.

Cross-Validation Workflow

Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of data across different analytical platforms or laboratories.[1] The process involves a systematic comparison of results from two or more methods.

Cross-Validation Workflow A Method Development & Validation (e.g., HPLC, GC-MS, Fluorescence) B Sample Set Selection (Representative of the matrix) A->B C Analysis of Samples by Method 1 B->C D Analysis of Samples by Method 2 B->D E Data Comparison & Statistical Analysis (e.g., Bland-Altman plot, t-test) C->E D->E F Assessment of Interchangeability E->F

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The selection of an analytical method for this compound quantification should be guided by the specific requirements of the analysis. HPLC-UV offers a robust and widely applicable method suitable for routine quality control. GC-MS provides higher sensitivity but requires a derivatization step. The fluorescence assay presents a highly sensitive alternative, particularly beneficial for samples with low this compound concentrations. Cross-validation of the chosen method against an established or alternative method is crucial to ensure the accuracy and reliability of the generated data. This guide provides the necessary information for researchers and drug development professionals to make an informed decision on the most appropriate analytical strategy for their needs.

References

A Comparative Efficacy Analysis of D-Panthenol and Other Leading Humectants in Skin Hydration Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Formulation Scientists

In the landscape of cosmetic and dermatological science, the selection of an optimal humectant is critical for the development of effective hydrating formulations. This guide provides a detailed comparison of D-Panthenol (Provitamin B5) against other widely used humectants, such as Glycerin and Hyaluronic Acid. The following analysis is based on established experimental data and focuses on key performance indicators for skin hydration and barrier function.

Mechanism of Action: A Differentiated Look

Humectants primarily function by attracting and retaining water in the stratum corneum, the outermost layer of the skin.[1] However, their efficacy and biological interactions can differ significantly.

  • This compound: A stable alcohol analog of Pantothenic Acid (Vitamin B5), this compound is unique in its dual-action role.[2] Upon topical application, it penetrates the skin and is converted to Pantothenic Acid, an essential component of Coenzyme A.[3][4][5] Coenzyme A is pivotal for cellular metabolism, including the synthesis of lipids and proteins that are crucial for the integrity of the skin barrier.[6][7] This mechanism not only provides hydration but also actively supports the skin's natural barrier, enhancing its ability to retain moisture and reduce transepidermal water loss (TEWL).[3][6][8] this compound also exhibits soothing and anti-inflammatory properties.[6]

  • Glycerin: Considered the most effective humectant by some studies, glycerin is a small molecule that penetrates the skin to draw moisture from both the atmosphere and the deeper dermal layers to hydrate (B1144303) the stratum corneum.[1][9] Its primary role is to increase the water content of the skin's surface layers, thereby improving softness and suppleness.[10]

  • Hyaluronic Acid (HA): A glycosaminoglycan naturally present in the skin, Hyaluronic Acid is renowned for its capacity to hold up to 1,000 times its weight in water.[11] It forms a hydrating film on the skin's surface, providing immediate plumping and smoothing effects by locking in moisture.[2][11] The molecular weight of HA determines its penetration depth; lower molecular weight variants can penetrate deeper, while higher molecular weight HA provides more surface-level hydration.[10][12]

Quantitative Performance Data

The following table summarizes key performance metrics from various in vivo studies, offering a comparative view of the humectants' efficacy.

Parameter This compound (2.5% - 5%) Glycerin (5% - 10%) Hyaluronic Acid (1%) Measurement Method
Skin Hydration (Corneometry) Significant increase in stratum corneum hydration observed after 7 to 28 days of application.[13]Recognized as a highly effective humectant for increasing skin barrier moisture.[1]A moisturizing fluid with 1% HA showed a 29% increase in skin hydration after 24 hours.[14]Corneometer® CM 825[15]
Transepidermal Water Loss (TEWL) Significant reduction in TEWL, indicating improved barrier function, especially in irritated skin.[13][16]Helps reduce TEWL by supporting the skin's moisture barrier.[10]A fluid containing 1% HA significantly lowered TEWL after 24 hours compared to a control site.[14]Tewameter®/Vapometer®[17][18]
Primary Mechanism Humectant & Barrier Repair[12]Humectant[1]Humectant[12]-
Additional Benefits Promotes fibroblast proliferation, wound healing, and has anti-inflammatory effects.[6][19]Softens skin and can be derived from various sources.[9]Plumps skin, reducing the appearance of fine lines.[11]-

Experimental Protocols & Methodologies

The data presented is derived from studies employing standardized non-invasive bioengineering techniques to assess skin physiology.

Standard In Vivo Protocol for Hydration Assessment:

A typical clinical study to assess the efficacy of a hydrating agent involves a single-center, randomized, and assessor-blinded design.

  • Subject Recruitment: A cohort of healthy volunteers (e.g., n=20-30) with specific skin types (e.g., dry to normal) are enrolled. Key inclusion/exclusion criteria are established to ensure a homogenous study group.[20]

  • Acclimatization: Prior to measurements, subjects are required to acclimatize in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 20-30 minutes.[15] This minimizes environmental variables.

  • Baseline Measurement (T=0): Before product application, baseline measurements of skin hydration and barrier function are taken on designated test areas, typically the volar forearm.

  • Product Application: A standardized amount of the test product (e.g., this compound formulation, Glycerin lotion, HA serum) and a control/placebo are applied to the assigned areas.

  • Follow-up Measurements: Instrumental measurements are repeated at specific time points (e.g., 1 hour, 8 hours, 24 hours, 7 days, 28 days) to assess the product's short-term and long-term effects.[14]

  • Instrumentation:

    • Skin Hydration: Measured using a Corneometer®, which assesses the electrical capacitance of the epidermis. Higher capacitance corresponds to higher water content.[15]

    • Barrier Function: Assessed by measuring Transepidermal Water Loss (TEWL) with a Tewameter® or Vapometer®. A lower TEWL value indicates a more intact and functional skin barrier.[17]

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed changes from baseline and between test products.

G cluster_prep Phase 1: Preparation & Baseline cluster_exec Phase 2: Intervention cluster_analysis Phase 3: Analysis Recruitment Subject Recruitment & Screening Acclimatization Environmental Acclimatization (Controlled Temp & Humidity) Recruitment->Acclimatization Baseline Baseline Measurements (T=0) - Corneometry (Hydration) - TEWL (Barrier Function) Acclimatization->Baseline Application Standardized Product Application (e.g., 2 mg/cm²) Baseline->Application FollowUp Follow-up Measurements (e.g., T=1h, 8h, 24h, 7d, 28d) Application->FollowUp Data Data Collection FollowUp->Data Stats Statistical Analysis (Comparison to Baseline & Control) Data->Stats Conclusion Efficacy Conclusion Stats->Conclusion

Signaling Pathways and Molecular Mechanisms

The biological activity of this compound in skin barrier enhancement is a key differentiator from humectants that provide primarily surface hydration.

Upon absorption, this compound is enzymatically converted into Pantothenic Acid. This molecule is the essential precursor for the synthesis of Coenzyme A (CoA).[7] CoA is a critical cofactor in the Krebs cycle and is indispensable for the synthesis of crucial fatty acids and sphingolipids.[4][5] These lipids (e.g., ceramides) are the primary components of the intercellular matrix in the stratum corneum, which is responsible for maintaining the skin's barrier function and preventing water loss.[6] By promoting the synthesis of these lipids, this compound helps to repair and strengthen the skin barrier from within.[3][21]

G DPanthenol Topical this compound Skin Skin Penetration DPanthenol->Skin PA Pantothenic Acid (Vitamin B5) Skin->PA Conversion CoA Coenzyme A (CoA) Synthesis PA->CoA Metabolism Cellular Metabolism CoA->Metabolism Lipids Fatty Acid & Lipid Synthesis (e.g., Ceramides) Metabolism->Lipids Barrier Strengthened Skin Barrier Lipids->Barrier TEWL Reduced TEWL Barrier->TEWL Hydration Improved Hydration Barrier->Hydration

Conclusion for a Scientific Audience

While Glycerin and Hyaluronic Acid are highly effective humectants that provide significant and often immediate skin hydration, this compound offers a more comprehensive approach. Its proven ability to not only hydrate but also to actively participate in the biochemical pathways that support and repair the skin's lipid barrier makes it a superior choice for formulations aimed at long-term skin health and resilience.[3][19] this compound's mechanism promotes the skin's intrinsic ability to retain moisture, addressing the root causes of dryness and impaired barrier function.[6] For researchers and developers, the choice of humectant should be guided by the intended outcome: for immediate, surface-level plumping, Hyaluronic Acid is an excellent choice; for potent and cost-effective hydration, Glycerin is a gold standard. For formulations requiring deep hydration coupled with robust barrier repair and soothing benefits, this compound presents a scientifically compelling and multifaceted solution.[22]

References

D-Panthenol: An In Vivo Examination of its Protective Efficacy Against UV Radiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

D-Panthenol, the provitamin of B5, is a well-established ingredient in skincare for its moisturizing and wound-healing properties. Emerging research has increasingly focused on its potential to mitigate the damaging effects of ultraviolet (UV) radiation on the skin. This guide provides an objective comparison of this compound's performance in protecting against UV-induced damage, supported by experimental data from in vivo and ex vivo studies. It delves into the methodologies of key experiments to facilitate critical evaluation and future research.

Comparative Efficacy of this compound in UV Protection

The protective effects of this compound against UV radiation have been quantified through various biological markers. The following tables summarize key quantitative data from recent studies, comparing this compound-treated groups with controls.

Table 1: Influence of this compound on Sun Protection Factor (SPF) in vivo

This study investigated whether the anti-inflammatory properties of this compound could interfere with the accurate determination of SPF in human subjects by suppressing erythema (redness), the primary endpoint for SPF testing.

FormulationMean SPFStatistical Significance vs. Vehicle
Vehicle (Sunscreen Base)24-
Vehicle + 0.6% this compound25Not Significant[1]
Vehicle + 0.7% this compound25Not Significant[1]
Table 2: Protective Effects of Panthenol Citrate on UV-Induced Cellular Damage in an Ex Vivo Human Skin Model

A novel derivative, Panthenol Citrate (PC), was assessed for its ability to protect human skin from UV-induced DNA damage and apoptosis.

Treatment GroupDNA Damage (% of 8-OHdG-positive cells)Apoptosis (% of Caspase-3-positive cells)
No UV ExposureLow (baseline)Low (baseline)
UV Exposure (No Treatment)HighHigh
UV + Panthenol Citrate (in Glycerol)Significantly Reduced[4][5][6]Markedly Reduced[4][5][6]
UV + Panthenol Citrate (in Coconut Oil)Significantly Reduced[4][5][6]Markedly Reduced[4][5][6]
Table 3: Effect of a this compound-Containing Formulation on UVB-Induced Inflammatory Mediators in Reconstructed Human Epidermis (RHE)

This study evaluated the anti-inflammatory effects of a topical formulation containing this compound on UVB-irradiated skin models.

Treatment GroupIL-8 Release (pg/mL)TNF-α Release (pg/mL)PGE₂ Release (pg/mL)
No UVB ExposureBaselineBaselineBaseline
UVB Exposure (No Treatment)IncreasedIncreasedIncreased
UVB + Anti-Redness Cream (with this compound)Reduced to baseline levels (p < 0.001)[7]Reduced to baseline levels (p < 0.001)[7]Reduced to baseline levels (p < 0.001)[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following section outlines the protocols for the key experiments cited.

In Vivo SPF Determination (Adapted from ISO 24444:2010)

This protocol was used to determine if this compound's anti-inflammatory properties affect the standard in vivo SPF measurement.[3]

  • Subject Recruitment: Healthy adult volunteers with skin types I-III were recruited.

  • Test Sites: The back of the volunteers was used as the application area.

  • Product Application: Formulations (vehicle and vehicle with this compound) were applied at a concentration of 2 mg/cm².

  • UV Exposure: A multi-port solar simulator was used to irradiate the test sites with a series of increasing UV doses.

  • Erythema Assessment: 16 to 24 hours after UV exposure, the minimal erythemal dose (MED) was determined for both unprotected and protected skin. The MED is the lowest UV dose that produces the first perceptible, clearly defined redness.

  • SPF Calculation: The SPF was calculated as the ratio of the MED on protected skin to the MED on unprotected skin.

Ex Vivo Human Skin Organ Culture for UV Damage Assessment

This model preserves the tissue architecture of human skin, allowing for the evaluation of topical treatments in a physiologically relevant system.[4]

  • Skin Procurement: Human skin was obtained from elective surgeries with patient consent.

  • Sample Preparation: Full-thickness skin was cut into smaller explants and cultured at the air-liquid interface.

  • Topical Application: Panthenol Citrate formulations or vehicle controls were applied topically to the skin explants.

  • UVB Irradiation: The skin explants were exposed to a controlled dose of UVB radiation.

  • Post-Irradiation Culture: The explants were cultured for a specified period (e.g., 24-48 hours).

  • Tissue Analysis:

    • Histology: Skin samples were fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess structural changes.

    • Immunohistochemistry: Sections were stained for markers of DNA damage (e.g., 8-hydroxy-2'-deoxyguanosine, 8-OHdG) and apoptosis (e.g., cleaved Caspase-3).

    • Quantification: The percentage of positive cells for each marker was quantified using imaging software.

Visualizing the Pathways and Processes

To better understand the experimental designs and the proposed mechanisms of this compound's action, the following diagrams are provided.

G cluster_0 In Vivo SPF Determination Workflow A Subject Recruitment (Skin Types I-III) B Application of Formulations (2 mg/cm² on back) A->B C UVB Irradiation (Solar Simulator) B->C D Erythema Assessment (16-24h post-irradiation) C->D E MED Determination (Protected vs. Unprotected Skin) D->E F SPF Calculation (MEDp / MEDu) E->F

In Vivo SPF Determination Workflow

G cluster_1 Ex Vivo Skin Model for UV Damage Assessment G Human Skin Procurement H Topical Application (this compound Formulation) G->H I UVB Irradiation H->I J Post-Irradiation Culture I->J K Tissue Processing & Sectioning J->K L Immunohistochemistry (8-OHdG, Caspase-3) K->L M Data Quantification L->M

Ex Vivo Skin Model Workflow

G UV UV Radiation Skin Skin Cells UV->Skin ROS Reactive Oxygen Species (ROS) Skin->ROS DNA_Damage DNA Damage (8-OHdG) Skin->DNA_Damage Inflammation Inflammation (IL-8, TNF-α, PGE₂) Skin->Inflammation ROS->DNA_Damage Apoptosis Apoptosis (Caspase-3) DNA_Damage->Apoptosis Inflammation->Apoptosis DPanthenol This compound DPanthenol->ROS Scavenges DPanthenol->DNA_Damage Reduces DPanthenol->Inflammation Inhibits DPanthenol->Apoptosis Inhibits Protection Cellular Protection DPanthenol->Protection

Proposed Protective Pathways of this compound Against UV Damage

References

D-Panthenol Treatment: A Comparative Transcriptomic Analysis in Cutaneous Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of D-Panthenol on skin cells compared to a control, supported by experimental data from a key in vivo study. This compound, a precursor to vitamin B5, is widely utilized in topical applications to promote wound healing. This document delves into the molecular mechanisms underlying its therapeutic effects by examining changes in gene expression.

Quantitative Gene Expression Analysis

A randomized, double-blind, placebo-controlled clinical trial investigated the in vivo effects of topical this compound on gene expression in skin wound healing. The study identified several genes that were significantly upregulated or downregulated in this compound-treated skin compared to a placebo control. The following table summarizes the quantitative data for genes with the most significant changes, as confirmed by quantitative real-time PCR (qRT-PCR).[1]

GeneFull NameRegulationFold Change (this compound vs. Placebo)Function in Wound Healing
IL-6 Interleukin-6Upregulated~6-foldPro-inflammatory cytokine, involved in the initial phase of wound healing.[2][3]
IL-1β Interleukin-1 betaUpregulated~6-foldPro-inflammatory cytokine, plays a key role in initiating the inflammatory response.[2][3]
CYP1B1 Cytochrome P450 Family 1 Subfamily B Member 1Upregulated~6-foldInvolved in the metabolism of various compounds, including signaling molecules.
CCR1 C-C Motif Chemokine Receptor 1Upregulated~3.5-foldA receptor for chemokines that mediate the migration of immune cells to the wound site.
CCL18 C-C Motif Chemokine Ligand 18Upregulated~2.5-foldA chemokine that attracts lymphocytes and other immune cells.[2]
CXCL1 C-X-C Motif Chemokine Ligand 1Upregulated~2.5-foldA chemokine that attracts neutrophils to the site of injury.[2]
Psorasin (S100A7) S100 Calcium Binding Protein A7DownregulatedNot specifiedInvolved in keratinocyte differentiation and hyperproliferation.[2]

Experimental Protocols

The following is a detailed methodology for the key in vivo transcriptomic analysis cited in this guide.[1]

1. Study Design:

  • A randomized, double-blind, placebo-controlled study.

  • Nine healthy human donors participated in the study.

2. Wounding and Treatment:

  • Two 4-mm punch biopsies were taken from the skin of each donor to create wounds.

  • One wound was treated with a this compound-containing ointment, and the other with a placebo ointment.

  • Treatments were applied every 12 hours.

  • Subjects were divided into three groups receiving one, five, or eleven applications.

3. Sample Collection:

  • Biopsies of the treated wound areas were taken at different time points to analyze the progression of gene expression changes.

4. Gene Expression Analysis:

  • RNA Extraction: Total RNA was extracted from the skin biopsy samples.

  • Microarray Analysis: Gene expression profiling was performed using the Affymetrix® GeneChip® Human Exon 1.0 ST Array to analyze the entire transcriptome.

  • Data Analysis: The data was analyzed to identify genes that were significantly upregulated or downregulated in the this compound-treated group compared to the placebo group.

  • Validation: Changes in the expression of selected genes were validated using quantitative real-time PCR (qRT-PCR) to confirm the microarray results.

Visualizing the Molecular Impact

Signaling Pathways and Experimental Workflow

To illustrate the molecular interactions and the experimental process, the following diagrams were generated using the Graphviz (DOT language).

G cluster_0 This compound Application on Skin Wound cluster_1 Cellular Response cluster_2 Upregulated Gene Expression cluster_3 Downregulated Gene Expression cluster_4 Physiological Outcome This compound This compound Keratinocytes Keratinocytes This compound->Keratinocytes IL6 IL-6 Keratinocytes->IL6 IL1B IL-1β Keratinocytes->IL1B CXCL1 CXCL1 Keratinocytes->CXCL1 CCL18 CCL18 Keratinocytes->CCL18 Psorasin Psorasin (S100A7) Keratinocytes->Psorasin Immune_Cells Immune Cells (Neutrophils, Lymphocytes) Inflammation Inflammation IL6->Inflammation IL1B->Inflammation Immune_Cell_Recruitment Immune Cell Recruitment CXCL1->Immune_Cell_Recruitment CCL18->Immune_Cell_Recruitment Keratinocyte_Differentiation Modulated Keratinocyte Differentiation Psorasin->Keratinocyte_Differentiation Wound_Healing Enhanced Wound Healing Inflammation->Wound_Healing Immune_Cell_Recruitment->Immune_Cells Immune_Cell_Recruitment->Wound_Healing Keratinocyte_Differentiation->Wound_Healing

Caption: this compound's effect on gene expression in wound healing.

G A 1. In Vivo Study Setup - Randomized, placebo-controlled - Human volunteers with punch biopsies B 2. Treatment Application - this compound ointment vs. Placebo - Applied every 12 hours A->B C 3. Sample Collection - Skin biopsies from treated wounds B->C D 4. RNA Extraction - Isolation of total RNA from biopsies C->D E 5. Transcriptomic Analysis - Affymetrix GeneChip® microarray D->E F 6. Data Analysis & Validation - Identification of differentially expressed genes - qRT-PCR confirmation E->F G 7. Results - Upregulated and downregulated genes identified F->G

Caption: Experimental workflow for transcriptomic analysis.

References

validating the wound healing properties of D-Panthenol in a diabetic mouse model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Panthenol's performance in a diabetic mouse model of wound healing, supported by experimental data. We delve into the molecular mechanisms, present quantitative comparisons with alternatives, and provide detailed experimental protocols to aid in the design and evaluation of future studies in diabetic wound repair.

Performance Comparison of this compound in a Diabetic Mouse Model

This compound, particularly as Panthenol Citrate (PC), has demonstrated significant efficacy in accelerating wound closure and improving the quality of healed tissue in diabetic mouse models. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and pro-angiogenic properties, positions it as a promising therapeutic agent for impaired diabetic wound healing.[1][2]

Quantitative Analysis of Wound Healing

The following table summarizes the key quantitative data from a study investigating the effects of Panthenol Citrate (PC) on wound healing in a splinted excisional wound model in db/db diabetic mice.[1]

Treatment GroupMean Wound Area Remaining (Day 9)Mean Wound Area Remaining (Day 21)Key Histological Findings (Day 21)
Saline (Control) 82%30%Incomplete re-epithelialization, limited granulation tissue.
Panthenol Citrate (PC) Solution ~65%~15%Improved re-epithelialization, increased granulation tissue formation, and neovascularization.
PPCN Hydrogel (Vehicle Control) ~65%~15%Similar to PC solution in wound closure rate.
PC-PPCN Hydrogel ~65%0% (Complete Closure) Complete re-epithelialization, well-organized granulation tissue, and significant neovascularization.

Data extracted from Wang et al., 2023.[1]

Comparative Efficacy Against Other Topical Agents

While direct head-to-head studies of this compound against a wide range of alternatives in diabetic mouse models are limited, studies in other wound models provide valuable insights:

Comparison AgentAnimal ModelKey Findings
N-acetylcysteine Rat (incisional wound)Dexpanthenol and N-acetylcysteine showed similar and significantly better wound healing rates compared to the control group. Angiogenesis was notably higher in the N-acetylcysteine group.
Beta-Sitosterol (MEBO) Rat (excisional wound)Both Dexpanthenol and Beta-Sitosterol significantly decreased wound size compared to the control. The study suggested that Beta-Sitosterol might promote faster wound healing than Dexpanthenol.[3][4]

Mechanism of Action: Key Signaling Pathways

This compound exerts its pro-healing effects in diabetic wounds through the modulation of several key biological pathways. The high-glucose environment in diabetes leads to increased oxidative stress and a prolonged inflammatory phase, which impairs healing. This compound helps to counteract these pathological conditions.

A key aspect of this compound's mechanism in diabetic wounds is its ability to modulate the inflammatory response. It has been shown to decrease the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[1] Concurrently, it increases the levels of anti-inflammatory cytokines like Interleukin-10 (IL-10) and Arginase-1 (Arg-1), which are markers for M2 macrophages associated with the resolution of inflammation and tissue repair.[1]

Furthermore, this compound promotes angiogenesis, the formation of new blood vessels, which is crucial for supplying oxygen and nutrients to the wound bed.[1] This is evidenced by the increased expression of angiogenesis markers such as CD31 and α-smooth muscle actin (α-SMA) in this compound treated wounds.[1] The pro-angiogenic effects are likely linked to the stimulation of endothelial cell proliferation and migration.[1] Dexpanthenol has also been noted to upregulate the expression of genes critical for wound healing, including C-X-C motif chemokine ligand 10 (CXCL10) and matrix metalloproteinase-3 (MMP3).

G This compound's Mechanism in Diabetic Wound Healing cluster_0 Diabetic Wound Environment cluster_1 This compound Intervention High Glucose High Glucose Increased ROS Increased ROS High Glucose->Increased ROS Prolonged Inflammation Prolonged Inflammation Increased ROS->Prolonged Inflammation Impaired Angiogenesis Impaired Angiogenesis Prolonged Inflammation->Impaired Angiogenesis Delayed Healing Delayed Healing Prolonged Inflammation->Delayed Healing Impaired Angiogenesis->Delayed Healing DPanthenol This compound Reduced ROS Reduced ROS DPanthenol->Reduced ROS Antioxidant Effect Modulation of Inflammation Modulation of Inflammation DPanthenol->Modulation of Inflammation Anti-inflammatory Effect Enhanced Angiogenesis Enhanced Angiogenesis DPanthenol->Enhanced Angiogenesis Pro-angiogenic Effect Decreased IL-6, IL-1β, TNF-α Decreased IL-6, IL-1β, TNF-α Modulation of Inflammation->Decreased IL-6, IL-1β, TNF-α Increased IL-10, Arg-1 Increased IL-10, Arg-1 Modulation of Inflammation->Increased IL-10, Arg-1 Increased CD31, α-SMA Increased CD31, α-SMA Enhanced Angiogenesis->Increased CD31, α-SMA Keratinocyte & Fibroblast\n Proliferation & Migration Keratinocyte & Fibroblast Proliferation & Migration Enhanced Angiogenesis->Keratinocyte & Fibroblast\n Proliferation & Migration Accelerated Healing Accelerated Healing Decreased IL-6, IL-1β, TNF-α->Accelerated Healing Increased IL-10, Arg-1->Accelerated Healing Increased CD31, α-SMA->Accelerated Healing Keratinocyte & Fibroblast\n Proliferation & Migration->Accelerated Healing

Caption: this compound's multifaceted approach to diabetic wound healing.

Experimental Protocols

A robust and reproducible animal model is critical for validating wound healing therapeutics. The splinted excisional wound model in diabetic mice is widely used as it minimizes wound contraction, a primary healing mechanism in rodents, thus better mimicking the re-epithelialization process in humans.

Splinted Excisional Wound Model in Diabetic Mice

1. Animal Model:

  • Strain: db/db mice (a genetic model of type 2 diabetes) are commonly used due to their robust diabetic phenotype and impaired wound healing.

  • Age: 8-12 weeks.

  • Acclimatization: House mice for at least one week before the experiment with ad libitum access to food and water.

2. Pre-operative Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

  • Hair Removal: Shave the dorsal surface of the mouse and apply a depilatory cream for 30-60 seconds to remove remaining fur. Clean the area with 70% ethanol (B145695) and chlorhexidine (B1668724) or povidone-iodine.

3. Surgical Procedure:

  • Wound Creation: Create two full-thickness excisional wounds on the dorsum of each mouse using a sterile 6-8 mm biopsy punch. The wounds should be spaced sufficiently apart.

  • Splint Application: Place a sterile silicone splint around each wound. Secure the splint to the skin using an adhesive (e.g., cyanoacrylate) and reinforce with 6-0 nylon interrupted sutures. The splint should be snug but not constrict blood flow.

4. Post-operative Care and Treatment Application:

  • Analgesia: Administer a post-operative analgesic such as buprenorphine.

  • Dressing: Apply a transparent occlusive dressing (e.g., Tegaderm) over the wound and splint to prevent desiccation and infection.

  • Treatment: Apply the test article (e.g., this compound formulation) and control treatments to the wound bed before applying the dressing. Treatments are typically reapplied at specified intervals (e.g., every 2-3 days).

5. Wound Healing Assessment:

  • Wound Closure: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14, 21). Use image analysis software (e.g., ImageJ) to quantify the wound area. Calculate the percentage of wound closure relative to the initial wound area.

  • Histology: At the end of the experiment, euthanize the mice and harvest the wound tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome staining can be used to evaluate collagen deposition.

  • Immunohistochemistry/Immunofluorescence: Perform staining for specific markers such as CD31 (for angiogenesis), Ki67 (for proliferation), and markers for inflammatory cells (e.g., F4/80 for macrophages).

G Experimental Workflow: Splinted Excisional Wound Model cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis A Animal Acclimatization (db/db mice) B Anesthesia & Hair Removal A->B C Full-thickness Wound Creation (Biopsy Punch) B->C D Silicone Splint Application (Adhesive & Sutures) C->D E Topical Treatment Application (this compound vs. Controls) D->E F Occlusive Dressing E->F G Wound Area Measurement (Image Analysis) F->G Repeated Measures H Tissue Harvesting (Endpoint) G->H I Histological Analysis (H&E, Masson's Trichrome) H->I J Immunohistochemistry (CD31, Ki67, etc.) H->J

Caption: Workflow for the diabetic mouse splinted excisional wound model.

References

D-Panthenol Shows Superiority in Promoting Fibroblast Migration Compared to Other B Vitamins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available in vitro data indicates that D-Panthenol (Provitamin B5) demonstrates a more pronounced and well-documented positive impact on fibroblast migration, a critical process in wound healing, compared to other B vitamins. While Niacinamide (B3) and Folic Acid (B9) also show evidence of promoting fibroblast migration, the quantitative data supporting this compound's efficacy is more robust. Data on the direct effects of Thiamine (B1217682) (B1), Riboflavin (B2), Pyridoxine (B6), Biotin (B7), and Cobalamin (B12) on fibroblast migration for wound healing remains limited in the scientific literature.

Fibroblast migration is a cornerstone of the proliferative phase of wound healing, where these cells move into the wound bed to produce extracellular matrix components, such as collagen, and facilitate wound contraction. The modulation of this process by topical agents is of significant interest in the development of advanced wound care therapies. This guide provides a comparative analysis of the effects of this compound and other B vitamins on fibroblast migration, supported by available experimental data.

Quantitative Analysis of Fibroblast Migration

Experimental studies have quantified the effects of various B vitamins on fibroblast migration, primarily using the scratch wound healing assay. The data, summarized below, highlights the comparative efficacy of this compound, Niacinamide, and Folic Acid.

VitaminConcentrationAssayKey FindingsReference
This compound (as Calcium D-pantothenate) 100 µg/mlScratch Wound Healing- Increased the number of migrating cells from 32 ± 7 cells/mm (control) to 76 ± 2 cells/mm. - Increased mean migration distance from 0.23 ± 0.05 mm to 0.33 ± 0.02 mm. - Increased mean migration speed from 10.5 µm/hour to 15 µm/hour.[1][2]
Niacinamide 0.31 mg/mlScratch Wound Healing- Resulted in 99.6% (SD = 0.17) wound confluence after 24 hours, compared to 61.1% (SD = 3.20) in the control group.[3][4][5][6]
Folic Acid Not specifiedScratch Wound Healing- Enhanced epithelial-to-mesenchymal transition (EMT) in a scratch assay in healthy fibroblasts.[7]
Vitamin B Complex Combinations Not specifiedScratch Wound Healing- Combinations of B9 and B12; B3, B5, B6, and B10; and B3, B5, and B7 improved wound closure rates by 25% to 30%.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Scratch Wound Healing Assay for Fibroblast Migration

This in vitro assay is a standard method to study collective cell migration.

  • Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics until they form a confluent monolayer in a multi-well plate.[9]

  • Creating the "Wound": A sterile pipette tip (e.g., 200 µL) is used to create a linear scratch or "wound" in the center of the cell monolayer.[9]

  • Treatment: The cells are washed to remove detached cells, and then fresh medium containing the test substance (e.g., this compound, Niacinamide) at a specific concentration is added. A control group receives a medium without the test substance. To distinguish between migration and proliferation, a mitosis inhibitor like Mitomycin C can be added.[9]

  • Image Acquisition: The "wound" area is photographed at different time points (e.g., 0, 12, 24, 48 hours) using an inverted microscope with a camera.[9]

  • Data Analysis: The area of the cell-free gap is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by migrating cells over time.[9]

G cluster_workflow Experimental Workflow: Scratch Wound Healing Assay Start Start Cell_Culture Culture Fibroblasts to Confluence Start->Cell_Culture 1 Create_Wound Create Scratch in Monolayer Cell_Culture->Create_Wound 2 Treatment Add B Vitamin Treatment Create_Wound->Treatment 3 Image_Acquisition Image Wound at Time Points Treatment->Image_Acquisition 4 Data_Analysis Analyze Wound Closure Rate Image_Acquisition->Data_Analysis 5 End End Data_Analysis->End 6

Scratch Wound Healing Assay Workflow

Signaling Pathways in Fibroblast Migration

The pro-migratory effects of this compound and other B vitamins are mediated through the modulation of specific intracellular signaling pathways.

This compound (Vitamin B5): this compound is converted to pantothenic acid, a precursor of Coenzyme A. This conversion is crucial for various cellular metabolic processes that can influence cell migration.[10] Studies suggest that pantothenate stimulates fibroblast migration and proliferation by upregulating the expression of genes for cytokines and chemokines such as IL-6 and IL-1β.[10][11] While not definitively proven, these effects are thought to be mediated through the MAPK and PI3K/Akt signaling pathways, which are central regulators of cell migration and proliferation.[12]

G cluster_panthenol_pathway Proposed Signaling Pathway for this compound D_Panthenol This compound Pantothenic_Acid Pantothenic Acid D_Panthenol->Pantothenic_Acid Conversion CoA Coenzyme A Pantothenic_Acid->CoA Metabolic_Pathways Metabolic Pathways CoA->Metabolic_Pathways Signaling_Modulation MAPK / PI3K/Akt Pathway Modulation Metabolic_Pathways->Signaling_Modulation Gene_Expression Upregulation of IL-6, IL-1β Signaling_Modulation->Gene_Expression Fibroblast_Migration Increased Fibroblast Migration Gene_Expression->Fibroblast_Migration

References

independent validation of published research on D-Panthenol's neuroprotective effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of D-Panthenol (Dexpanthenol), summarizing key preclinical findings and comparing its mechanistic profile with other neuroprotective agents. The information is intended to support further research and drug development in the field of neuroprotection.

This compound: Summary of Preclinical Neuroprotective Effects

This compound, the alcohol analog of pantothenic acid (Vitamin B5), has demonstrated significant neuroprotective properties across various preclinical models of neurological damage. Its therapeutic potential appears to be rooted in its ability to mitigate oxidative stress and neuroinflammation. The following tables summarize the quantitative data from several independent studies.

Table 1: Effects of this compound on Markers of Oxidative Stress
ModelKey BiomarkerResult with this compound TreatmentFold/Percent Change vs. Injury ControlReference
Traumatic Brain Injury (TBI) in rats Malondialdehyde (MDA)Decreased↓ (Specific values not provided, but significantly lower)[1][2]
Superoxide Dismutase (SOD)Increased↑ (Significantly higher)[1][2]
Catalase (CAT)Increased↑ (Significantly higher)[1][2]
Glutathione Peroxidase (GPx)Increased↑ (Significantly higher)[1][2]
Oxidative Stress in isolated brain mitochondria Thiobarbituric Acid Reactive Substances (TBARS)DecreasedDose-dependent decrease[3]
Glutathione (GSH) LevelIncreasedDose-dependent increase[3]
GSH/GSSG RatioIncreasedDose-dependent increase[3]
Cerebral Ischemia-Reperfusion in rats Malondialdehyde (MDA)Decreased↓ (Significantly lower)[4]
Glutathione (GSH)Increased↑ (Significantly higher)[4]
Table 2: Effects of this compound on Markers of Neuroinflammation and Neuronal Function
ModelKey Biomarker/OutcomeResult with this compound TreatmentFold/Percent Change vs. Injury ControlReference
LPS-Induced Neuroinflammation in rats Brain-Derived Neurotrophic Factor (BDNF) mRNAIncreased↑ (Significantly higher)[5]
cAMP response element-binding protein (CREB) mRNANo significant change-[5]
Tumor Necrosis Factor-alpha (TNF-α)Decreased expression[5]
Caspase-3Decreased expression[5]
Streptozotocin-Induced Neuronal Damage in rats Choline Acetyltransferase (ChAT) activityIncreased↑ (Significantly higher)
Tumor Necrosis Factor-alpha (TNF-α)Decreased↓ (Significantly lower)
Hippocampal Neuron CountIncreased↑ (Significantly higher)
Middle Cerebral Artery Occlusion (MCAO) in rats Neurological Deficit ScoreDecreasedImproved functional recovery[6]
Cortical DamageReduced[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on this compound's neuroprotective effects.

Traumatic Brain Injury (TBI) Model
  • Animal Model: Wistar-Albino female rats (approximately 6 months old, weighing 220–285 g).[2]

  • Induction of TBI: A weight-drop method was used to induce closed head trauma. A 350 g weight was dropped from a height of 50 cm onto the parietal region of the anesthetized rat's head.[2]

  • This compound Administration: Dexpanthenol (500 mg/kg) was administered intraperitoneally at multiple time points post-injury: 30 minutes, 6, 12, 24, 36, and 48 hours.[2]

  • Biochemical Analysis: 72 hours post-trauma, blood and brain tissue samples were collected. Brain tissue was homogenized for the measurement of Malondialdehyde (MDA) and the activity of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][2] Standard spectrophotometric assays were used for these measurements.[7][8]

  • Histopathological Examination: Brain tissue was fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess neuronal degeneration, inflammation, and other morphological changes.[9]

LPS-Induced Neuroinflammation Model
  • Animal Model: Adult male Wistar rats.

  • Induction of Neuroinflammation: Lipopolysaccharide (LPS) was administered to induce an inflammatory response in the brain.

  • This compound Administration: Dexpanthenol (500 mg/kg) was injected intraperitoneally.[5]

  • Gene Expression Analysis: Real-time PCR was used to quantify the relative mRNA expression of BDNF and CREB in hippocampal brain tissue.[5]

  • Immunohistochemistry: Brain sections were stained for markers of inflammation (TNF-α) and apoptosis (Caspase-3) to assess the extent of the inflammatory response and cell death.[5]

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are believed to be mediated through multiple signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_animal_model Animal Model Preparation cluster_injury_induction Induction of Neurological Injury cluster_treatment Treatment Administration cluster_assessment Assessment of Neuroprotection animal_prep Acclimatization of Rats anesthesia Anesthesia animal_prep->anesthesia injury e.g., Traumatic Brain Injury, LPS Injection, MCAO anesthesia->injury treatment This compound or Vehicle (Control) Administration injury->treatment behavioral Behavioral Tests (e.g., Neurological Score) treatment->behavioral biochemical Biochemical Assays (e.g., MDA, SOD, CAT) treatment->biochemical histological Histopathological Examination treatment->histological molecular Gene Expression Analysis (e.g., BDNF, CREB) treatment->molecular

Experimental Workflow for Preclinical this compound Studies.

antioxidant_pathway ros Reactive Oxygen Species (ROS) oxidative_stress Oxidative Stress (Lipid Peroxidation, etc.) ros->oxidative_stress causes d_panthenol This compound gsh Glutathione (GSH) Synthesis/Regeneration d_panthenol->gsh supports antioxidant_enzymes Increased Activity of: - Superoxide Dismutase (SOD) - Catalase (CAT) - Glutathione Peroxidase (GPx) d_panthenol->antioxidant_enzymes enhances gsh->ros neutralizes antioxidant_enzymes->ros scavenge neuronal_damage Neuronal Damage oxidative_stress->neuronal_damage leads to creb_bdnf_pathway lps Lipopolysaccharide (LPS) neuroinflammation Neuroinflammation (↑ TNF-α) lps->neuroinflammation bdnf BDNF Expression neuroinflammation->bdnf suppresses apoptosis Apoptosis (↑ Caspase-3) neuroinflammation->apoptosis promotes d_panthenol This compound d_panthenol->neuroinflammation inhibits d_panthenol->bdnf promotes creb CREB Signaling creb->bdnf activates neuronal_survival Neuronal Survival and Function bdnf->neuronal_survival supports apoptosis->neuronal_survival

References

Safety Operating Guide

Navigating the Disposal of D-Panthenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research and development facilities. This document provides a comprehensive operational and disposal plan for D-Panthenol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will support a safe laboratory environment and ensure compliance with regulatory standards.

While this compound is not generally classified as a hazardous substance and is considered biodegradable, proper disposal protocols are crucial to prevent environmental contamination.[1] The primary directive for disposal is to act in accordance with all local, state, and federal regulations.[1][2]

Disposal Procedures

Step-by-Step Guide for this compound Disposal:

  • Assess the Material: Determine if the this compound is unused and uncontaminated. If so, it may be eligible for recycling or reclamation.[1] Consult with your institution's Environmental Health and Safety (EHS) office for guidance on available programs.[1]

  • Containment of Spills: In the event of a spill, avoid generating dust.[1] The material should be carefully swept or vacuumed into a clearly labeled, closed container for disposal.[1] For liquid spills, absorb the material with an inert absorbent material (e.g., sand or proprietary oil drying granules) and collect it into a suitable, closed container.[3][4] Do not use flammable materials like sawdust.[4]

  • Waste Collection:

    • Solid Waste: Place collected this compound powder and any contaminated materials (e.g., weighing paper, gloves) into a designated, sealed waste container.[1]

    • Aqueous Solutions: While this compound is water-soluble, direct disposal of solutions down the drain is not recommended.[1] Collect aqueous waste containing this compound in a designated, sealed container.[1] Do not let the product enter drains, other waterways, or soil.[2][3]

  • Labeling: Clearly label the waste container with "this compound" and any other constituents of the waste stream.[1]

  • Final Disposal: Arrange for the disposal of the contained waste through your institution's EHS-approved waste management vendor.[1] The recommended final disposal methods are an authorized landfill or incineration.[1][5] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3]

  • Empty Containers: Ensure containers are completely empty before disposal.[1] They can often be disposed of through standard laboratory recycling or waste streams, as directed by your facility's procedures.[1] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5]

Quantitative Data Summary

Safety data sheets for this compound generally do not specify quantitative limits for disposal, such as concentration thresholds for drain disposal. The overarching guidance is to prevent the substance from entering the environment.[1]

ParameterValueSource
Oral LD50 (Rat)>10,000 mg/kg bw[6]
Dermal LD50 (Rat)>2,000 mg/kg bw[6]
Aquatic Toxicity LC50 (Fish, 96h)>1,000 mg/L[6]
Aquatic Toxicity EC50 (Daphnia, 48h)>100 mg/L[6]
Aquatic Toxicity EC50 (Algae, 72h)>100 mg/L[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

D_Panthenol_Disposal_Workflow start Start: this compound for Disposal assess Assess Condition: Unused and Uncontaminated? start->assess consult_ehs Consult EHS for Recycling/Reclamation Options assess->consult_ehs  Yes is_spill Is it a Spill or Contaminated Waste? assess->is_spill  No end End consult_ehs->end contain_spill Contain Spill: Sweep/Vacuum/Absorb into a Sealed Container is_spill->contain_spill  Spill collect_waste Collect in a Designated, Sealed Waste Container is_spill->collect_waste  Waste label_container Label Container Clearly contain_spill->label_container collect_waste->label_container dispose_vendor Dispose via Approved Waste Management Vendor (Landfill/Incineration) label_container->dispose_vendor dispose_vendor->end

Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling D-Panthenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the proper use of D-Panthenol, including personal protective equipment (PPE) recommendations, handling and storage procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.

PPE CategoryRecommendation
Eye/Face Protection Safety glasses with side-shields should be worn to protect against splashes.[1]
Hand Protection Chemical-resistant gloves are required. Nitrile rubber gloves are recommended.[1] Dispose of contaminated gloves after use.[2]
Skin/Body Protection Wear appropriate personal protective clothing to avoid skin contact, such as an impervious suit or lab coat.[1][3]
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not typically required. If ventilation is insufficient, use an approved respirator.[4] A full-face supplied air respirator should be used if it is the sole means of protection.[1]

Health Hazard Information

This compound is generally considered not to be a hazardous substance.[5] However, it may cause mild irritation to the eyes and skin upon contact.[6] Ingestion may lead to gastrointestinal irritation.[6]

Exposure RoutePotential Health EffectsFirst Aid Measures
Eye Contact May cause mild eye irritation.[6]Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][6] Remove contact lenses if present and easy to do.[1] Seek medical attention if irritation persists.[1]
Skin Contact Not expected to be a skin irritant. Prolonged contact may lead to skin discomfort.[3]Wash off with soap and plenty of water.[5] Remove contaminated clothing and wash it before reuse.[1][6] Seek medical attention if irritation occurs.[1]
Inhalation Not expected to be an irritant. May cause respiratory tract irritation.[6]Move the person to fresh air.[2] If breathing is difficult, give oxygen.[6] Seek medical attention if symptoms persist.
Ingestion No data is available on the effects of ingestion. May cause gastrointestinal irritation.[6]Rinse mouth with water.[2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2][6] Seek medical attention.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[1][2]

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Use only in well-ventilated areas.[5][7]

  • Wash hands thoroughly after handling.[5][6]

  • Do not eat, drink, or smoke in work areas.[4][5]

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[2]

  • Store in a cool, dry area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][6]

  • Keep away from heat and sources of ignition.[1]

  • Some sources recommend refrigeration (below 4°C/39°F).[3][6]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not let the product enter drains.[2][4] Empty containers should be thoroughly washed with detergent before disposal.[4]

Accidental Release Measures

In the event of a spill, follow these procedural steps to ensure a safe and effective cleanup.

This compound Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Panthenol
Reactant of Route 2
D-Panthenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.